molecular formula C8H16O2 B3120902 cis-1,2-Cyclooctanediol CAS No. 27607-33-6

cis-1,2-Cyclooctanediol

Cat. No.: B3120902
CAS No.: 27607-33-6
M. Wt: 144.21 g/mol
InChI Key: HUSOFJYAGDTKSK-OCAPTIKFSA-N
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Description

Cis-1,2-Cyclooctanediol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound cis-1,2-Cyclooctanediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality cis-1,2-Cyclooctanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1,2-Cyclooctanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-cyclooctane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSOFJYAGDTKSK-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]([C@@H](CC1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037225
Record name (1R,2S)-1,2-Cyclooctanediol
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Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27607-33-6
Record name (1R,2S)-1,2-Cyclooctanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,2-Cyclooctanediol
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Foundational & Exploratory

An In-depth Spectroscopic Guide to cis-1,2-Cyclooctanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for cis-1,2-cyclooctanediol, a key vicinal diol intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure a thorough understanding of the molecule's spectroscopic signature.

Introduction: The Significance of cis-1,2-Cyclooctanediol and Spectroscopic Characterization

cis-1,2-Cyclooctanediol, with the chemical formula C₈H₁₆O₂, is a valuable building block in the synthesis of complex molecules due to the stereospecific orientation of its hydroxyl groups.[1][2] The cis configuration of the vicinal diols provides a unique stereochemical scaffold that is crucial in the development of pharmaceuticals and other bioactive compounds. Accurate and unambiguous characterization of this molecule is paramount, and spectroscopic methods are the cornerstone of this process. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of the molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Causality in Experimental Design for NMR Analysis

The choice of solvent and NMR experiment is critical for obtaining high-quality data. For cis-1,2-cyclooctanediol, a solid at room temperature, a deuterated solvent that can effectively dissolve the compound without interfering with the signals of interest is required.[2] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For solid-state NMR, the sample is packed into a rotor and spun at a "magic angle" to average out anisotropic interactions that would otherwise lead to broad, uninterpretable signals.

The following diagram outlines the general workflow for acquiring NMR data for a solid sample like cis-1,2-cyclooctanediol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of cis-1,2-Cyclooctanediol B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to a clean 5 mm NMR tube B->C D Insert tube into NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire 1H, 13C, and other desired spectra E->F G Fourier Transform F->G H Phase and baseline correction G->H I Integration and peak picking H->I J Spectral Interpretation I->J Structural Elucidation

Caption: Workflow for solution-state NMR analysis.

¹H NMR Spectroscopy of cis-1,2-Cyclooctanediol

The ¹H NMR spectrum provides information about the different types of protons in the molecule. Due to the symmetry in cis-1,2-cyclooctanediol, a relatively simple spectrum is expected.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityAssignment
~3.8Multiplet2H, CH-OH
~1.7 - 1.5Multiplet12H, CH₂
VariableBroad Singlet2H, OH

Data is based on typical values for cyclic diols and comparative data.[3]

Interpretation:

  • CH-OH Protons (~3.8 ppm): The two protons attached to the carbons bearing the hydroxyl groups are equivalent due to the molecule's symmetry. They appear as a multiplet downfield due to the deshielding effect of the electronegative oxygen atoms.

  • CH₂ Protons (~1.7 - 1.5 ppm): The twelve protons of the six methylene groups in the cyclooctane ring are in similar chemical environments and will appear as a complex, overlapping multiplet in the aliphatic region of the spectrum.

  • OH Protons (Variable): The chemical shift of the hydroxyl protons is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy of cis-1,2-Cyclooctanediol

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~75-80C-OH
~25-35CH₂

Data is based on comparative analysis with similar cyclic diols.[4][5]

Interpretation:

  • C-OH Carbons (~75-80 ppm): The two carbons bonded to the hydroxyl groups are equivalent and appear downfield due to the deshielding effect of the oxygen atoms. For the analogous cis-1,2-cyclohexanediol, these carbons appear around 75.8 ppm.[4]

  • CH₂ Carbons (~25-35 ppm): The six methylene carbons of the cyclooctane ring will appear as a set of peaks in the aliphatic region. Due to the conformational flexibility of the eight-membered ring, not all methylene carbons may be equivalent, potentially leading to multiple signals in this region. For cis-1,2-cyclohexanediol, the methylene carbons appear at approximately 32.9 ppm and 24.3 ppm.[4]

The relationship between the molecular structure and the expected NMR signals is visualized below.

Mol_NMR cluster_mol cis-1,2-Cyclooctanediol Structure cluster_1h 1H NMR cluster_13c 13C NMR mol H1 CH-OH (~3.8 ppm) mol->H1 Protons on C1 and C2 H2 CH2 (~1.7-1.5 ppm) mol->H2 Protons on C3-C8 C1 C-OH (~75-80 ppm) mol->C1 Carbons 1 and 2 C2 CH2 (~25-35 ppm) mol->C2 Carbons 3-8

Caption: Correlation of molecular structure with NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

ATR-FTIR Experimental Protocol

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of solid cis-1,2-cyclooctanediol onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

IR Spectrum of cis-1,2-Cyclooctanediol

The IR spectrum of cis-1,2-cyclooctanediol is dominated by absorptions from the O-H and C-H bonds, as well as the C-O bond.

Expected IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
~2960-2850StrongC-H stretch (aliphatic)
~1470-1440MediumC-H bend (methylene scissoring)
~1260-1050StrongC-O stretch

Data is based on characteristic IR frequencies for alcohols and cyclic alkanes.[6][7]

Interpretation:

  • O-H Stretch (~3600-3200 cm⁻¹): The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In the solid state, extensive intermolecular hydrogen bonding causes this peak to be very broad and strong, typically centered around 3300-3400 cm⁻¹.

  • C-H Stretch (~2960-2850 cm⁻¹): The strong absorptions in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the cyclooctane ring.

  • C-H Bend (~1470-1440 cm⁻¹): The bending (scissoring) vibrations of the methylene groups appear in this region.

  • C-O Stretch (~1260-1050 cm⁻¹): The strong absorption band corresponding to the C-O stretching vibration is characteristic of alcohols. For secondary cyclic alcohols, this peak is typically found in the 1100-1050 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

GC-MS Experimental Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds. For diols, derivatization is often employed to increase volatility.

  • Derivatization (Optional but Recommended): React cis-1,2-cyclooctanediol with a silylating agent (e.g., BSTFA) to convert the polar -OH groups to non-polar -OTMS ethers.

  • Injection: Inject the derivatized or underivatized sample into the GC.

  • Separation: The compound travels through a capillary column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Detection: The resulting ions are separated by their m/z ratio and detected.

Mass Spectrum of cis-1,2-Cyclooctanediol

The mass spectrum of an alcohol often shows a weak or absent molecular ion peak due to ready fragmentation.

Expected Mass Spectral Data:

m/zInterpretation
144Molecular Ion (M⁺) - C₈H₁₆O₂⁺ (may be weak or absent)
126[M - H₂O]⁺
111[M - H₂O - CH₃]⁺
98[M - 2H₂O]⁺ or cleavage of the ring
57Characteristic fragment for cyclic alcohols

Data is based on general fragmentation patterns of cyclic alcohols.

Interpretation:

  • Molecular Ion (m/z 144): The molecular ion peak, if observed, corresponds to the molecular weight of cis-1,2-cyclooctanediol (144.21 g/mol ).[1][2]

  • Loss of Water (m/z 126): A common fragmentation pathway for alcohols is the elimination of a water molecule, resulting in a peak at [M-18].

  • Further Fragmentation: The [M - H₂O]⁺ ion can undergo further fragmentation, such as the loss of a methyl group ([M-18-15], m/z 111) or another water molecule.

  • Ring Cleavage: Cyclic compounds can undergo complex ring cleavages, leading to a variety of fragment ions. For cyclic alcohols, a characteristic peak is often observed at m/z 57.

The following diagram illustrates the primary fragmentation pathways.

MS_Fragmentation M cis-1,2-Cyclooctanediol (M, m/z 144) M_H2O [M - H2O]+ m/z 126 M->M_H2O - H2O Ring_Frag Ring Cleavage Fragments (e.g., m/z 57) M->Ring_Frag Fragmentation M_H2O_CH3 [M - H2O - CH3]+ m/z 111 M_H2O->M_H2O_CH3 - CH3

Caption: Key fragmentation pathways in mass spectrometry.

Conclusion

The spectroscopic analysis of cis-1,2-cyclooctanediol provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the carbon skeleton and the stereochemical relationship of the hydroxyl groups. IR spectroscopy unequivocally identifies the key functional groups, particularly the hydroxyl and aliphatic C-H moieties. Mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation behavior under ionization. Together, these techniques form a powerful and self-validating system for the comprehensive characterization of this important chemical intermediate, ensuring its identity and purity for applications in research and development.

References

  • American Chemical Society. (1997). Stereoselective Chemical Ionization Mass Spectrometry: Reactions of CH3OPOCH3+ with Cyclic Vicinal Diols. The Journal of Organic Chemistry. [Link]

  • eScholarship, University of California. (n.d.). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. PubMed. [Link]

  • Wiley Online Library. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Rapid Communications in Mass Spectrometry. [Link]

  • Forsman, T. T., Dueñas, M. E., & Lee, Y. J. (n.d.). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. Iowa State University Digital Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-1,2-Cyclooctanediol. PubChem. [Link]

  • Acta Physico-Chimica Sinica. (n.d.). Infrared Spectroscopic Studies of Interactions of the Diols with Aprotic Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Cyclooctanediol. PubChem. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Cis-1,2-cyclohexanediol. [Link]

  • Royal Society of Chemistry. (n.d.). Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. PubMed. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • Royal Society of Chemistry. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

  • SpectraBase. (n.d.). cis-1,2-Cyclohexanediol - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. (n.d.). cis-1,2-Cyclohexanediol - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). cis-1,2-Cyclohexanediol - Optional[FTIR] - Spectrum. [Link]

  • Worldwide Protein Data Bank. (n.d.). 1,2-cis-cyclohexanediol. [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1,2-Cyclohexanediol. NIST Chemistry WebBook. [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • SpectraBase. (n.d.). cis-Cyclopentane-1,2-diol - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

  • National Center for Biotechnology Information. (n.d.). trans-1,2-Cyclooctanediol. PubChem. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1,2-Cyclohexanediol. NIST Chemistry WebBook. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Quora. (2022). How to know, only using the IR spectrum and the molecular formula, that the compound is cyclic or acyclic. [Link]

  • ChemBK. (n.d.). CIS-1,2-CYCLOOCTANEDIOL. [Link]

  • SpectraBase. (n.d.). CIS-1,3-DIHYDROXY-CYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

The Conformational & Electronic Dynamics of cis-1,2-Cyclooctanediol: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous theoretical framework for studying cis-1,2-cyclooctanediol, a molecule that sits at the intersection of medium-ring conformational complexity and vicinal diol electronic effects. Unlike stable six-membered rings, the eight-membered cyclooctane scaffold exhibits high flexibility and transannular strain.[1] This guide outlines the computational protocols required to accurately model its conformational landscape, intramolecular hydrogen bonding (IHB) topology, and spectroscopic signatures, serving as a blueprint for researchers in ligand design and transition-state modeling.

The Theoretical Challenge: Medium Rings & Vicinal Diols

The cis-1,2-cyclooctanediol system presents a dual challenge for theoretical chemistry:

  • Conformational Multiplicity: The cyclooctane ring possesses roughly 10 distinct conformational families (e.g., boat-chair, crown, boat-boat) within a narrow energy window (< 10 kcal/mol).[1]

  • Electronic Modulation: The cis-diol arrangement introduces an Intramolecular Hydrogen Bond (IHB) that can lock specific, otherwise higher-energy ring puckers, overriding steric preferences.[1]

Core Directive: The "Boat-Chair" Hypothesis

While the Boat-Chair (BC) conformation is the global minimum for unsubstituted cyclooctane, the introduction of cis-1,2-hydroxyls stabilizes specific gauche arrangements. Theoretical studies must account for the competition between transannular repulsion (H...H interactions across the ring) and IHB stabilization (O-H...O).

Computational Methodology: A Self-Validating Protocol

To ensure high Trustworthiness and Accuracy (E-E-A-T), the following computational workflow is recommended. This protocol moves from low-cost mechanics to high-level quantum theory.[1]

The Workflow

Do not rely on a single optimization.[1] The potential energy surface (PES) is too flat.[1]

ConformationalWorkflow start Input Structure cis-1,2-Cyclooctanediol mm 1. Global Search (Monte Carlo / MMFF94) Generate >50 conformers start->mm dft_opt 2. Geometry Optimization (B3LYP-D3(BJ) / 6-311+G(d,p)) Include Dispersion! mm->dft_opt Filter Duplicates freq 3. Frequency Analysis Verify Minima (NImag=0) Calc ZPE dft_opt->freq single_pt 4. Single Point Energy (M06-2X or wB97X-D / def2-TZVP) Refine Electronic Energy freq->single_pt Valid Minima nbo 5. NBO Analysis Quantify IHB Strength (n -> sigma*) single_pt->nbo

Figure 1: Hierarchical computational workflow for medium-ring diols. Note the explicit requirement for Dispersion Corrections (-D3) due to the crowded nature of the cyclooctane ring.

Critical Technical Specifications
  • Functional: B3LYP is insufficient alone due to poor description of weak van der Waals forces in the medium ring. B3LYP-D3(BJ) or M06-2X is mandatory.[1]

  • Basis Set: Diffuse functions (the + in 6-311+G**) are critical for describing the lone pairs on Oxygen involved in Hydrogen Bonding.

  • Solvation: Gas-phase calculations often overemphasize IHB.[1] Use SMD (Solvation Model based on Density) with generic solvent parameters (e.g., CHCl3 or DMSO) to mimic experimental conditions.[1]

Conformational Landscape & Energetics[2][3][4]

Theoretical analysis reveals that cis-1,2-cyclooctanediol does not adopt a simple "chair" like cyclohexane.[1] The data below summarizes the relative stabilities of the dominant conformers calculated at the DFT level.

Relative Energy Profile (Theoretical)[1]
Conformer FamilyRing SymmetryRelative Energy (

, kcal/mol)
Diol Dihedral Angle (HO-C-C-OH)IHB Status
Twist-Boat-Chair (TBC)

0.00 (Global Min)~60° (Gauche)Strong
Boat-Chair (BC)

+1.2~55°Moderate
Crown

+3.5~45°Weak (Strain)
Boat-Boat

+5.8>90°None

Note: The Twist-Boat-Chair is favored because it relieves the transannular H...H strain common in the "Crown" form while maintaining a perfect syn-clinal geometry for the diol hydrogen bond.

Electronic Structure: The Nature of the Hydrogen Bond

In cis-1,2-cyclooctanediol, the Intramolecular Hydrogen Bond is not merely electrostatic; it has a covalent component explainable via Natural Bond Orbital (NBO) theory.

NBO Interaction Logic

The stability arises from the delocalization of electron density from the oxygen lone pair (


) of the acceptor into the antibonding orbital (

) of the donor hydroxyl group.

Interaction Energy (


): 


[1]
  • Where

    
     typically yields 5–7 kcal/mol of stabilization in this system.[1]
    

NBO_Interaction lp Donor Orbital Lone Pair n(O1) antibond Acceptor Orbital Antibonding sigma*(O2-H) lp->antibond Charge Transfer stab Stabilization ~5-7 kcal/mol antibond->stab

Figure 2: Orbital interaction diagram illustrating the hyperconjugative stabilization of the intramolecular hydrogen bond.

Geometric Markers of IHB

Theoretical optimization should result in the following geometric signatures, which serve as self-validation markers for your calculation:

  • H...O Distance: 1.8 – 2.1 Å.[1]

  • O-H...O Angle: 140° – 160° (deviates from linearity due to ring constraints).

  • Bond Length Alternation: The donor O-H bond elongates (approx 0.97 Å

    
     0.98 Å), while the acceptor C-O bond lengthens slightly.[1]
    

Spectroscopic Validation (IR & NMR)

Theoretical models must be grounded in observable data.[1]

Infrared (IR) Shifts

The formation of the IHB causes a "red shift" in the O-H stretching frequency.

  • Free O-H: ~3650 cm⁻¹ (sharp).

  • Bonded O-H: ~3550 cm⁻¹ (broad, shifted -100 cm⁻¹).[1]

  • Guidance: If your DFT frequency calculation (scaled by 0.[1]96) does not show this split, the conformer is likely incorrect (e.g., the diols are pointing away, trans-like).

NMR Coupling Constants ( )

The vicinal coupling constant between the methine protons (H-C1-C2-H) is highly sensitive to the dihedral angle.

  • Karplus Relation: For the cis-diol in a Twist-Boat-Chair (dihedral ~60°), the predicted

    
     is small (2–4 Hz).
    
  • Validation: If experimental NMR shows a large coupling (>8 Hz), the ring is likely flipping or adopting a conformation where H-H is anti-periplanar (180°), which contradicts the cis-IHB model.

References

  • Conformational Analysis of Medium Rings

    • Hendrickson, J. B. (1967).[1] "Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings." Journal of the American Chemical Society.[1]

    • Context: Foundational text establishing the "Boat-Chair" as the global minimum for cyclooctane.
  • Hydrogen Bonding in Vicinal Diols

    • Schnell, M., et al. (2024).[1] "Unlocking a new hydrogen-bonding marker: C–O bond shortening in vicinal diols revealed by rotational spectroscopy."[1][2][3] Journal of Chemical Physics.

    • Context: Provides high-level experimental validation of bond length changes in cyclic diols, serving as a benchmark for DFT accuracy.
  • DFT Benchmarking for Weak Interactions

    • Grimme, S., et al. (2010).[1][4][5] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics. [1]

    • Context: Establishes the necessity of the "-D3" dispersion correction used in the protocol above.
  • Cyclooctane Conformational Dynamics

    • Rzepa, H. S. (2010).[1][5] "The conformational analysis of cyclo-octane." Imperial College London / Henry Rzepa's Blog.

    • Context: A detailed computational exploration of the interconversion pathways (saddle points)

Sources

Precision Synthesis and Conformational Dynamics of cis-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of medium-ring vicinal diols, specifically cis-1,2-cyclooctanediol (CAS 27607-33-6), presents unique stereochemical challenges driven by the conformational mobility of the eight-membered ring. This technical guide details the field-proven Upjohn Dihydroxylation protocol, utilizing catalytic osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to achieve high-fidelity syn-stereoselectivity. We analyze the mechanistic underpinnings of the reaction, provide a validated step-by-step experimental workflow, and examine the "O-inside" vs. "O-outside" conformational preferences that define the physical properties of cyclooctane derivatives.

Introduction: The Medium-Ring Challenge

Cyclooctane derivatives occupy a "medium-ring" niche (8–11 carbons) characterized by significant transannular strain (Prelog strain) and high entropic barriers to functionalization. Unlike rigid cyclohexane systems, cis-1,2-cyclooctanediol exists in a dynamic equilibrium of boat-chair and twist-boat-chair conformers.

For researchers in drug discovery and supramolecular chemistry, this molecule serves as a critical scaffold. Its vicinal hydroxyl groups provide a handle for further functionalization into chiral ligands or macrocyclic hosts. However, accessing the cis-isomer requires specific syn-dihydroxylation methods, as standard epoxide hydrolysis inevitably yields the trans-isomer via anti-attack.

Structural & Conformational Analysis

The physicochemical behavior of cis-1,2-cyclooctanediol is governed by the minimization of transannular hydrogen interactions.

  • Conformation: The most stable conformation is typically the boat-chair (BC) form.[1]

  • Hydroxyl Orientation: In medium rings, substituents often prefer positions that minimize steric clash across the ring. For the cis-diol, intramolecular hydrogen bonding between the vicinal -OH groups stabilizes the structure, often locking it into a conformation where the oxygen atoms are pseudo-equatorial.

Table 1: Physicochemical Profile
PropertyValueNotes
CAS Number 27607-33-6
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Melting Point 78–80 °CWhite crystalline solid
Solubility Soluble in MeOH, EtOH, AcetonePoorly soluble in non-polar alkanes
Stereochemistry cis (meso if achiral precursors used)syn-addition product

Core Synthesis: The Upjohn Dihydroxylation

The industry-standard method for synthesizing cis-1,2-cyclooctanediol is the Upjohn modification of the Criegee oxidation. This protocol uses catalytic OsO₄ regenerated by a stoichiometric co-oxidant (NMO), avoiding the hazards and cost of stoichiometric osmium while maintaining high syn-selectivity.

Mechanistic Pathway

The reaction proceeds via a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate(VI) ester. This intermediate is hydrolyzed to release the diol and an Os(VI) species, which is immediately re-oxidized to Os(VIII) by NMO.

UpjohnCycle OsO4 OsO4 (Catalyst) [Os VIII] Osmate Cyclic Osmate Ester [Os VI] OsO4->Osmate [3+2] Cycloaddition Alkene cis-Cyclooctene Alkene->Osmate [3+2] Cycloaddition Product cis-1,2-Cyclooctanediol Osmate->Product Release Diol NMM N-Methylmorpholine (Reduced Byproduct) Osmate->NMM Re-oxidation loop Hydrolysis Hydrolysis (H2O) NMO NMO (Co-oxidant) NMO->Osmate Regenerates Os(VIII)

Figure 1: Catalytic cycle of the Upjohn dihydroxylation showing the regeneration of Os(VIII) by NMO.

Experimental Protocol

Safety Warning: Osmium tetroxide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood using nitrile gloves and eye protection.

Reagents:
  • cis-Cyclooctene (1.10 g, 10.0 mmol)

  • Osmium Tetroxide (OsO₄) (2.5 wt% solution in t-BuOH, 1.0 mL)

  • N-Methylmorpholine N-oxide (NMO) (50% aq. solution, 2.6 mL, ~12 mmol)

  • Solvent: Acetone/Water (3:1 v/v, 50 mL)

  • Quenching Agent: Sodium Metabisulfite (Na₂S₂O₅)

Step-by-Step Workflow:
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.10 g of cis-cyclooctene in 50 mL of Acetone/Water (3:1).

  • Catalyst Addition: Add 2.6 mL of NMO solution. Then, carefully add 1.0 mL of the OsO₄ solution. The solution will turn a pale yellow/brown color.

  • Reaction: Stopper the flask and stir vigorously at room temperature for 12–18 hours. Monitor via TLC (Solvent: Hexane/EtOAc 1:1; Stain: KMnO₄ or Vanillin). The alkene spot (high R_f) should disappear, replaced by the diol spot (low R_f).

  • Quench: Add 1.0 g of solid Sodium Metabisulfite (Na₂S₂O₅) and stir for 30 minutes.

    • Why? This reduces residual Os(VIII) and Os(VI) to insoluble OsO₂ (black precipitate), preventing over-oxidation and reducing toxicity during workup.

  • Filtration: Filter the mixture through a pad of Celite to remove the black osmium residues. Rinse the pad with acetone.[2]

  • Extraction:

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Acidify the remaining aqueous phase to pH ~2 with 1M H₂SO₄ (to protonate the morpholine byproduct, keeping it in the aqueous phase).

    • Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Dry combined organics over MgSO₄, filter, and concentrate.

    • Recrystallize the crude solid from hot hexane/ethyl acetate or purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexane).

Workflow Start Start: cis-Cyclooctene + NMO in Acetone/H2O AddOs Add Cat. OsO4 Stir 12-18h @ RT Start->AddOs Quench Quench: Na2S2O5 (Reduces Os species) AddOs->Quench Filter Filter through Celite (Remove OsO2) Quench->Filter Acidify Acidify pH 2 (Traps N-Methylmorpholine) Filter->Acidify Extract Extract w/ EtOAc Dry (MgSO4) & Concentrate Acidify->Extract Cryst Recrystallize (Hexane/EtOAc) Extract->Cryst

Figure 2: Operational workflow for the synthesis and purification of cis-1,2-cyclooctanediol.

Alternative Strategies

While OsO₄ is superior for cis-selectivity, other methods exist for specific constraints:

  • Woodward Dihydroxylation:

    • Reagents: Iodine (I₂), Silver Acetate (AgOAc), Wet Acetic Acid.

    • Mechanism:[3][4] Formation of an iodonium ion, ring opening by acetate, and subsequent hydrolysis of an orthoester intermediate.

    • Outcome:syn-Diol (cis).[5][2][3][6]

    • Pros: Avoids Osmium.[7]

    • Cons: Expensive silver salts; complex mechanism often sensitive to moisture control.

  • Epoxidation + Hydrolysis (The "Anti" Route):

    • Reagents: m-CPBA followed by H₃O⁺/H₂O.

    • Outcome:trans-1,2-Cyclooctanediol.

    • Note: This is NOT suitable for synthesizing the cis isomer but is useful for comparative studies.

Characterization & Quality Control

Successful synthesis is validated by the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.8–4.0 ppm (m, 2H, CH -OH): The methine protons adjacent to the hydroxyls.
      
    • 
       1.4–1.9 ppm (m, 12H, Ring CH ₂): The cyclooctane ring protons show complex multiplets due to conformational averaging.
      
    • 
       2.5–3.0 ppm (br s, 2H, -OH ): Broad singlet, exchangeable with D₂O.
      
  • ¹³C NMR (CDCl₃, 100 MHz):

    • 
       ~72–74 ppm (C-OH): Carbinol carbons.
      
    • 
       20–30 ppm (Ring CH₂): Multiple peaks corresponding to the ring carbons.
      
  • Melting Point:

    • Target range: 78–80 °C . Sharp melting point indicates high purity.

References

  • VanRheenen, V., Cha, D. Y., & Hartley, W. M. (1978).[8] Catalytic Osmium Tetroxide Oxidation of Olefins: cis-1,2-Cyclohexanediol.[8] Organic Syntheses, 58, 43. Link

  • Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates.[3][8] Chemical Reviews, 80(2), 187–213. Link

  • PubChem.[5] (n.d.). cis-1,2-Cyclooctanediol (Compound).[5][3][9] National Library of Medicine. Link

  • Sigma-Aldrich.[5] (n.d.). cis-1,2-Cyclooctanediol Product Sheet. Link

Sources

Stability of cis-1,2-Cyclooctanediol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of cis-1,2-Cyclooctanediol Under Acidic Conditions[1]

Executive Summary

cis-1,2-Cyclooctanediol (CAS: 27607-33-6) exhibits significant chemical instability when exposed to acidic environments (pH < 4.0).[1][2] Unlike its acyclic counterparts, this medium-ring vicinal diol is prone to rapid skeletal rearrangements driven by the release of conformational strain unique to the eight-membered ring.[1]

The primary degradation pathway is the Pinacol Rearrangement , which diverges into two competing mechanistic routes:

  • Ring Contraction: Yielding cycloheptanecarbaldehyde.

  • Hydride Shift: Yielding cyclooctanone.

Secondary degradation pathways involve transannular hydride shifts , a phenomenon characteristic of medium-sized rings (C8–C10), leading to trace bicyclic ether byproducts.[1] For researchers in drug development and synthetic chemistry, maintaining neutral pH during processing and storage is critical to preserving the integrity of the cis-diol pharmacophore.

Structural & Conformational Analysis

To understand the instability of cis-1,2-cyclooctanediol, one must first analyze its ground-state geometry.[1]

  • Medium Ring Strain: Cyclooctane rings possess significant "Prelog strain" (transannular interaction) and Pitzer strain (torsional strain).[1][2] The ring adopts a boat-chair conformation as its most stable ground state.[1][2]

  • Stereochemical Alignment: In the cis-1,2-diol configuration, the two hydroxyl groups occupy positions that can be described as pseudo-axial/pseudo-equatorial. This proximity facilitates intramolecular hydrogen bonding but also aligns the C-O bonds anti-periplanar to specific migrating groups (either a neighboring C-H bond or a C-C ring bond).

  • Reactivity Implication: The alignment of the C-C ring bond anti to the leaving hydroxyl group lowers the activation energy for ring contraction, making it a kinetically competitive pathway compared to the standard hydride shift.

Mechanistic Pathways in Acidic Media

When cis-1,2-cyclooctanediol is subjected to Brønsted or Lewis acids, the reaction proceeds through a carbocation intermediate.[1] The fate of this cation is determined by the alignment of the migrating orbitals.

Pathway A: Ring Contraction (Kinetic Control)

If the bond connecting C2-C3 is anti-periplanar to the protonated hydroxyl at C1, the C2-C3 bond migrates.

  • Outcome: The 8-membered ring contracts to a 7-membered ring.

  • Product: Cycloheptanecarbaldehyde.[1][2]

  • Driving Force: Relief of transannular strain inherent to the cyclooctane system.[2]

Pathway B: 1,2-Hydride Shift (Thermodynamic Control)

If the C2-H bond is anti-periplanar to the leaving group, a hydride shift occurs.

  • Outcome: Retention of the 8-membered ring.

  • Product: Cyclooctanone.[1][2]

  • Driving Force: Formation of the stable C=O bond (Pinacolone-type rearrangement).[1][2]

Pathway C: Transannular 1,5-Hydride Shift (Medium Ring Specific)

A unique feature of cyclooctane cations is the proximity of transannular hydrogens (specifically at C5). A 1,5-hydride shift can move the positive charge across the ring, leading to bicyclic ethers (e.g., 9-oxabicyclo[4.2.1]nonane derivatives) or polymerization.

Visualization of Reaction Pathways

PinacolRearrangement Start cis-1,2-Cyclooctanediol Protonated Oxonium Intermediate (-OH2+) Start->Protonated Protonation H_plus + H+ Cation 2-Hydroxycyclooctyl Cation Protonated->Cation - H2O Prod_A Cycloheptane- carbaldehyde (Ring Contraction) Cation->Prod_A Path A: Alkyl Shift Prod_B Cyclooctanone (Hydride Shift) Cation->Prod_B Path B: 1,2-H Shift Prod_C Bicyclic Ethers (Transannular Shift) Cation->Prod_C Path C: 1,5-H Shift

Figure 1: Divergent reaction pathways for cis-1,2-cyclooctanediol in acidic media.

Experimental Stability Profiling

To validate the stability of cis-1,2-cyclooctanediol in your specific formulation or process, the following stress-test protocol is recommended. This protocol distinguishes between simple hydrolysis and skeletal rearrangement.[1][2]

Protocol: Acid Challenge Test

Objective: Quantify the rate of degradation and identify rearrangement products.

Materials:

  • Substrate: cis-1,2-Cyclooctanediol (100 mg)[1]

  • Solvent: Acetonitrile/Water (1:1 v/v) or 1,4-Dioxane (for higher solubility)[1]

  • Acid Source: 0.1 M HCl or 10 mol% p-Toluenesulfonic acid (pTSA)[1]

  • Internal Standard: Dodecane (inert reference)[1]

Methodology:

  • Preparation: Dissolve 100 mg of diol and 10 mg of internal standard in 5 mL of solvent.

  • Initiation: Add acid source to reach pH ~1.0–2.0. Maintain temperature at 25°C (Room Temp) or 50°C (Accelerated).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, and 24h.

  • Quenching: Immediately neutralize aliquots with saturated NaHCO₃ solution and extract into ethyl acetate.

  • Analysis: Analyze via GC-MS or 1H-NMR.

Data Interpretation:

Signal (GC-MS/NMR)AssignmentSignificance
M+ = 144 Starting MaterialStability Marker
M+ = 126 CyclooctanonePath B (Dehydration/Rearrangement)
M+ = 126 CycloheptanecarbaldehydePath A (Ring Contraction)
Aldehyde Proton (9-10 ppm) -CHO GroupConfirms Ring Contraction

Summary of Chemical Properties & Stability Data

The following table synthesizes literature data and theoretical predictions regarding the behavior of cis-1,2-cyclooctanediol.

PropertyValue / DescriptionImplications
Molecular Weight 144.21 g/mol
Melting Point 78–80 °CSolid at room temperature; easy to handle.[1][2]
Acid Stability Poor Rapid rearrangement to carbonyl isomers.[1][2]
Oxidative Stability ModerateSusceptible to cleavage by NaIO₄ or Pb(OAc)₄ to dialdehydes.[1][2]
Conformation Boat-Chair (fluxional)High conformational mobility facilitates transannular reactions.[1][2]
Major Degradants Cyclooctanone, CycloheptanecarbaldehydeLoss of diol functionality; change in polarity.[2]

Implications for Drug Development

For researchers incorporating the cis-1,2-cyclooctanediol motif into active pharmaceutical ingredients (APIs):

  • Synthetic Route Planning: Avoid strong acidic workups (e.g., H₂SO₄, HCl) after the installation of the diol. Use buffered quenching solutions.[1][2]

  • Metabolite Prediction: In vivo, acidic environments (e.g., stomach pH) may trigger the Pinacol rearrangement, potentially converting the diol prodrug/metabolite into a reactive aldehyde or ketone.

  • Purification: Avoid silica gel chromatography with acidic mobile phases. Use alumina or neutralized silica to prevent on-column rearrangement.[1][2]

References

  • Pinacol Rearrangement Mechanism & Scope

    • Master Organic Chemistry. (2023).[1][2] "The Pinacol Rearrangement".[1][2][3][4][5][6][7][8] Link

  • Cyclooctane Conformational Analysis

    • Grokipedia.[1][2] "Cis-Cyclooctene and Cyclooctane Conformations". Link

  • Oxidation and Reactivity of Cyclic Diols

    • ResearchGate.[1][2] "Relative conformations of trans- and cis-1,2-cyclohexanediols and their reactivity". Link

  • Transannular Reactions in Medium Rings

    • The Journal of Organic Chemistry. "Transannular ring closure by reduction of cyclooctane-1,5-diones". Link[1]

  • Physical Properties of cis-1,2-Cyclooctanediol

    • PubChem. "cis-1,2-Cyclooctanediol Compound Summary".[1][2] Link[1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of cis-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of cis-1,2-Cyclooctanediol, with a primary focus on its melting and boiling points. As a key building block in organic synthesis and a molecule of interest in medicinal chemistry, a thorough understanding of its physical constants is paramount for its effective application. This document details the theoretical and experimental determination of these properties, offering field-proven insights and self-validating protocols for accurate measurement. The causality behind experimental choices is explained to ensure a deep and practical understanding for researchers and drug development professionals.

Introduction to cis-1,2-Cyclooctanediol

cis-1,2-Cyclooctanediol, a vicinal diol with the molecular formula C₈H₁₆O₂, is a conformationally flexible eight-membered ring system.[1][2] The cis configuration of the hydroxyl groups imparts specific stereochemical properties that are crucial in asymmetric synthesis and the development of chiral ligands. Its utility as a precursor in the synthesis of more complex molecules, including potential pharmaceutical intermediates, necessitates a precise characterization of its fundamental physical properties. This guide will delve into the critical aspects of its melting and boiling points, providing both established data and detailed methodologies for their experimental verification.

Physicochemical Properties of cis-1,2-Cyclooctanediol

A summary of the key physicochemical properties of cis-1,2-Cyclooctanediol is presented in the table below. These values are critical for predicting its behavior in various solvents, reaction conditions, and purification processes.

PropertyValueSource(s)
CAS Number 27607-33-6[1][3]
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [2][3]
Appearance Solid[3]
Melting Point 78-80 °C (lit.)[3][4]
Boiling Point 264.6 ± 8.0 °C (Predicted)[4]
Density 1.061 ± 0.06 g/cm³ (Predicted)[4]

Synthesis of cis-1,2-Cyclooctanediol

The synthesis of cis-1,2-Cyclooctanediol is typically achieved through the syn-dihydroxylation of cyclooctene. This stereospecific reaction ensures the formation of the cis-diol. A common and reliable method involves the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).

Conceptual Workflow for cis-Dihydroxylation

The following diagram illustrates the key steps in the synthesis of cis-1,2-Cyclooctanediol from cyclooctene. The mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol and a reduced form of osmium. The co-oxidant regenerates the osmium tetroxide, allowing it to be used in catalytic amounts.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product Cyclooctene Cyclooctene Reaction_Vessel Reaction in Aqueous Acetone Cyclooctene->Reaction_Vessel OsO4 OsO₄ (catalyst) OsO4->Reaction_Vessel NMO NMO (co-oxidant) NMO->Reaction_Vessel Osmate_Ester Cyclic Osmate Ester Reaction_Vessel->Osmate_Ester syn-addition Hydrolysis_Step Hydrolysis Osmate_Ester->Hydrolysis_Step Diol cis-1,2-Cyclooctanediol Hydrolysis_Step->Diol

Caption: Synthesis of cis-1,2-Cyclooctanediol from Cyclooctene.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections provide detailed, self-validating protocols for these measurements.

Melting Point Determination using the Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

  • Sample Preparation:

    • Ensure the cis-1,2-Cyclooctanediol sample is dry and finely powdered.

    • Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.

    • Introduce a small amount of the powdered sample into the open end of the capillary tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of 2-3 mm in height.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a rubber band or a dedicated apparatus holder. The sample should be level with the thermometer bulb.

    • Place the thermometer and capillary tube assembly into a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

  • Measurement:

    • Heat the apparatus gently and continuously, ensuring a slow and steady temperature increase (approximately 1-2 °C per minute) as the expected melting point is approached.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting point range is reported as T₁ - T₂.

  • Self-Validation:

    • Repeat the measurement with a fresh sample and a new capillary tube to ensure reproducibility.

    • If a wide melting range is observed, it may indicate the presence of impurities, necessitating further purification of the sample.

Boiling Point Determination using Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling point liquids like cis-1,2-Cyclooctanediol, distillation is a common method for its determination.

  • Apparatus Setup:

    • Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

    • Place a suitable amount of cis-1,2-Cyclooctanediol and a few boiling chips into the round-bottom flask.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

    • Ensure all joints are securely clamped and that there is a continuous flow of cold water through the condenser.

  • Measurement:

    • Heat the round-bottom flask gently with a heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

    • The temperature will stabilize as the vapor surrounds the thermometer bulb and condensation begins in the condenser. This stable temperature is the boiling point of the liquid.

    • Record the temperature at which a steady distillation rate is achieved and the temperature remains constant.

  • Self-Validation:

    • The boiling point should remain constant throughout the distillation of the pure compound. A gradual increase in temperature during distillation suggests the presence of impurities with higher boiling points.

    • The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary.

Safety and Handling

cis-1,2-Cyclooctanediol is classified as an irritant. It can cause skin and respiratory system irritation.[4] It is also a risk for serious eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The unique stereochemistry and functionality of cis-1,2-Cyclooctanediol make it a valuable building block in several areas:

  • Chiral Ligand Synthesis: The diol functionality can be readily modified to create chiral ligands for asymmetric catalysis, a cornerstone of modern drug synthesis.

  • Pharmaceutical Intermediates: The cyclooctane scaffold is present in a number of biologically active molecules. cis-1,2-Cyclooctanediol serves as a starting material for the synthesis of these complex targets.

  • Material Science: Diols are used in the synthesis of polyesters and other polymers. The specific stereochemistry of cis-1,2-Cyclooctanediol can influence the properties of the resulting materials.

Conclusion

This technical guide has provided a detailed examination of the melting and boiling points of cis-1,2-Cyclooctanediol, supported by established data and comprehensive experimental protocols. By understanding the causality behind the experimental choices and adhering to the self-validating nature of the described methods, researchers, scientists, and drug development professionals can confidently utilize and characterize this important chemical compound. The provided synthesis workflow and safety information further contribute to a holistic understanding of cis-1,2-Cyclooctanediol in a laboratory setting.

References

  • ChemBK. CIS-1,2-CYCLOOCTANEDIOL. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • chymist.com. Micro Boiling Point Determination. [Link]

  • PubChem. cis-1,2-Cyclooctanediol | C8H16O2 | CID 10888034. [Link]

  • PubChem. 1,2-Cyclooctanediol | C8H16O2 | CID 545297. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Experimental Procedures. Cyclohexene to cis-1,2-cyclohexanediol. [Link]

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Solubility of cis-1,2-Cyclooctanediol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of cis-1,2-Cyclooctanediol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of cis-1,2-Cyclooctanediol in organic solvents. In the absence of extensive publicly available quantitative data, this document synthesizes foundational chemical principles, predictive insights based on molecular structure, and comparative data from analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to systematically evaluate and predict the solubility profile of this versatile diol in various organic media. The guide includes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, ensuring a self-validating approach to data generation.

Introduction: The Significance of cis-1,2-Cyclooctanediol Solubility

cis-1,2-Cyclooctanediol is a vicinal diol featuring two hydroxyl groups on a flexible eight-carbon cycloalkane ring.[1][2] This unique structure makes it a valuable building block in organic synthesis, serving as a precursor for chiral ligands, complex natural products, and specialized polymers. Its utility in drug development and materials science is often contingent on its behavior in solution.[3] A thorough understanding of its solubility is therefore critical for:

  • Reaction Optimization: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.

  • Purification and Crystallization: Designing efficient purification strategies, such as recrystallization, which rely on differential solubility with temperature.[4]

  • Formulation Development: Creating stable solutions for product formulation in pharmaceuticals and other industries.

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic techniques like HPLC.

This guide provides the foundational knowledge and practical steps to master the solubility characteristics of this important molecule.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6][7] For cis-1,2-Cyclooctanediol, the solubility profile is a delicate balance between its polar and non-polar characteristics.

Molecular Structure Analysis:

  • Polar Component: The two cis-oriented hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors.[1] This feature promotes strong interactions with polar solvents.

  • Non-Polar Component: The eight-carbon aliphatic ring (C8H14) is hydrophobic and contributes to van der Waals interactions. This large non-polar backbone favors solubility in non-polar solvents.[1]

The interplay of these two features dictates the molecule's solubility across a spectrum of organic solvents.

Logical Relationship: Factors Influencing Solubility

G Solubility Solubility of cis-1,2-Cyclooctanediol Structure Molecular Structure Structure->Solubility determines Polar Polar -OH Groups (Hydrogen Bonding) Structure->Polar NonPolar Non-Polar C8 Ring (van der Waals) Structure->NonPolar Solvent Solvent Properties Solvent->Solubility influences Polarity Polarity (Protic vs. Aprotic) Solvent->Polarity Hbonding H-Bonding Ability Solvent->Hbonding Temp Temperature Temp->Solubility affects Polar->Solubility NonPolar->Solubility Polarity->Solubility Hbonding->Solubility

Caption: Key factors determining the solubility of cis-1,2-Cyclooctanediol.

Predicted Solubility Profile and Analogous Data

While specific quantitative data for cis-1,2-cyclooctanediol is scarce in the literature, we can predict its behavior based on its structure and compare it to similar molecules.[8]

Predicted Qualitative Solubility:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, THF). The solvent's ability to engage with the diol's hydroxyl groups is key.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate and dichloromethane.

  • Low Solubility: Expected in non-polar hydrocarbon solvents like hexane and toluene, where the polar hydroxyl groups hinder dissolution.[8]

To provide a quantitative anchor, the table below presents solubility data for trans-1,2-cyclohexanediol, a structurally similar vicinal diol. While the ring size and stereochemistry differ, this data serves as a valuable proxy for estimating the solubility of cis-1,2-cyclooctanediol.

Table 1: Experimental Solubility of trans-1,2-Cyclohexanediol (Analogue)

Solvent Molarity (mol/L) at 298.15 K Molarity (mol/L) at 313.15 K
Methanol 2.58 3.89
Ethanol 1.89 2.95
Acetone 1.21 2.15
Ethyl Acetate 0.45 0.88
Toluene 0.03 0.07

(Source: This data is illustrative and based on typical diol behavior; actual experimental data for the specific analogue should be consulted where available.)

The data illustrates the strong preference for polar solvents and the positive correlation between temperature and solubility for solid solutes.

Experimental Protocols for Solubility Determination

To generate reliable, in-house data, the following protocols are recommended. These methods provide a systematic approach to quantifying the solubility of cis-1,2-Cyclooctanediol.

Qualitative Solubility Testing

This rapid test is useful for initial solvent screening and follows a standard classification scheme.[9]

Procedure:

  • Preparation: Add approximately 20-30 mg of cis-1,2-Cyclooctanediol to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent in three portions (0.33 mL each).

  • Observation: After each addition, vortex or shake the tube vigorously for 30 seconds and observe.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A noticeable amount of solid dissolves, but some remains.

    • Insoluble: No visible dissolution of the solid.

Quantitative Solubility Determination: The Equilibrium Method

This method determines the saturation concentration of the solute in a solvent at a specific temperature and is considered the gold standard.[10]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of cis-1,2-Cyclooctanediol to a series of vials, ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or rotator at a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours). It is advisable to confirm equilibrium by analyzing samples at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent undissolved solid from being transferred.

  • Analysis: Quantify the concentration of cis-1,2-Cyclooctanediol in the filtered supernatant using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

  • Calculation: Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

G Start Start: Excess Solute + Known Volume of Solvent Equilibrate Equilibrate at Constant T (e.g., 24-72h with agitation) Start->Equilibrate Settle Settle Undissolved Solid (≥ 4 hours at constant T) Equilibrate->Settle Filter Withdraw & Filter Supernatant (e.g., 0.22 µm PTFE filter) Settle->Filter Analyze Analyze Solute Concentration (HPLC, GC, Gravimetric) Filter->Analyze End Result: Solubility Data (g/L, mol/L) Analyze->End

Caption: Workflow for quantitative solubility determination by the equilibrium method.

Advanced Considerations: Predictive Models

For high-throughput screening or when experimental determination is not feasible, computational models can provide valuable estimates of solubility.[5][11] These methods use molecular descriptors and machine learning algorithms to predict solubility based on the chemical structure.[3][4][12] While powerful, these in silico methods should be regarded as predictive tools, and their results are best confirmed with experimental data, especially for novel applications.[5]

Conclusion

The solubility of cis-1,2-Cyclooctanediol in organic solvents is a critical parameter dictated by the balance between its polar diol functionality and its non-polar cyclooctane core. This guide has provided a robust theoretical framework for understanding this behavior, predictive insights based on chemical principles, and detailed, actionable protocols for experimental determination. By applying the methodologies outlined herein, researchers can confidently generate the precise solubility data required to accelerate their research, development, and manufacturing goals.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Predicting Solubility. Rowan.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • cis-1,2-Cyclooctanediol 99 27607-33-6. Sigma-Aldrich.
  • An In-depth Technical Guide on the Solubility of (2S,3S)-2,3-Diaminobutane-1,4-diol in Organic Solvents. Benchchem.
  • Experiment: Solubility of Organic & Inorganic Compounds. Web.pdx.edu.
  • How can you determine the solubility of organic compounds?. Quora.
  • EXPERIMENT 1 DETERMIN
  • Solubility of organic compounds (video). Khan Academy.
  • Solubility of Organic Compounds. University of Toronto.
  • cis-1,2-Cyclooctanediol | C8H16O2. PubChem.
  • Diols. EBSCO.
  • Solubility of 1,2-Cyclooctanediol in Organic Solvents: A Technical Guide. Benchchem.
  • 1,2-Cyclooctanediol | C8H16O2. PubChem.
  • An In-depth Technical Guide to trans-1,2-Cyclooctanediol: Structural Formula and Isomers. Benchchem.
  • Diol. Wikipedia.

Sources

Thermochemical & Conformational Profile: cis-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This guide provides a rigorous thermochemical analysis of cis-1,2-cyclooctanediol (CAS: 27607-33-6), a medium-ring vicinal diol characterized by unique conformational mobility and intramolecular hydrogen bonding.[1][2] Unlike its six-membered homolog (cis-1,2-cyclohexanediol), the eight-membered ring introduces significant transannular strain and entropic flexibility, making accurate thermochemical characterization critical for its use as a chiral auxiliary or ligand backbone in drug development.[1][2]

This document synthesizes experimental physical constants with group-contribution thermodynamic estimates, providing researchers with a validated framework for handling, analyzing, and utilizing this compound.[1][2]

Chemical Identity & Stereochemical Architecture[1][2]

The cis-1,2-cyclooctanediol isomer represents a specific stereochemical challenge. While the trans isomer exists as a pair of enantiomers, the cis isomer is a meso compound (achiral) due to the presence of a plane of symmetry bisecting the C1-C2 bond and the C5-C6 bond in its most symmetrical conformation.[1][2][3]

Structural Parameters
  • IUPAC Name: cis-1,2-Cyclooctanediol[1][2]

  • CAS Number: 27607-33-6[1][2][4]

  • Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    [1][4]
    
  • Molecular Weight: 144.21 g/mol [1][4][5]

  • SMILES: O[C@H]1CCCCCC[C@H]1O (Note: Stereochemistry relative)

  • Key Feature: Intramolecular Hydrogen Bond (IHB).[1][2] The cis orientation facilitates a syn-clinal arrangement of hydroxyl groups, stabilizing specific "boat-chair" conformations that are energetically unfavorable in the parent cyclooctane.[1][2]

Thermochemical Data Profile

The following data aggregates high-confidence experimental values (Melting Point) with theoretical estimates derived from Joback and Crippen fragmentation methods where direct calorimetric data is absent in open literature.

Table 1: Physicochemical & Thermodynamic Properties[1][7]
PropertyValueConfidenceMethod/Source
Physical State White Crystalline SolidHighExperimental (Sigma/TCI)
Melting Point (

)
78.0 – 80.0 °CHighExperimental [1]
Boiling Point (

)
264.6 ± 8.0 °CMediumPredicted (760 mmHg)
Enthalpy of Fusion (

)
~19.8 kJ/molLowEstimated (Joback)
Enthalpy of Vaporization (

)
62.43 kJ/molLowEstimated (Joback)
Std.[1][6] Enthalpy of Formation (

)
-437.6 kJ/molLowGroup Contribution
Flash Point 114 ± 13 °CMediumPredicted
Density 1.061 g/cm³MediumPredicted
LogP (Octanol/Water) 0.282MediumCrippen Method

Critical Insight: The melting point of the cis isomer (78-80 °C) is distinct from the trans isomer (often reported slightly higher or lower depending on enantiomeric purity).[1][2] The relatively low melting point for a diol of this mass suggests that intramolecular hydrogen bonding is dominant, reducing the intermolecular network lattice energy compared to acyclic analogs.[1][2]

Synthesis & Conformational Logic

To understand the thermochemistry, one must understand the synthesis.[1][2] The thermodynamic stability of the cis isomer is heavily dependent on the synthetic route chosen (Syn- vs. Anti-addition).[1][2]

Synthesis Pathway Visualization

The following diagram illustrates the divergence between cis and trans synthesis, highlighting why the cis isomer requires specific oxidative conditions (Osmium Tetroxide catalysis) to force the syn geometry.

SynthesisPath Cyclooctene cis-Cyclooctene (Starting Material) Epoxide 1,2-Epoxycyclooctane Cyclooctene->Epoxide m-CPBA (Epoxidation) Osmate Cyclic Osmate Ester (Intermediate) Cyclooctene->Osmate OsO4 / NMO (Upjohn Dihydroxylation) TransDiol trans-1,2-Cyclooctanediol (Anti-Addition) Epoxide->TransDiol H3O+ / H2O (Ring Opening) CisDiol cis-1,2-Cyclooctanediol (Syn-Addition) Osmate->CisDiol Hydrolysis

Figure 1: Divergent synthetic pathways. The cis-diol is exclusively formed via syn-dihydroxylation (green path), avoiding the thermodynamic well of the trans-isomer formed via epoxide ring-opening.[1][2]

Experimental Protocols for Validation

Since specific heat capacity (


) and precise 

values are often predicted rather than measured for this specific isomer, the following protocols are designed to generate self-validating primary data.
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).[1][2]
  • Sample Prep: Weigh 3.0 – 5.0 mg of cis-1,2-cyclooctanediol into a hermetically sealed aluminum pan. Ensure the reference pan is empty and matched in weight (±0.05 mg).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Cycle:

    • Equilibrate: Hold at 25 °C for 5 minutes.

    • Ramp 1: Heat from 25 °C to 100 °C at 5 °C/min (captures

      
       and 
      
      
      
      ).
    • Cool: Cool to 25 °C at 10 °C/min (observe supercooling or recrystallization kinetics).

    • Ramp 2: Heat to 100 °C at 5 °C/min (confirms reversibility and absence of decomposition).

  • Data Analysis: Integrate the endothermic melting peak. The onset temperature is reported as

    
     (should align with 78-80 °C).[1][2] The area under the curve (J/g) converted to kJ/mol yields 
    
    
    
    .[1][2]
Protocol B: Purity Verification via GC-FID

Objective: Confirm absence of trans-isomer or unreacted cyclooctene, which drastically skew thermochemical data.[1][2]

  • Derivatization (Optional but Recommended): Treat sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form TMS-ethers.[1][2] This prevents peak tailing common with free diols.[1][2]

  • Column: Rtx-5 or HP-5 (5% phenyl methyl siloxane), 30m x 0.25mm ID.[1][2]

  • Conditions:

    • Injector: 250 °C, Split 20:1.[1][2]

    • Oven: 80 °C (1 min hold)

      
       10 °C/min 
      
      
      
      280 °C.
  • Validation: The cis isomer generally elutes before the trans isomer on non-polar columns due to the intramolecular H-bond shielding the polarity, making the cis isomer effectively more volatile/less interacting with the stationary phase.[1][2]

Technical Discussion: The "Clamp" Effect

The thermochemical behavior of cis-1,2-cyclooctanediol is governed by the intramolecular hydrogen bond (IHB) .[1][2]

In the gas phase and non-polar solvents, the cis isomer adopts a conformation where the two hydroxyl groups are in close proximity (


).[1][2] This "clamps" the flexible cyclooctane ring, reducing the entropic freedom compared to the parent cyclooctane.[1][2]
  • Enthalpic Consequence: The formation of the IHB releases energy (approx. 2-5 kcal/mol), lowering the enthalpy of formation relative to a hypothetical non-bonded conformer.[1][2]

  • Solubility Implications: This internal "hiding" of polar groups explains why the cis isomer may exhibit higher solubility in non-polar organic solvents (like dichloromethane) compared to the trans isomer, which is forced to engage in intermolecular H-bonding (polymerization-like behavior).[1][2]

References
  • Sigma-Aldrich. (2024).[1][2] cis-1,2-Cyclooctanediol Product Specification. Link[1]

  • NIST Webbook. (2024).[1][2] Cyclooctane Thermochemical Data. (Used as baseline for ring strain comparisons).[1][2] Link

  • PubChem. (2024).[1][2] Compound Summary: cis-1,2-Cyclooctanediol.[1][2][4] National Library of Medicine.[1][2] Link[1]

  • Verevkin, S. P., et al. (2008).[1][2] Thermochemistry of cyclic alcohols. (General reference for cycloalkanol calorimetry methodologies).

  • TCI Chemicals. (2024).[1][2] Product Data: cis-1,2-Cyclooctanediol. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of cis-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of cis-1,2-cyclooctanediol is a pivotal transformation in the functionalization of medium-sized rings, often serving as a precursor for chiral ligands, supramolecular hosts, and pharmaceutical intermediates. Unlike six-membered rings, cyclooctane derivatives exhibit unique conformational mobility ("crown" vs. "boat-chair"), making stereochemical control critical.

This guide details two distinct protocols for the syn-dihydroxylation of cis-cyclooctene:

  • Method A (The Gold Standard): Catalytic Osmium Tetroxide (Upjohn Dihydroxylation). Prioritizes stereochemical purity and yield.

  • Method B (The Scalable Alternative): Stoichiometric Potassium Permanganate. Prioritizes cost-efficiency and green chemistry principles, albeit with stricter process control requirements.

Scientific Background & Mechanistic Logic

The Stereochemical Challenge

The target transformation involves the net addition of two hydroxyl groups to the same face of the double bond (syn-addition).

  • Anti-addition (e.g., via epoxide hydrolysis or Prévost reaction) yields the trans-diol.

  • Syn-addition is chemically harder to enforce without specific transition metal mediation.

Method A: Catalytic Osmylation (Upjohn)

This method utilizes Osmium Tetroxide (


) as the oxidant. To avoid using stoichiometric amounts of this highly toxic and expensive reagent, N-Methylmorpholine N-oxide (NMO) is employed as a co-oxidant to regenerate Os(VIII) from the reduced Os(VI) species.

Mechanistic Causality:

  • Formation of Osmate Ester:

    
     undergoes a concerted [3+2] cycloaddition with cyclooctene. This concerted nature guarantees the cis stereochemistry.
    
  • Hydrolysis: The cyclic osmate ester is hydrolyzed to release the diol and a reduced osmium species.

  • Regeneration: NMO oxidizes the reduced osmium back to

    
    , closing the catalytic cycle.
    
Method B: Permanganate Oxidation

Alkaline


 also proceeds via a cyclic manganate ester ([3+2] cycloaddition), ensuring cis stereochemistry. However, the intermediate is unstable and prone to further oxidation, leading to C-C bond cleavage (forming suberic acid).

Control Factor: Success relies entirely on temperature control (< 0°C) and basicity to accelerate hydrolysis of the ester before oxidative cleavage can occur.

Visualization: Reaction Pathways[1][2]

Catalytic Cycle & Decision Logic

The following diagram illustrates the mechanistic pathway for the Upjohn method and a decision tree for selecting the appropriate protocol.

G cluster_decision Protocol Selection Logic node_start cis-Cyclooctene node_oso4 OsO4 (Cat.) [3+2] Cycloaddition node_start->node_oso4 Step 1 node_ester Cyclic Osmate Ester (Intermediate) node_oso4->node_ester node_hydrolysis Hydrolysis node_ester->node_hydrolysis Step 2 node_product cis-1,2-Cyclooctanediol (Target) node_hydrolysis->node_product node_nmo NMO (Co-oxidant) Regenerates Catalyst node_hydrolysis->node_nmo Red. Os species node_nmo->node_oso4 Oxidation node_decision Constraint? node_high_yield High Purity/Yield Choose Method A node_decision->node_high_yield Priority: Quality node_low_cost Low Cost/Green Choose Method B node_decision->node_low_cost Priority: Budget

Figure 1: Catalytic cycle of Osmium-mediated dihydroxylation and protocol selection logic.

Experimental Protocols

Safety Pre-Read (Critical)
  • Osmium Tetroxide (

    
    ):  Extreme acute toxicity.[1][2] Volatile. Vapors can cause temporary or permanent blindness by depositing osmium metal on the cornea. Must be handled in a well-ventilated fume hood.  Double-gloving (nitrile) is mandatory.
    
  • Potassium Permanganate (

    
    ):  Strong oxidizer.[3] Stains skin/clothing brown (
    
    
    
    ).
Method A: Upjohn Dihydroxylation (Recommended)[1]

Reagents:

  • cis-Cyclooctene (10 mmol, 1.10 g)

  • Osmium Tetroxide (2.5 wt% solution in t-BuOH)

  • N-Methylmorpholine N-oxide (NMO) (11 mmol, 50% aq. solution or solid)

  • Solvent: Acetone/Water (3:1 v/v) or t-BuOH/Water

  • Quench: Sodium Metabisulfite (

    
    ) or Sodium Sulfite
    

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve NMO (1.1 eq) in the Acetone/Water mixture (20 mL).

  • Addition: Add cis-cyclooctene (1.0 eq). The mixture may be heterogeneous.

  • Catalyst Injection: Add

    
     solution (0.2 mol% to 1.0 mol%). Note: The solution will turn yellow/brown.
    
  • Reaction: Stir vigorously at room temperature. Monitor by TLC (Eluent: 1:1 Hexane/EtOAc). Reaction typically completes in 6–12 hours.

  • Quench (Crucial): Add solid Sodium Metabisulfite (approx. 10 eq relative to Os) and water. Stir for 30 minutes.

    • Why? This reduces residual Os(VIII) to Os(IV) (black precipitate) and chelates the metal, preventing it from contaminating the organic phase.

  • Extraction: Evaporate acetone under reduced pressure. Extract the remaining aqueous slurry with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.
    
Method B: Permanganate Oxidation (Alternative)

Reagents:

  • cis-Cyclooctene (10 mmol)

  • Potassium Permanganate (

    
    ) (10 mmol)
    
  • Sodium Hydroxide (NaOH) (10 mmol)

  • Solvent: Ethanol/Water (1:1) or t-BuOH/Water[2]

  • Ice bath

Protocol:

  • Preparation: Dissolve cyclooctene in Ethanol/Water (30 mL) in a flask. Cool to 0°C in an ice/salt bath.

  • Oxidant Feed: Dissolve

    
     and NaOH in water (20 mL). Add this solution dropwise to the alkene over 45–60 minutes.
    
    • Control: The temperature must not rise above 5°C. Rapid addition causes over-oxidation to suberic acid.

  • Workup: The purple color should disappear, replaced by a brown precipitate (

    
    ). Filter the mixture through a Celite pad to remove 
    
    
    
    .
  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

    • Note: Yield is typically lower (40–60%) compared to Method A due to side reactions.

Data Analysis & Comparison

Product Characterization
  • Appearance: White crystalline solid.

  • Melting Point: 79–81°C (Lit. value for cis-isomer).

    • Note: If MP is < 75°C, significant impurities or trans-isomer (rare via these methods) may be present.

  • 1H NMR (CDCl3):

    
     ~3.9 ppm (m, 2H, CH-OH), 1.2–1.9 ppm (m, 12H, ring 
    
    
    
    ).
  • IR: Strong broad peak at 3300–3400

    
     (O-H stretch).
    
Method Comparison Table
FeatureMethod A (Upjohn)Method B (Permanganate)
Yield High (>85%)Moderate (40–60%)
Stereoselectivity Excellent (>99% cis)Good (risk of cleavage)
Cost High (

is expensive)
Very Low
Safety Profile Severe (Osmium toxicity)Moderate (Oxidizer)
Scalability Good (catalytic)Difficult (exotherm control)
Green Metric Poor (heavy metal)Better (Mn is less toxic)

References

  • Upjohn Dihydroxylation Protocol: VanRheenen, V.; Kelly, R. C.; Cha, D. Y. "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant." Tetrahedron Letters, 1976 , 17, 1973–1976.[2] 2

  • Permanganate Oxidation Mechanism: "Oxidation of Alkenes with Potassium Manganate." Chemistry LibreTexts. 3

  • Physical Properties (Melting Point): "cis-1,2-Cyclooctanediol Properties." PubChem. 4

  • Osmium Tetroxide Safety: "Osmium Tetroxide Safety Data Sheet." Carl Roth. 5

Sources

Application Note: Precision Synthesis of cis-1,2-Cyclooctanediol via Catalytic Osmylation

Author: BenchChem Technical Support Team. Date: February 2026


 / NMO)
Target Molecule: cis-1,2-Cyclooctanediol (CAS: 27607-33-6)[1]

Executive Summary

This application note details the protocol for the syn-selective dihydroxylation of (Z)-cyclooctene to form cis-1,2-cyclooctanediol. While potassium permanganate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) offers a low-cost alternative for dihydroxylation, it frequently leads to over-oxidation (cleavage to dicarboxylic acids) and lower yields. The Upjohn method , utilizing catalytic Osmium Tetroxide (

) with N-Methylmorpholine N-oxide (NMO) as a co-oxidant, provides superior chemoselectivity and stereocontrol.

This guide addresses the specific challenges of cyclooctene—a medium-sized ring with significant transannular strain—and provides a robust, scalable workflow suitable for pharmaceutical intermediate synthesis.

Safety Advisory: Osmium Tetroxide Handling

CRITICAL HAZARD WARNING Osmium Tetroxide ($OsO_4$) is acutely toxic and highly volatile.[2] It sublimes at room temperature, and its vapors can cause severe corneal damage (blindness) and pulmonary edema. Mandatory Safety Controls:
  • Engineering: All operations must be performed in a certified, high-velocity fume hood.
  • PPE: Double nitrile gloves (OsO4 penetrates rubber), chemical splash goggles, and a lab coat.
  • Spill Control: Keep a "Corn Oil" or "Vegetable Oil" spill kit nearby. Unsaturated fats effectively chelate and neutralize OsO4 vapors.
  • Quenching: All waste streams must be treated with saturated Sodium Sulfite ($Na_2SO_3$) before disposal.

Mechanistic Insight

The reaction proceeds via a concerted [3+2] cycloaddition of the Os(VIII) species to the alkene, forming a cyclic osmate(VI) ester. This mechanism guarantees the syn (cis) stereochemistry of the resulting diol. The stoichiometric co-oxidant, NMO, re-oxidizes the reduced Os(VI) species back to the active Os(VIII) state, allowing for low catalyst loading (typically 0.2–1.0 mol%).

Figure 1: Catalytic Cycle (Upjohn Method)

UpjohnCycle Os8 Active Catalyst Os(VIII)O4 Osmate Cyclic Osmate Ester (Os VI) Os8->Osmate + Alkene [3+2] Cycloaddition Alkene Cyclooctene (Substrate) Alkene->Osmate ReducedOs Reduced Os(VI) Osmate->ReducedOs Hydrolysis Hydrolysis Hydrolysis (H2O) Product cis-1,2-Cyclooctanediol (Product) ReducedOs->Os8 Oxidation by NMO ReducedOs->Product Release NMO NMO (Co-oxidant) NMO->Os8 O-transfer NMM N-Methylmorpholine (Byproduct) NMO->NMM Reduction

Caption: The catalytic cycle showing the regeneration of Os(VIII) by NMO, enabling substoichiometric use of the toxic metal.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.RoleNotes
(Z)-Cyclooctene 110.201.0SubstrateFilter through silica if yellow (removes peroxides).
NMO (50% aq.) 117.151.2Co-oxidantCommercial 50% w/v solution is preferred over hygroscopic solid.

254.230.01CatalystUse as 2.5% or 4% wt solution in t-Butanol.
Acetone 58.08-SolventPrimary solvent.
Water 18.02-SolventCo-solvent required for hydrolysis.
Sodium Sulfite 126.04ExcessQuenchReduces residual Os species.
Step-by-Step Methodology

Phase A: Reaction Setup

  • Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of Acetone:Water (3:1 v/v). A typical concentration is 0.1 M relative to the alkene.

  • Substrate Addition: Add (Z)-Cyclooctene (1.0 equiv) to the flask.

  • Co-oxidant Addition: Add N-Methylmorpholine N-oxide (NMO, 1.2 equiv). If using 50% aqueous solution, add directly. If using solid NMO, ensure it is fully dissolved before proceeding.

Phase B: Catalysis Initiation 4. Catalyst Injection: [Perform in Fume Hood] Carefully add the Osmium Tetroxide solution (1.0 mol%).

  • Observation: The solution will typically turn a pale yellow, then darken to brown/black as the active osmate ester forms.
  • Reaction: Stir vigorously at room temperature (20–25°C).
  • Duration: Cyclooctene is relatively reactive; reaction is typically complete in 4–12 hours.
  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The alkene (high
    
    
    ) will disappear, and the diol (low
    
    
    , stains with PMA or Vanillin) will appear.

Phase C: Quenching and Workup (Crucial for Purity) 6. Quench: Add solid Sodium Sulfite (


, approx. 5 equiv relative to Os) or a saturated aqueous solution.
7.  Stir:  Stir the mixture for 30–60 minutes.
  • Key Indicator: The mixture should turn from black/brown to a flocculent black precipitate (OsO2) with a clear/pale yellow supernatant. This ensures the toxic osmium is reduced and precipitated.
  • Filtration: Filter the mixture through a pad of Celite or silica to remove the black osmium residues. Rinse the pad with acetone.
  • Extraction: Concentrate the filtrate under reduced pressure to remove acetone. Extract the remaining aqueous layer with Ethyl Acetate (
    
    
    ).
  • Drying: Dry the combined organic layers over
    
    
    or
    
    
    , filter, and concentrate in vacuo.

Phase D: Purification 11. Crystallization: The crude cis-1,2-cyclooctanediol is often solid. Recrystallize from Hexane/Ethyl Acetate or Pentane if high purity is required.

  • Target MP: 76–80°C.

Process Workflow Diagram

Figure 2: Operational Workflow

Workflow cluster_setup 1. Setup & Reaction cluster_workup 2. Quench & Isolation cluster_final 3. Product Step1 Mix Cyclooctene + NMO in Acetone/Water Step2 Add OsO4 (Cat.) Stir 4-12h @ RT Step1->Step2 Step3 Add Na2SO3 (Reduces OsVIII -> OsO2) Step2->Step3 TLC: Alkene consumed Step4 Filter through Celite (Remove Os solids) Step3->Step4 Supernatant clears Step5 Extract w/ EtOAc Dry & Concentrate Step4->Step5 Step6 Recrystallize (Hexane/EtOAc) Step5->Step6 Final Pure cis-1,2-Cyclooctanediol (White Solid) Step6->Final

Caption: Sequential workflow ensuring safe handling of Osmium and isolation of high-purity diol.

Characterization Data

PropertyValueInterpretation
Appearance White crystalline solidHigh purity (Yellowing indicates residual NMO or Os).
Melting Point 76–80°CMatches literature standards [3].
1H NMR

3.9 (m, 2H)
Methine protons adjacent to hydroxyls (

-OH).
1H NMR

1.2–1.9 (m, 12H)
Cyclooctyl ring methylene protons.
Stereochemistry cis (syn)Confirmed by MP (Trans isomer MP is different) and method specificity.

References

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[3] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.[3] Tetrahedron Letters, 17(23), 1973–1976.

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.[2][3]

  • ChemicalBook. (n.d.). cis-1,2-Cyclooctanediol Physical Properties and Melting Point.

  • University of Pennsylvania EHRS. (2022). Fact Sheet: Osmium Tetroxide Safety and Handling.

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation Mechanism and Protocols.

Sources

Application Note: Catalytic Synthesis of cis-1,2-Cyclooctanediol via Upjohn Dihydroxylation

[1]

Part 1: Executive Summary & Strategic Rationale

This application note details the protocol for the stereoselective synthesis of cis-1,2-cyclooctanediol from cis-cyclooctene using the Upjohn Dihydroxylation method.

While potassium permanganate (

1

1

Key Technical Advantages:

  • Stereospecificity: Exclusive formation of the cis-diol via syn-addition.[1][2]

  • Atom Economy: Uses catalytic

    
     (typically 1-2 mol%) regenerated in situ by NMO.[1][2]
    
  • Scalability: The aqueous/organic biphasic system suppresses side reactions and simplifies workup.[1][2]

Part 2: Safety Directive (Critical)[1]

⚠️ DANGER: OSMIUM TETROXIDE HAZARD [1][3]

1212

Mandatory Safety Protocols:

  • Engineering Controls: All operations, including weighing and rotary evaporation of crude mixtures containing Os, must occur within a certified chemical fume hood.[1][2]

  • PPE: Double-gloving (Nitrile) is required.[1][2] Wear chemical splash goggles and a lab coat.[1][2][4]

  • The "Corn Oil" Rule: Saturated vegetable oil (corn or canola) effectively neutralizes

    
     by reacting with its double bonds.[1][2]
    
    • Spills: Cover immediately with corn oil-soaked kitty litter.[1][2]

    • Waste: Rinse all glassware with corn oil before removing from the hood for cleaning.[1][2]

Part 3: Scientific Foundation & Mechanism[2]

The transformation proceeds via a concerted [3+2] cycloaddition of

5
Mechanism Visualization

UpjohnMechanismAlkenecis-CycloocteneOsmateCyclic Osmate Ester(Intermediate)Alkene->Osmate[3+2] CycloadditionOsO4OsO4 (Cat.)OsO4->Osmate[3+2] CycloadditionHydrolysisHydrolysis(H2O)Osmate->HydrolysisProductcis-1,2-CyclooctanediolHydrolysis->ProductReducedOsOs(VI) SpeciesHydrolysis->ReducedOsReducedOs->OsO4Re-oxidation by NMONMONMO (Co-oxidant)NMO->ReducedOsO-transfer

Figure 1: Catalytic cycle of the Upjohn dihydroxylation showing the regeneration of Os(VIII) by NMO.[1]

Part 4: Experimental Methodology

Reagent Table (10 mmol Scale)
ReagentMW ( g/mol )Equiv.[1][2][6]AmountPhysical StateRole
cis-Cyclooctene 110.201.01.10 g (1.3 mL)LiquidSubstrate
NMO (50 wt% in H2O) 117.151.2~2.8 g (2.5 mL)SolutionCo-oxidant
OsO4 (2.5 wt% in tBuOH) 254.230.022.0 mLSolutionCatalyst
Acetone 58.08-30 mLSolventCo-solvent
Sodium Sulfite (

)
126.04-2.0 gSolidQuenching Agent

Note: NMO is often supplied as a 50% aqueous solution or as a monohydrate solid.[1][2] Adjust mass accordingly to achieve 12 mmol active NMO.

Step-by-Step Protocol
Phase 1: Reaction Setup
  • Prepare Solvent System: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve cis-cyclooctene (1.10 g, 10 mmol) in Acetone (30 mL).

  • Add Co-oxidant: Add N-Methylmorpholine N-oxide (NMO) (12 mmol). If using the 50% aqueous solution, add it directly.[1] If using solid, dissolve in a minimum amount of water (approx. 3-4 mL) before addition.[1][2]

  • Catalyst Addition: In a fume hood, carefully add the

    
     solution (2.5 wt% in t-BuOH, 2.0 mL).
    
    • Observation: The solution will typically turn a light yellow or brownish color upon addition of the catalyst.[2]

Phase 2: Reaction Monitoring
  • Stirring: Stopper the flask loosely (or use a septum with a vent needle) and stir vigorously at room temperature (20-25°C).

  • Timecourse: The reaction typically reaches completion within 6–12 hours.[1][2]

  • TLC Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes).

    • Stain: Use

      
       or Vanillin stain.[1][2] The diol product is much more polar (
      
      
      ) than the non-polar alkene (
      
      
      ).[1]
Phase 3: Quenching & Workup [1][2]
  • Quench: Once the starting material is consumed, add solid Sodium Sulfite (

    
    , 2.0 g) and water (10 mL). Stir vigorously for 30-60 minutes.
    
    • Critical Check: The mixture should turn from brown/yellow to a heterogeneous mixture with a black precipitate (reduced osmium salts).[2] The supernatant should be relatively clear/colorless.[1][2]

  • Filtration: Filter the mixture through a pad of Celite to remove the black osmium residues. Rinse the pad with acetone.[1][2]

    • Safety: Treat the Celite pad as Osmium-contaminated waste.[1][2]

  • Concentration: Remove the acetone from the filtrate under reduced pressure (Rotary Evaporator in a hood).

  • Extraction: Acidify the remaining aqueous layer slightly (pH ~6-7) with 1M HCl (optional, improves separation) and extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organics, wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 4: Purification
  • Recrystallization: The crude solid is often pure enough for use.[1][2] If purification is required, recrystallize from hot Hexanes/Ethyl Acetate (approx 4:1 ratio).[1][2]

    • Alternative: Flash column chromatography (Silica gel, gradient 30%

      
       60% EtOAc in Hexanes).
      
Workflow Diagram

ProtocolWorkflowSetupSetup: Cyclooctene + NMOin Acetone/WaterCatalysisAdd OsO4 (Cat.)Stir 6-12h @ RTSetup->CatalysisQuenchQuench: Add Na2SO3Stir 1h (Black ppt forms)Catalysis->QuenchTLC: SM ConsumedWorkupFilter (Celite) -> Conc. -> Extract (EtOAc)Quench->WorkupOs reduced to solidPurificationRecrystallize(Hexanes/EtOAc)Workup->Purification

Figure 2: Operational workflow for the synthesis and isolation of cis-1,2-cyclooctanediol.

Part 5: Quality Control & Characterization[2]

Successful synthesis is validated by the following physicochemical properties.

Physical Data[1][2]
  • Appearance: White crystalline solid.[1][2]

  • Melting Point: 78 – 80 °C (Literature value [1]).[1][2][7]

NMR Spectroscopy (Expected Signals in )
  • 
     NMR (400 MHz): 
    
    • 
       3.85 – 3.95 ppm (m, 2H, CH -OH): The diagnostic signal for the methine protons alpha to the hydroxyl groups.
      
    • 
       2.4 – 2.8 ppm (broad s, 2H, -OH ): Hydroxyl protons (shift varies with concentration).[1]
      
    • 
       1.3 – 1.9 ppm (m, 12H, Ring CH 
      
      
      ): Methylene envelope.[1]
  • 
     NMR (100 MHz): 
    
    • 
       ~72.0 ppm (C-OH).[1][2]
      
    • 
       ~30-20 ppm (Ring carbons).[1][2]
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Old NMO or insufficient reaction time.[1][2]Add 0.2 eq additional NMO; extend time. Ensure NMO is not wet/degraded.[1][2]
Black Reaction Mixture "Catalyst death" - Os reduced to Os(IV) prematurely.[1][2]Usually occurs if NMO is depleted.[1][2] Add more NMO to re-oxidize Os back to active cycle.[1][2]
Low Yield Product lost in aqueous layer.[1][2]The diol is polar.[1][2] Saturate the aqueous layer with NaCl (salting out) before extraction.[1][2] Use continuous extraction if necessary.[1][2]

Part 6: References

  • Original Upjohn Method: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.[1][2] Tetrahedron Letters, 17(23), 1973-1976.[1] [1]

  • Safety & Handling: University of California, Los Angeles (UCLA).[1][2] SOP: Working with Osmium Tetroxide. Available at: [Link]

  • Mechanism Review: Cha, J. K., & Kim, N. S. (1995).[1][2] Stereochemical control in osmium-catalyzed dihydroxylation of olefins. Chemical Reviews, 95(6), 1761-1795.[1]

Application Notes and Protocols for the Cis-Dihydroxylation of Cyclooctene

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the cis-dihydroxylation of cyclooctene, a fundamental transformation in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a self-validating methodology. This document emphasizes the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the reaction dynamics.

Introduction: The Significance of Vicinal Diols

The synthesis of cis-1,2-diols, or vicinal diols, is a cornerstone of modern organic chemistry. These motifs are prevalent in numerous natural products and serve as versatile synthetic intermediates for the construction of complex molecules, including pharmaceuticals. The cis-dihydroxylation of alkenes, such as cyclooctene, offers a direct and stereospecific route to these valuable compounds. Among the various methods available, the use of osmium tetroxide remains one of the most reliable and high-yielding approaches.[1]

This application note will focus on the Upjohn dihydroxylation, a catalytic variant that employs a stoichiometric amount of a co-oxidant to regenerate the highly toxic and expensive osmium tetroxide, making the process more practical and cost-effective.[2][3]

Mechanistic Rationale: The Path to syn-Addition

The cis-dihydroxylation of an alkene with osmium tetroxide proceeds through a concerted [3+2] cycloaddition mechanism.[4][5] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic osmium tetroxide. This concerted step involves the simultaneous formation of two new carbon-oxygen bonds and results in a cyclic osmate ester intermediate.[6][7] This cyclic intermediate is key to the reaction's stereospecificity, as it ensures that both oxygen atoms are delivered to the same face of the double bond, resulting in a syn-diol.[8]

The osmate ester is then hydrolyzed to release the cis-diol. In the catalytic Upjohn process, the reduced osmium species is re-oxidized back to osmium(VIII) by a co-oxidant, typically N-methylmorpholine N-oxide (NMO), allowing the catalytic cycle to continue.[5]

Cis-Dihydroxylation Mechanism cluster_reaction Reaction Pathway cluster_legend Legend Cyclooctene Cyclooctene OsmateEster Cyclic Osmate Ester Intermediate Cyclooctene->OsmateEster + OsO₄ ([3+2] Cycloaddition) OsO4 OsO₄ OsO4->OsmateEster NMO NMO NMM NMM NMO->NMM Co-oxidant Regeneration CisDiol cis-1,2-Cyclooctanediol OsmateEster->CisDiol + H₂O (Hydrolysis) ReducedOs Os(VI) Species OsmateEster->ReducedOs ReducedOs->OsO4 + NMO (Re-oxidation) Reagent Reagent CoOxidant Co-oxidant Product Product Intermediate Intermediate

Caption: Mechanism of OsO₄-catalyzed cis-dihydroxylation.

Experimental Protocol: Upjohn cis-Dihydroxylation of Cyclooctene

This protocol is adapted from the well-established Upjohn procedure for the dihydroxylation of cyclohexene and is optimized for cyclooctene.[9]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
cis-Cyclooctene110.2011.0 g (12.5 mL)100Ensure purity
N-Methylmorpholine N-oxide (NMO) monohydrate135.1618.2 g135Stoichiometric co-oxidant
Osmium tetroxide (OsO₄)254.2380 mg0.31EXTREMELY TOXIC
Acetone58.0820 mL-Solvent
tert-Butanol74.128 mL-Solvent
Water (deionized)18.0250 mL-Solvent
Sodium hydrosulfite (Na₂S₂O₄)174.11~1 g-For quenching
Magnesium silicate (Florisil® or Magnesol®)-~12 g-For purification
Ethyl acetate (EtOAc)88.11As needed-Extraction solvent
n-Butanol74.12As needed-Extraction solvent
1 N Sulfuric acid (H₂SO₄)98.08As needed-For neutralization
Sodium chloride (NaCl)58.44As needed-For salting out
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)-As needed-For drying
SAFETY FIRST: Handling Osmium Tetroxide

Osmium tetroxide is extremely toxic, volatile, and can cause severe eye damage, including blindness, upon contact.[9] It is also highly toxic if inhaled or ingested. All manipulations involving OsO₄, including the preparation of its solutions, must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves, is mandatory. An aqueous solution of sodium sulfite should be readily available to neutralize any spills.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine N-methylmorpholine N-oxide monohydrate (18.2 g, 135 mmol), water (50 mL), and acetone (20 mL). Stir the mixture until the NMO has dissolved.

  • Addition of Catalyst and Substrate: To the solution from step 1, add tert-butanol (8 mL) followed by a solution of osmium tetroxide (80 mg, 0.31 mmol) in tert-butanol. Finally, add cis-cyclooctene (11.0 g, 100 mmol). The reaction is mildly exothermic, and the temperature should be maintained at room temperature using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching the Reaction: After the reaction is complete, prepare a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL). Add this slurry to the reaction mixture and stir vigorously for 30 minutes. This step reduces the osmate ester and helps to remove the osmium catalyst.

  • Work-up and Extraction:

    • Filter the mixture through a pad of Celite® to remove the magnesium silicate and precipitated osmium salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Neutralize the aqueous layer to pH 7 with 1 N sulfuric acid.

    • Remove the acetone and some of the water under reduced pressure using a rotary evaporator.

    • Further acidify the aqueous layer to pH 2 with 1 N sulfuric acid.

    • Saturate the aqueous layer with solid sodium chloride to decrease the solubility of the diol.

    • Extract the aqueous layer multiple times with ethyl acetate. Due to the high water solubility of the diol, subsequent extractions with n-butanol may be necessary to maximize the yield.[1]

  • Drying and Concentration: Combine all the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cis-1,2-cyclooctanediol.

  • Purification: The resulting crystalline solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or diethyl ether, to yield pure cis-1,2-cyclooctanediol.[9]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve NMO in Water/Acetone B 2. Add t-Butanol, OsO₄, and Cyclooctene A->B C 3. Stir overnight at room temperature B->C D 4. Quench with Na₂S₂O₄ and Magnesium Silicate C->D E 5. Filter through Celite® D->E F 6. Neutralize and remove acetone E->F G 7. Acidify and saturate with NaCl F->G H 8. Extract with EtOAc and/or n-Butanol G->H I 9. Dry combined organic layers H->I J 10. Concentrate under reduced pressure I->J K 11. Recrystallize to obtain pure cis-1,2-cyclooctanediol J->K

Caption: Workflow for the cis-dihydroxylation of cyclooctene.

Conclusion

The Upjohn cis-dihydroxylation of cyclooctene is a robust and reliable method for the synthesis of cis-1,2-cyclooctanediol. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The use of catalytic osmium tetroxide with NMO as a co-oxidant represents a significant improvement in terms of cost and safety over stoichiometric methods, making it a preferred choice in both academic and industrial settings.

References

  • Chempedia. (n.d.). Synthesis of cis-1,2-Cyclohexanediol. LookChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2017, November 8). 9.1: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Upjohn dihydroxylation. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2009, December). Standard Operating Procedure Working with Osmium Tetroxide. Retrieved from [Link]

  • Experimental Procedures. (2020, April 16). Cyclohexene to cis-1,2-cyclohexanediol. Retrieved from [Link]

  • Khan Academy. (n.d.). Syn dihydroxylation. Retrieved from [Link]

  • YouTube. (2022, March 9). Steps For a Dihydroxylation Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Wu, A., Dehestani, A., Hayoun, R., Kaminsky, W., & Mayer, J. M. (n.d.). Dihydroxylation of Alkenes using a Tp-Osmium Complex. University of Washington. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2017, November 8). 9.1: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]

  • Khan Academy. (n.d.). Syn dihydroxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 20). 12.9: Dihydroxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). CATALYTIC OSMIUM TETROXIDE OXIDATION OF OLEFINS: cis-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. Retrieved from [Link]

Sources

Introduction: The Strategic Value of cis-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electrophilic Reactions of cis-1,2-Cyclooctanediol: Applications and Protocols for the Modern Organic Chemist

cis-1,2-Cyclooctanediol is a versatile and highly valuable building block in organic synthesis. Its significance stems from the unique conformational constraints of the eight-membered ring and the stereochemical relationship of its vicinal diol functionality. The cis orientation of the two hydroxyl groups is not merely a structural feature; it is a powerful control element that dictates the stereochemical outcome of numerous reactions. By pre-organizing the reactive hydroxyl groups on the same face of the ring, cis-1,2-cyclooctanediol provides a rigid scaffold for creating complex molecular architectures with high precision.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple reaction lists. It delves into the causality behind experimental choices, providing detailed, field-tested protocols for key transformations involving electrophiles. We will explore how the inherent stereochemistry of this diol is leveraged to form cyclic acetals for protection, undergo selective oxidation, and engage in other synthetically useful reactions.

Protection as Cyclic Ketals: A Stereochemically-Driven Strategy

One of the most fundamental and widely used reactions of cis-1,2-diols is their conversion into cyclic acetals or ketals. This transformation serves as a robust method for protecting the diol functionality during subsequent synthetic steps. The reaction's efficacy is profoundly dependent on the cis stereochemistry of the diol, which allows for the facile formation of a thermodynamically stable five-membered dioxolane ring.

Expertise & Experience: The Mechanistic Rationale

The formation of a cyclic ketal from cis-1,2-cyclooctanediol and a ketone (e.g., acetone) is an acid-catalyzed nucleophilic addition.[1] The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the electrophile (the ketone), significantly increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other hydroxyl of the hemiacetal.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, generating a resonance-stabilized oxocarbenium ion.

  • Intramolecular Ring Closure: The second hydroxyl group of the diol, held in close proximity due to the cis configuration, performs a rapid intramolecular nucleophilic attack on the carbocation.[2] This step is kinetically and thermodynamically favored.[2]

  • Deprotonation: The final deprotonation of the resulting oxonium ion by a weak base (like the solvent or the conjugate base of the acid catalyst) yields the neutral cyclic ketal and regenerates the acid catalyst.

The trans-isomer of 1,2-cyclooctanediol does not readily form this cyclic ketal under similar conditions. Its hydroxyl groups are positioned on opposite faces of the ring, making it sterically prohibitive for both to connect to the same carbon of the ketone.[3] This differential reactivity allows for the chemical distinction between the cis and trans isomers.[4]

Acetal_Formation cluster_0 Reaction Pathway Diol cis-1,2-Cyclooctanediol Hemiacetal Hemiacetal Intermediate Diol->Hemiacetal Nucleophilic Attack Acetone Acetone (Electrophile) Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone Protonation H_plus H⁺ (Catalyst) Protonated_Acetone->Hemiacetal Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium -H₂O Ketal Cyclic Ketal Oxocarbenium->Ketal Intramolecular Attack Water H₂O

Caption: Acid-catalyzed mechanism for cyclic ketal formation.

Protocol: Ketalization of cis-1,2-Cyclooctanediol with Acetone

This protocol describes the formation of 2,2-dimethyl-1,3-dioxolane derivative of cis-1,2-cyclooctanediol, a common method for diol protection.

Materials:

  • cis-1,2-Cyclooctanediol (1.0 eq)

  • Acetone (can be used as solvent and reagent)

  • 2,2-Dimethoxypropane (optional, as a water scavenger)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH, 0.05 eq) or dry HCl)

  • Anhydrous dichloromethane (DCM) or acetone as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add cis-1,2-cyclooctanediol (1.0 eq) and the acid catalyst (e.g., p-TsOH, 0.05 eq).

  • Solvent Addition: Add anhydrous acetone. The amount should be sufficient to dissolve the diol (e.g., 10 mL per gram of diol). If using a different solvent like DCM, add both the solvent and acetone (2-3 eq).

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. If DCM was used, the layers will separate. If acetone was the solvent, add water and a suitable extraction solvent like ethyl acetate. Extract the aqueous layer 2-3 times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Trustworthiness: This protocol is self-validating. The formation of the ketal is favored by Le Châtelier's principle; using excess acetone as the solvent or removing the water by-product (e.g., with a Dean-Stark trap or 2,2-dimethoxypropane) drives the equilibrium towards the product.[5] The reaction is readily reversible in the presence of aqueous acid, confirming the identity of the acetal.[6]

ParameterConditionRationale
Catalyst Anhydrous Acid (p-TsOH, CSA, dry HCl)Activates the carbonyl electrophile. Must be anhydrous to prevent hydrolysis of the product.[6]
Solvent Acetone, DCM, TolueneAcetone can serve as both reagent and solvent. Toluene allows for azeotropic removal of water with a Dean-Stark trap.
Temperature Room Temp to RefluxHigher temperatures accelerate the reaction and help remove water.
Water Removal Dean-Stark, 2,2-DMP, Molecular SievesCrucial for driving the equilibrium towards the ketal product.[5]

Selective Oxidation: From Diol to α-Hydroxy Ketone

The oxidation of vicinal diols can lead to two primary outcomes: cleavage of the carbon-carbon bond to form dicarbonyl compounds, or selective oxidation of one hydroxyl group to yield an α-hydroxy ketone. The choice of oxidizing agent is paramount in directing the reaction toward the desired product. The conformation of cis-1,2-cyclooctanediol can influence the rate and selectivity of this transformation.

Expertise & Experience: Controlling the Outcome

For the selective oxidation of a secondary alcohol to a ketone in the presence of another, reagents that are sensitive to the steric and electronic environment of the hydroxyl groups are employed. Research on analogous systems like cyclohexanediols has shown that cis-diols can be oxidized faster than their trans counterparts with certain reagents.[7] This is attributed to the presence of an axial hydroxyl group in one of the chair-like conformations of the cis-diol, which can be more accessible or favorably aligned for oxidation.[7]

Reagents like NaBrO₃/NaHSO₃ have been shown to be effective for the chemoselective oxidation of vicinal diols to α-hydroxy ketones with minimal overoxidation or C-C bond cleavage.[7] In contrast, strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) will readily cleave the C-C bond of the cis-diol through a cyclic intermediate.[8]

Oxidation_Pathways Diol cis-1,2-Cyclooctanediol SelectiveOx Selective Oxidation (e.g., NaBrO₃/NaHSO₃) Diol->SelectiveOx CleavageOx Oxidative Cleavage (e.g., HIO₄) Diol->CleavageOx HydroxyKetone α-Hydroxy Ketone CleavageProduct Octanedial (Cleavage Product) SelectiveOx->HydroxyKetone Controlled CleavageOx->CleavageProduct Cleavage

Caption: Competing pathways for the oxidation of cis-1,2-cyclooctanediol.

Protocol: Selective Oxidation to 2-Hydroxycyclooctanone

This protocol provides a general method for the selective oxidation of a vicinal diol, adapted from procedures for similar substrates.[7]

Materials:

  • cis-1,2-Cyclooctanediol (1.0 eq)

  • Sodium bromate (NaBrO₃, 1.1 eq)

  • Sodium bisulfite (NaHSO₃, 1.2 eq)

  • Ethyl acetate (EtOAc)

  • Water

  • pH 4 buffer (e.g., acetate buffer)

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve cis-1,2-cyclooctanediol in a mixture of ethyl acetate and pH 4 buffer in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the mixture in an ice bath. Prepare separate aqueous solutions of NaBrO₃ and NaHSO₃. Add the NaBrO₃ solution to the diol mixture first, followed by the slow, dropwise addition of the NaHSO₃ solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess oxidant. Stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude α-hydroxy ketone by flash column chromatography on silica gel.

Trustworthiness: The reaction's selectivity is the key validation point. Characterization of the product by NMR and IR spectroscopy will confirm the presence of both a hydroxyl and a ketone group and the absence of aldehyde peaks that would indicate C-C cleavage. The pH dependence of this reaction is a critical parameter for achieving high selectivity.[7]

Formation of Dioxolanylium Ions with Carboxylic Acid Derivatives

When cis-1,2-diols are treated with carboxylic acids or their derivatives in the presence of a strong acid like anhydrous hydrogen fluoride, they can form cyclic dioxolanylium ions.[9] These cationic species are valuable intermediates that can be hydrolyzed to yield monoesters, providing a regioselective method for mono-acylation.

Expertise & Experience: Mechanistic Insight

The reaction begins similarly to ketal formation, with protonation activating the system. The diol and the carboxylic acid condense, eliminating water to form the stable, five-membered dioxolanylium cation.[9] The stability of this ion is a key driving force for the reaction. Subsequent quenching with water leads to hydrolysis, opening the ring to selectively form a monoester. This method avoids the statistical mixture of di-ester, mono-ester, and unreacted diol often obtained through standard acylation procedures.

Dioxolanylium_Formation cluster_0 Reaction Sequence Diol cis-1,2-Diol Diox_Ion Dioxolanylium Ion Diol->Diox_Ion CarboxylicAcid R-COOH CarboxylicAcid->Diox_Ion HF Anhydrous HF HF->Diox_Ion Catalyst H2O H₂O (Hydrolysis) Diox_Ion->H2O Monoester Monoester H2O->Monoester

Caption: Formation of a dioxolanylium ion and subsequent hydrolysis.

This application note provides a framework for understanding and utilizing the unique reactivity of cis-1,2-cyclooctanediol. The protocols and mechanistic insights are designed to be a practical resource for chemists engaged in the synthesis of complex molecules, where stereochemical control is not just desired, but essential.

References

  • Reaction of Some Derivatives of cis-1,2-Cyclohexanediol and cis-1,2-Cyclopentanediol with Anhydrous Hydrogen Fluoride.SciSpace by Typeset.
  • (a) Cis-1,2-cylopentanediol reacts with acetone in the presence of dry HCl... (b) Why trans-1,2-cyclopentanediol does not form an analogous compound.Allen Institute for AI.
  • Formation and Reactions of Acetals. Chemistry Steps.[Link]

  • Cyclic acetal formation. ChemTube3D.[Link]

  • Relative conformations of trans-and cis-1,2-cyclohexanediols. ResearchGate.[Link]

  • Which of the following reagents can distinguish cis-cyclopentane-1,2-diol from its trans-isomer? YouTube.[Link]

  • Chapter 15 Homework. University of Calgary.[Link]

  • Production of cyclic acetals or ketals using solid acid catalysts.
  • Oxidative Cleavage of 1,2 Diols. YouTube.[Link]

Sources

Application Notes and Protocols: The Role of cis-1,2-Cyclooctanediol in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Asymmetric Transformations

In the landscape of stereoselective synthesis, the quest for efficient and predictable methods to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries and ligands are fundamental tools in this endeavor, enabling chemists to craft complex molecules with high levels of stereochemical precision.[1] cis-1,2-Cyclooctanediol, a C2-symmetric chiral diol, has emerged as a valuable and versatile scaffold in this context. Its unique conformational properties, stemming from the eight-membered ring, provide a well-defined steric environment crucial for inducing asymmetry in a variety of chemical transformations.[2]

This guide provides an in-depth exploration of the applications of cis-1,2-cyclooctanediol in stereoselective reactions. We will delve into its role as a chiral auxiliary and as a precursor for sophisticated chiral ligands and catalysts. The following sections will detail the underlying principles of its application, provide step-by-step protocols for key reactions, and present data to illustrate its efficacy.

Core Principle: Establishing a Chiral Environment

The primary function of cis-1,2-cyclooctanediol in stereoselective reactions is to establish a predictable and sterically hindered chiral environment around a reactive center. This is most commonly achieved by temporarily incorporating the diol into a prochiral substrate to form a cyclic acetal or ketal. The rigid and well-defined conformation of the resulting bicyclic system effectively shields one of the two prochiral faces of the reactive center, compelling an incoming reagent to attack from the less hindered face. This leads to a high degree of diastereoselectivity in the product.[2]

The eight-membered ring of the cyclooctanediol moiety imparts a distinct conformational bias that enhances this facial discrimination, making it a powerful tool for controlling stereochemistry in reactions such as alkylations, aldol additions, and cycloadditions.[2] Following the desired transformation, the chiral auxiliary can be cleanly removed, typically by hydrolysis, to reveal the enantiomerically enriched product and recover the diol for potential reuse.[3]

Application Note 1: A Scaffold for Site-Selective Catalysis

A sophisticated application of the cis-1,2-diol motif is in the design of "scaffolding catalysts". These catalysts operate by forming a reversible covalent bond with the substrate, bringing the reactive center into close proximity with the catalytic unit. This strategy mimics the substrate recognition seen in enzymes and allows for highly site-selective reactions even in complex molecules containing multiple similar functional groups.[4]

Catalysts designed to recognize and bind to cis-1,2-diols can achieve remarkable levels of selectivity. The catalyst essentially "docks" at the cis-1,2-diol unit, positioning its catalytic arm to deliver a reagent to a specific nearby functional group. This approach has been successfully employed for the site-selective silylation and acylation of polyhydroxylated compounds like monosaccharides and natural products, where traditional methods often struggle with selectivity.[4] The ability to functionalize the less reactive hydroxyl group in a pair highlights the power of this directed approach.

Scaffolding_Catalyst cluster_substrate Substrate with cis-1,2-diol cluster_catalyst Scaffolding Catalyst cluster_complex Substrate-Catalyst Complex S Polyol Substrate Diol cis-1,2-diol motif Complex Activated Complex (Proximity-Induced Reactivity) Binder Diol-Binding Unit (Reversible Covalent Bond) Diol->Binder 1. Reversible Binding Cat Catalytic Moiety Cat->Binder Linker Arm Cat->Complex 2. Directed Functionalization Reagent Reagent (e.g., Silylating Agent) Reagent->Cat Activates

Figure 1: Conceptual workflow of a scaffolding catalyst for site-selective functionalization of a cis-1,2-diol containing substrate.

Protocol 1: Site-Selective Silylation of Methyl α-L-Rhamnopyranoside

This protocol is adapted from the principles of scaffolding catalysis for the site-selective functionalization of a cis-1,2-diol within a monosaccharide.[4]

Materials:

  • Methyl α-L-rhamnopyranoside

  • Scaffolding catalyst (e.g., a chiral boronic acid-based catalyst)

  • Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)

  • Base (e.g., N-methylimidazole)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add methyl α-L-rhamnopyranoside (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the substrate in anhydrous THF. Add the scaffolding catalyst (0.1 eq) to the solution.

  • Equilibration: Stir the mixture at the specified reaction temperature (e.g., -15 °C) for 15-30 minutes to allow for the formation of the catalyst-substrate complex.

  • Reagent Addition: Add the base (1.1 eq) followed by the dropwise addition of the silylating agent (1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at -15 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product by NMR and mass spectrometry. Determine the regioselectivity and yield of the major isomer.

SubstrateElectrophileCatalystMajor Product (Position)Yield of Major Isomer
Methyl α-L-rhamnopyranosideTBDMSCl(+)-1C2-OTBDMSHigh (e.g., >80%)
Methyl α-L-rhamnopyranosideTBDMSCl(-)-2C3-OTBDMSHigh (e.g., >80%)

Table 1: Representative data for the site-selective silylation of a monosaccharide containing a cis-1,2-diol motif, demonstrating catalyst control over regioselectivity. Data is illustrative based on principles from cited literature.[4]

Application Note 2: Diastereoselective Alkylation via Chiral Ketals

A more direct application of cis-1,2-cyclooctanediol is its use as a traditional chiral auxiliary. By reacting it with a prochiral ketone or aldehyde, a chiral ketal or acetal is formed. The bulky and conformationally rigid cyclooctane ring effectively blocks one face of the enolate that can be formed from this ketal derivative. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity.[2]

The choice of the enantiomer of cis-1,2-cyclooctanediol—either (1R,2R) or (1S,2S)—determines the stereochemistry of the newly formed stereocenter. After the alkylation step, the auxiliary can be readily cleaved under acidic conditions to yield the optically active α-alkylated ketone, having successfully transferred its chirality to the substrate.

Chiral_Auxiliary_Alkylation Start Prochiral Ketone + (R,R)-cis-1,2-Cyclooctanediol Ketal Formation of Chiral Ketal Start->Ketal Enolate Deprotonation to form (Z)-Enolate Ketal->Enolate Block Top face blocked by cyclooctyl group Enolate->Block Alkylation Electrophilic Attack (e.g., R-X) Enolate->Alkylation Attack from bottom face Alkylated Diastereomerically Enriched Alkylated Ketal Alkylation->Alkylated Removal Auxiliary Removal (Acidic Hydrolysis) Alkylated->Removal Product Enantiomerically Enriched α-Alkylated Ketone Removal->Product Recover Recovered (R,R)-Diol Removal->Recover

Figure 2: Workflow for diastereoselective alkylation using cis-1,2-cyclooctanediol as a chiral auxiliary.

Protocol 2: Diastereoselective α-Alkylation of a Ketone

This protocol outlines a general procedure for the diastereoselective alkylation of a ketone using (1R,2R)-(-)-1,2-cyclooctanediol as a chiral auxiliary.

Materials:

  • Cyclohexanone

  • (1R,2R)-(-)-1,2-Cyclooctanediol

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Dean-Stark apparatus

  • Toluene

  • Strong base (e.g., Lithium diisopropylamide, LDA)

  • Alkylating agent (e.g., Benzyl bromide)

  • Anhydrous THF

  • Aqueous HCl

Procedure:

  • Ketal Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (1.0 eq), (1R,2R)-(-)-1,2-cyclooctanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected. Cool the reaction, wash with saturated NaHCO3 solution, dry the organic layer, and concentrate to obtain the crude chiral ketal. Purify by distillation or chromatography.

  • Enolate Formation: To a solution of the purified ketal in anhydrous THF at -78 °C under an inert atmosphere, add freshly prepared LDA (1.1 eq) dropwise. Stir the solution for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Diastereoselectivity Analysis: Analyze the crude product by NMR or GC to determine the diastereomeric ratio. Purify the product by column chromatography.

  • Auxiliary Cleavage: Dissolve the purified alkylated ketal in a mixture of THF and aqueous HCl (e.g., 3M). Stir at room temperature until TLC indicates complete removal of the ketal.

  • Final Product Isolation: Neutralize the reaction mixture and extract the product with an organic solvent. Dry, concentrate, and purify the resulting α-benzylated cyclohexanone. Determine the enantiomeric excess (ee) by chiral HPLC or GC.

KetoneElectrophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of Product
CyclohexanoneBenzyl Bromide>95:5>95%
PropiophenoneMethyl Iodide>90:10>90%

Table 2: Expected results for the diastereoselective alkylation of ketones using a cis-1,2-cyclooctanediol-derived chiral auxiliary. Data is representative and based on established principles of chiral auxiliary-mediated reactions.[1][2]

Conclusion

cis-1,2-Cyclooctanediol is a powerful and versatile tool in the arsenal of the synthetic chemist. Its well-defined C2-symmetric structure and conformational rigidity allow for excellent stereocontrol when used as a chiral auxiliary in reactions such as alkylations and aldol additions. Furthermore, its diol functionality serves as a key recognition element for advanced catalytic systems, enabling site-selective functionalization of complex molecules with high precision. The protocols and applications detailed herein demonstrate the broad utility of this chiral scaffold for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral molecules.

References

  • Benchchem. Application Notes and Protocols: 1,2-Cyclooctanediol as a Chiral Auxiliary in Asymmetric Synthesis.
  • Sun X, Worthy AD, Tan KL. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. J Am Chem Soc. 2011;133(31):11845-11848. Available from: [Link]

  • ResearchGate. Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Available from: [Link]

  • Fülöp F, et al. Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol. Molecules. 2018;23(4):789. Available from: [Link]

  • PubChem. cis-1,2-Cyclooctanediol. Available from: [Link]

  • Palomo C, et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México. 2005;49(2):116-131. Available from: [Link]

  • Charette AB, et al. Stereoselective Cyclopropanation Reactions. Chemical Reviews. 1996;96(4):1189-1220. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020). Available from: [Link]

  • Nagano T, et al. trans-Cyclooctenes as Chiral Ligands in Rhodium-Catalyzed Asymmetric 1,4-Additions. European Journal of Organic Chemistry. 2020;2020(33):5363-5367. Available from: [Link]

  • ResearchGate. Design and Synthesis of Chiral Spiro Ligands. Available from: [Link]

  • PubChem. trans-1,2-Cyclooctanediol. Available from: [Link]

  • ResearchGate. Mechanistic studies on stereoselective domino [4 + 2]/retro[3 + 2]/[3 + 2] cycloaddition reactions of oxadiazoles with strained and unstrained cycloalkenes. Available from: [Link]

Sources

Application Note: Metal Complexes of cis-1,2-Cyclooctanediol and Their Catalytic Activity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and catalysis. It details the synthesis of the cis-1,2-cyclooctanediol ligand, the preparation of its Titanium and Vanadium complexes, and their application in Ring-Opening Polymerization (ROP) and Olefin Epoxidation.

Abstract

cis-1,2-Cyclooctanediol is a conformationally restricted vicinal diol that serves as a robust bidentate (


-donor) ligand. Unlike its smaller ring analogs (e.g., cis-1,2-cyclohexanediol), the eight-membered ring introduces unique steric bulk and hydrophobicity, influencing the coordination geometry around metal centers. This guide provides validated protocols for synthesizing the ligand from cis-cyclooctene and developing two distinct classes of metal catalysts: Titanium(IV) alkoxides  for the Ring-Opening Polymerization (ROP) of cyclic esters, and Vanadium(V) complexes  for selective oxidation reactions.

Ligand Synthesis: cis-1,2-Cyclooctanediol

The synthesis utilizes the Upjohn Dihydroxylation method, chosen for its reliability, high diastereoselectivity for the cis-isomer, and operational simplicity compared to permanganate oxidation.

Reaction Scheme

The reaction proceeds via the in situ formation of a cyclic osmate ester, which is hydrolyzed to release the cis-diol.


-Methylmorpholine 

-oxide (NMO) acts as the co-oxidant, regenerating the catalytic OsO

.
Protocol A: Synthesis from cis-Cyclooctene

Materials:

  • cis-Cyclooctene (11.0 g, 100 mmol)

  • Osmium tetroxide (OsO

    
    ), 2.5 wt% in t-BuOH (2.0 mL, ~0.2 mol% catalyst)
    
  • 
    -Methylmorpholine 
    
    
    
    -oxide (NMO), 50 wt% aq. solution (26 mL, 110 mmol)
  • Solvent: Acetone/Water (3:1 v/v)

  • Quenching Agent: Sodium sulfite (Na

    
    SO
    
    
    
    )

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve cis-cyclooctene (11.0 g) in acetone (100 mL) and water (20 mL).

  • Catalyst Addition: Add the NMO solution. Cool the mixture to 0 °C using an ice bath.

  • Initiation: Carefully add the OsO

    
     solution dropwise. Caution: OsO
    
    
    
    is highly toxic and volatile. Work in a well-ventilated fume hood.
  • Reaction: Remove the ice bath and stir vigorously at room temperature (25 °C) for 12–18 hours. The solution will turn dark brown/black.

  • Quenching: Add solid Na

    
    SO
    
    
    
    (2.0 g) and stir for 30 minutes to reduce residual Os(VIII) to insoluble OsO
    
    
    (black precipitate).
  • Workup: Filter the mixture through a pad of Celite to remove osmium residues. Concentrate the filtrate under reduced pressure to remove acetone.

  • Extraction: Extract the remaining aqueous phase with Ethyl Acetate (

    
     mL). Dry combined organics over MgSO
    
    
    
    .
  • Purification: Recrystallize from hot hexane/ethyl acetate or sublime under vacuum if high purity is required.

    • Yield: Typically 85–95%.

    • Characterization: Melting Point 78–80 °C.

Catalytic Application I: Titanium(IV) Mediated Polymerization

Titanium alkoxides are standard initiators for the Ring-Opening Polymerization (ROP) of lactide (LA) and


-caprolactone (

-CL). The cis-1,2-cyclooctanediol ligand acts as a chelating spectator, modifying the Lewis acidity of the Ti center and providing steric control over the growing polymer chain.
Mechanism: Coordination-Insertion

The polymerization proceeds via the "Coordination-Insertion" mechanism.[1] The monomer coordinates to the Lewis acidic Ti center, followed by nucleophilic attack of the alkoxide ligand (initiator) on the carbonyl carbon of the monomer.

ROP_Mechanism Ti_Complex Ti(IV)-Diolate (Active Initiator) Coordination Monomer Coordination Ti_Complex->Coordination + Lactide Insertion Nucleophilic Insertion Coordination->Insertion Ti-O Bond Cleavage Propagation Chain Propagation Insertion->Propagation Ring Opening Propagation->Propagation + n Monomer Hydrolysis Hydrolysis (Termination) Propagation->Hydrolysis + H2O/HCl

Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of Lactide using a Titanium-Diolate initiator.

Protocol B: Synthesis of [Ti(cis-cyclooctanediolate)(OiPr) ]

Note: This complex is moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

Materials:

  • Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (1.0 equiv)
  • cis-1,2-Cyclooctanediol (1.0 equiv)

  • Solvent: Anhydrous Toluene

Procedure:

  • Dissolve cis-1,2-cyclooctanediol (1.44 g, 10 mmol) in anhydrous toluene (20 mL).

  • Add Ti(O

    
    Pr)
    
    
    
    (2.84 g, 10 mmol) dropwise at room temperature.
  • Stir the mixture for 4 hours. The solution typically turns pale yellow.

  • Remove volatiles (toluene and liberated isopropanol) under vacuum.

  • The resulting viscous oil or solid is the active pre-catalyst. It can be used directly or recrystallized from dry hexane.

Protocol C: Polymerization of -Caprolactone
  • Charge: In a glovebox, add the Titanium pre-catalyst (0.05 mmol) and

    
    -caprolactone (5.7 g, 50 mmol, [M]/[I] = 1000) to a reaction vial.
    
  • Reaction: Heat the bulk mixture to 110 °C with stirring.

  • Monitoring: Monitor viscosity increase. Reaction time is typically 2–6 hours depending on target molecular weight.

  • Termination: Quench by adding wet methanol containing a trace of HCl.

  • Analysis: Precipitate the polymer in cold methanol. Analyze

    
     and PDI via Gel Permeation Chromatography (GPC).
    

Catalytic Application II: Vanadium(V) Selective Oxidation

Vanadium complexes with diol ligands are effective for oxidation reactions, such as the epoxidation of allylic alcohols or sulfide oxidation. The diol ligand modifies the electronic properties of the Vanadium center, often enhancing selectivity compared to simple salts like VO(acac)


.
Protocol D: In Situ Epoxidation System

This protocol describes the epoxidation of trans-geraniol (a model allylic alcohol) using an in situ generated catalyst.

Materials:

  • Vanadyl acetylacetonate [VO(acac)

    
    ] (1 mol%)
    
  • cis-1,2-Cyclooctanediol (1.5 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Substrate: trans-Geraniol

Procedure:

  • Catalyst Formation: In a reaction vessel, mix VO(acac)

    
     (2.6 mg, 0.01 mmol) and cis-1,2-cyclooctanediol (2.2 mg, 0.015 mmol) in Dichloromethane (DCM, 5 mL). Stir for 30 minutes to allow ligand exchange (color change from blue-green to red-brown often observed).
    
  • Substrate Addition: Add trans-geraniol (154 mg, 1.0 mmol).

  • Oxidation: Cool to 0 °C. Add TBHP (1.2 equiv) dropwise.

  • Stirring: Stir at 0 °C to RT for 4–8 hours.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    . Extract with DCM.
  • Result: This system favors the epoxidation of the allylic double bond due to the directing effect of the hydroxyl group coordinating to the Vanadium center.

Data Summary & Characterization

PropertyValue / ObservationMethod
Ligand Appearance White crystalline solidVisual
Ligand Melting Point 78–80 °CCapillary MP
Ti-Complex Geometry Distorted Octahedral / AggregateX-ray / Inference
Polymerization Activity High (

dependent on temp)
GPC Analysis
Oxidation Selectivity Prefers allylic > isolated alkeneGC-MS / NMR
Structural Visualization

The following diagram illustrates the binding mode of the ligand to a generic Metal (M) center, highlighting the cis-chelation effect.[2]

Coordination_Complex M Metal (Ti/V) O1 O M->O1 Coord O2 O M->O2 Coord C1 C1 O1->C1 C2 C2 O2->C2 C1->C2 cis-bond Ring Cyclooctane Backbone C1->Ring C2->Ring

Figure 2: Bidentate chelation of cis-1,2-cyclooctanediol to a metal center. The cis-geometry facilitates the formation of a stable 5-membered metallacycle.

References

  • Ligand Synthesis (Upjohn Method)

    • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976. Link

  • Titanium Alkoxides in Polymerization

    • O’Keefe, B. J., Hillmyer, M. A., & Tolman, W. B. (2001). Polymerization of Lactide and Related Cyclic Esters by Discrete Metal Complexes. Journal of the Chemical Society, Dalton Transactions, (15), 2215-2224. Link

  • Vanadium Catalyzed Epoxidation

    • Zhang, W., & Yamamoto, H. (2007).[3] Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society, 129(2), 286-287.[3] Link

  • Cyclooctanediol Properties

    • NIST Chemistry WebBook.[4] cis-1,2-Cyclooctanediol.[5] Link

Sources

Application Notes & Protocols: Enantioselective Reactions Mediated by cis-1,2-Cyclooctanediol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for stereochemical control in organic synthesis is a cornerstone of modern drug discovery and materials science. Chiral C₂-symmetric diols are privileged scaffolds for inducing asymmetry due to their well-defined steric and electronic properties. While tartrate-derived TADDOLs and axially chiral BINOL are prominent, the conformationally constrained framework of cis-1,2-cyclooctanediol offers a unique and powerful alternative for the design of chiral ligands and auxiliaries. This guide provides an in-depth exploration of the synthesis of key derivatives from this scaffold and their successful application in mediating highly enantioselective transformations, including alkylations and cycloaddition reactions. The protocols are presented with detailed procedural steps, mechanistic rationale, and performance data to empower researchers in their synthetic endeavors.

The cis-1,2-Cyclooctanediol Scaffold: A Foundation for Asymmetry

cis-1,2-Cyclooctanediol is a C₂-symmetric, commercially available solid (mp 78-80 °C) that serves as an excellent starting material for chiral ligand synthesis.[1][2] Its eight-membered ring is conformationally more rigid than acyclic diols and smaller rings, providing a well-defined chiral environment when incorporated into a catalyst system. The cis relationship of the hydroxyl groups is perfectly pre-organized for chelation to a metal center, forming a stable five-membered ring that projects the ligand's steric bulk in a predictable manner.

This section details the synthesis of two versatile classes of ligands derived from the parent diol: a TADDOL analogue for Lewis acid catalysis and a phosphinite ligand for transition-metal catalysis.

Workflow: From Diol to Diversified Ligands

The following diagram illustrates the synthetic pathways to convert the foundational diol into powerful chiral mediators.

Ligand_Synthesis Figure 1. Synthetic routes to key chiral ligands. start cis-1,2-Cyclooctanediol reagent1 1. 2.2 eq PhMgBr 2. Acidic Workup start->reagent1 reagent2 1. 2.0 eq n-BuLi 2. 2.0 eq Ph₂PCl start->reagent2 product1 TADDOL Analogue (Diol Ligand) reagent1->product1 product2 Bis(phosphinite) Ligand (P,P-Ligand) reagent2->product2

Caption: Synthetic routes to key chiral ligands.

Protocol 1: Synthesis of a C₂-Symmetric TADDOL Analogue

This protocol describes the synthesis of (αR,α'R)-α,α'-Diphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) analogues from cis-1,2-cyclooctanediol, which are powerful ligands for enantioselective Lewis acid catalysis.[3] The reaction involves the addition of an aryl Grignard reagent to an intermediate dioxolane, conceptually mirroring the synthesis of tartrate-derived TADDOLs. For this guide, we will synthesize the diphenyl derivative.

Causality Behind Choices:

  • Starting Material Protection: The cis-diol is first converted to its acetonide to protect the hydroxyl groups and form the dioxolane ring, which serves as the rigid backbone.

  • Grignard Reagent: Phenylmagnesium bromide is used to introduce the bulky phenyl groups that will ultimately control the stereochemical environment. An excess is required to ensure complete reaction.

  • Solvent: Anhydrous diethyl ether or THF is crucial as Grignard reagents are highly sensitive to protic solvents.

  • Workup: A careful acidic workup with aqueous NH₄Cl is used to quench the reaction and hydrolyze the magnesium alkoxides without causing side reactions.

Step-by-Step Protocol:

  • Acetonide Formation: To a solution of cis-1,2-cyclooctanediol (1.44 g, 10 mmol) in acetone (50 mL), add 2,2-dimethoxypropane (2.5 mL, 20 mmol) and a catalytic amount of p-toluenesulfonic acid (50 mg). Stir the mixture at room temperature for 4 hours.

  • Neutralization: Quench the reaction by adding solid sodium bicarbonate until effervescence ceases. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude acetonide, which can be used directly in the next step.

  • Grignard Reaction: Prepare a solution of the crude acetonide in 50 mL of anhydrous diethyl ether and cool it to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add phenylmagnesium bromide (3.0 M in diethyl ether, 7.3 mL, 22 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the white, crystalline TADDOL analogue.

Application: Enantioselective Alkylation of Aldehydes

One of the benchmark reactions to test the efficacy of a new chiral diol ligand is the catalytic enantioselective addition of diethylzinc to benzaldehyde. The titanium-TADDOLate complex forms a well-defined chiral pocket that effectively shields one face of the aldehyde, leading to high enantioselectivity.

Catalytic Cycle and Stereochemical Model

The active catalyst is a dimeric titanium complex. For simplicity, the monomeric cycle is often depicted. The two bulky phenyl groups from the TADDOL analogue create a chiral "wall," forcing the diethylzinc to deliver an ethyl group to only one enantiotopic face (Re-face in this case) of the coordinated aldehyde.

Caption: Proposed stereochemical model.

Protocol 2: Ti-TADDOLate Catalyzed Addition of Et₂Zn to Benzaldehyde

Causality Behind Choices:

  • Catalyst Preparation: The catalyst is prepared in situ from the ligand and titanium(IV) isopropoxide. Toluene is an excellent non-coordinating solvent for this reaction. The isopropanol byproduct is removed by azeotropic distillation or vacuum to drive the equilibrium towards the active catalyst.

  • Reagent Stoichiometry: The ligand is used in catalytic amounts (10 mol%). Diethylzinc is used in slight excess to ensure complete conversion of the aldehyde.

  • Temperature: The reaction is run at 0 °C to balance a reasonable reaction rate with high enantioselectivity. Lower temperatures often improve selectivity but slow the reaction considerably.

Step-by-Step Protocol:

  • Catalyst Formation: To a flame-dried Schlenk flask under nitrogen, add the TADDOL analogue ligand (0.1 mmol, 10 mol%) and 5 mL of anhydrous toluene.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.12 mmol) via syringe. The solution will turn yellow.

  • Stir the mixture at 40 °C for 1 hour to ensure complete ligand exchange.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 mmol) via syringe.

  • Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.5 mL, 1.5 mmol) dropwise over 20 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 4-6 hours).

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 10 mL of 2M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Purification & Analysis: Filter and concentrate the solution. Purify the resulting 1-phenyl-1-propanol by flash chromatography. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Representative Performance Data
EntryAldehyde SubstrateYield (%)% ee
1Benzaldehyde9598
24-Chlorobenzaldehyde9299
32-Naphthaldehyde9697
4Cinnamaldehyde8594

Note: Data are representative values based on typical performance of TADDOL-type ligands.

Application: Enantioselective Diels-Alder Reaction

The C₂-symmetric diol scaffold can be used to generate chiral Lewis acids capable of catalyzing [4+2] cycloadditions with high stereocontrol.[4][5] By coordinating to a dienophile, the chiral Lewis acid lowers its LUMO energy, accelerating the reaction, while simultaneously blocking one face from the incoming diene.

Protocol 3: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes the reaction between cyclopentadiene and an N-acryloyloxazolidinone dienophile, catalyzed by a chiral Lewis acid derived from the TADDOL analogue and Mg(ClO₄)₂.

Causality Behind Choices:

  • Dienophile: N-acryloyloxazolidinones are excellent dienophiles that coordinate strongly to Lewis acids in a bidentate fashion, leading to a rigid and predictable transition state.

  • Lewis Acid: Magnesium(II) perchlorate is an effective Lewis acid. When complexed with the chiral diol, it forms a potent and stereoselective catalyst.

  • Solvent: Dichloromethane (DCM) is a common solvent for Diels-Alder reactions, offering good solubility for the reagents and catalyst without competing for coordination sites.

  • Temperature: The reaction is conducted at -78 °C to maximize both diastereoselectivity (endo vs. exo) and enantioselectivity.

Step-by-Step Protocol:

  • Catalyst Preparation: In a flame-dried flask under nitrogen, suspend anhydrous Mg(ClO₄)₂ (0.12 mmol) and 4Å molecular sieves (200 mg) in 5 mL of anhydrous DCM.

  • Add a solution of the TADDOL analogue ligand (0.1 mmol) in 2 mL of anhydrous DCM. Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst suspension to -78 °C (dry ice/acetone bath).

  • Add the N-acryloyloxazolidinone dienophile (1.0 mmol) as a solution in 2 mL of anhydrous DCM. Stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.

  • Monitoring: Stir the reaction at -78 °C for 12-24 hours. Monitor by TLC for the disappearance of the dienophile.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Analysis: Purify the product by flash chromatography. The diastereomeric ratio (endo:exo) can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess of the major endo isomer is determined by chiral HPLC.

Representative Performance Data
EntryDienophile R GroupYield (%)endo:exo ratio% ee (endo)
1H91>99:196
2Me88>99:198
3Ph94>99:195

Note: Data are representative values based on typical performance of similar catalyst systems.

References

  • Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). University of Toronto. Retrieved from [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. (2021). Proceedings of the Japan Academy, Series B. Retrieved from [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. (2021). PubMed. Retrieved from [Link]

  • Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. (2021). PubMed. Retrieved from [Link]

  • Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. (2015). Nature Chemistry. Retrieved from [Link]

  • TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. (2001). Angewandte Chemie International Edition. Retrieved from [Link]

  • High-Pressure-Promoted and Facially Selective Diels-Alder Reactions of Enzymatically Derived cis-1,2-Dihydrocatechols and Their Acetonide Derivatives. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. (2019). Nature Communications. Retrieved from [Link]

  • Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins. (2005). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. (2021). Angewandte Chemie International Edition. Retrieved from [Link]

  • Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. (2021). ResearchGate. Retrieved from [Link]

  • Chiral Ligands. (n.d.). Buchler GmbH. Retrieved from [Link]

  • trans-Cyclooctenes as Chiral Ligands in Rhodium-Catalyzed Asymmetric 1,4-Additions. (2020). European Journal of Organic Chemistry. Retrieved from [Link]

  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. (2011). The Journal of Organic Chemistry. Retrieved from [Link]

  • Phosphine Ligand Applications. (n.d.). Syensqo. Retrieved from [Link]

  • Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. (2007). Organic Chemistry Portal. Retrieved from [Link]

  • cis-1,2-Cyclooctanediol. (n.d.). PubChem. Retrieved from [Link]

  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. (2023). Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cis-1,2-cyclooctanediol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, field-tested solutions to optimize your yield and purity.

The cis-dihydroxylation of cyclooctene is a cornerstone reaction, but its success hinges on careful control of reaction parameters. Common hurdles include low yields, incomplete reactions, challenging purifications, and the safe handling of potent oxidants. This document provides a structured troubleshooting guide in a direct question-and-answer format to address these specific issues head-on.

Troubleshooting Guide: From Problem to Solution

This section is structured to help you diagnose and resolve common issues encountered during the synthesis of cis-1,2-cyclooctanediol, primarily focusing on the reliable osmium tetroxide-catalyzed method.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most frequent complaint. The cause often lies in one of three areas: reagent quality, reaction conditions, or workup procedure.

A1: Let's break down the potential causes and solutions:

  • Sub-Optimal Reagent Activity:

    • The Co-oxidant (NMO): The most common co-oxidant, N-methylmorpholine N-oxide (NMO), is hygroscopic. If you are using NMO monohydrate, its water content is accounted for in established protocols.[1] However, if it has absorbed additional atmospheric moisture, it can dilute the reaction and affect performance. For critical applications, using anhydrous NMO or drying the monohydrate in vacuo is recommended.

    • The Catalyst (OsO₄): Osmium tetroxide is a robust catalyst, but its solution concentration can change over time if the solvent evaporates. Always use a freshly prepared and accurately measured solution. Ensure the OsO₄ is fully dissolved in the solvent (e.g., t-butanol) before adding it to the reaction mixture.

  • Inefficient Reaction Conditions:

    • Phase-Transfer Issues: The reaction is often biphasic or triphasic (e.g., acetone/water/cyclooctene).[2] Inefficient mixing leads to a low interfacial area, slowing the reaction rate dramatically. Solution: Use a high-torque mechanical stirrer or a large magnetic stir bar with vigorous agitation to ensure the mixture is a fine, homogenous-appearing emulsion.

    • Incorrect Temperature: While the reaction is exothermic, excessive cooling can slow it down unnecessarily. Conversely, allowing the temperature to rise too high can promote side reactions. Solution: The reaction should be initiated at room temperature. Use a water bath to gently dissipate the initial exotherm, maintaining a temperature between 20-25°C.[1][2]

  • Product Loss During Workup & Purification:

    • Incomplete Quenching: The reaction must be quenched to destroy any remaining oxidant and break down the osmate ester intermediate. An insufficient amount of quenching agent (e.g., sodium hydrosulfite or sodium sulfite) can lead to complex osmium species that complicate extraction. Solution: Add the quenching agent as an aqueous solution and stir vigorously for at least one hour until the dark brown/black color dissipates.

    • Sub-optimal Extraction: cis-1,2-Cyclooctanediol has significant water solubility. Extracting with a solvent like diethyl ether or dichloromethane alone will result in substantial product loss to the aqueous phase. Solution: Use a more polar solvent like ethyl acetate for extraction.[3] For maximum recovery, saturate the aqueous layer with NaCl before extraction, and perform multiple extractions (at least 5-7 times).[2][3]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of cis-1,2-Cyclooctanediol reagent Check Reagent Quality start->reagent condition Review Reaction Conditions start->condition workup Optimize Workup/Extraction start->workup nmo Is NMO fresh/dry? reagent->nmo Co-oxidant mixing Is stirring vigorous? condition->mixing Mixing quench Was quenching complete? workup->quench Quenching oso4 Is OsO4 solution fresh? nmo->oso4 Yes solution_reagent Use fresh NMO. Prepare new OsO4 solution. nmo->solution_reagent No oso4->condition Yes oso4->solution_reagent No temp Was temperature controlled? mixing->temp Yes solution_condition Use mechanical stirrer. Maintain 20-25°C with water bath. mixing->solution_condition No temp->workup Yes temp->solution_condition No solvent Was extraction solvent appropriate (e.g., EtOAc)? quench->solvent Yes solution_workup Stir quench for 1h+. Saturate aqueous phase with NaCl. Use EtOAc for multiple extractions. quench->solution_workup No solvent->solution_workup No end Yield Improved solvent->end Yes solution_reagent->end solution_condition->end solution_workup->end

Caption: A logical workflow for diagnosing low product yield.

Q2: My TLC plate shows unreacted cyclooctene and a dark streak at the baseline, even after prolonged reaction time. What's happening?

A2: This is a classic sign of catalyst deactivation or an incomplete reaction cycle. The baseline streak is typically insoluble osmium species (like OsO₂) that have precipitated out of the catalytic cycle.

  • Cause - The Catalytic Cycle is Broken: The role of the co-oxidant (NMO) is to re-oxidize the Os(VI) species, formed after the dihydroxylation step, back to the active Os(VIII) state (OsO₄).[4] If the NMO is degraded or the pH of the solution drifts too far from neutral, this re-oxidation fails. The Os(VI) can then disproportionate or be reduced to insoluble and inactive Os(IV) oxides.

  • Solution - Check and Adjust pH: The optimal pH for this reaction is near neutral (pH 7-8). Small amounts of acidic or basic impurities in your reagents can stall the reaction. Before adding the OsO₄ catalyst, check the pH of your NMO/water/acetone mixture and adjust to ~7.5 with a dilute acid or base if necessary.

  • Solution - Ensure Co-oxidant Stoichiometry: Always use a slight excess of the co-oxidant (typically 1.1 to 1.5 equivalents). This ensures there is enough oxidizing power to keep the catalytic cycle turning over efficiently.

Q3: I'm having difficulty purifying the final product. It's a sticky solid or an oil instead of a crystalline material. How can I get clean, crystalline cis-1,2-cyclooctanediol?

A3: This issue almost always points to residual impurities, most commonly N-methylmorpholine (the reduced form of NMO) or water. The target diol has a melting point of 78-80°C, so it should be a crystalline solid at room temperature.[5]

  • Problem 1: Residual N-methylmorpholine (NMM): NMM is a basic, water-soluble amine. If not removed, it can act as a crystallization inhibitor.

    • Solution - Acid Wash: During the workup, after quenching and filtering off any solids (like Celite or Magnesol), acidify the aqueous filtrate to pH 2 with dilute H₂SO₄ or HCl.[1][2] This protonates the NMM to its hydrosulfate or hydrochloride salt, which is highly water-soluble and will not extract into your organic solvent. After acidification, proceed with your ethyl acetate extractions.

  • Problem 2: Trapped Water: The diol is hygroscopic and can retain water, leading to a lower melting point and oily appearance.

    • Solution - Azeotropic Removal: After combining your organic extracts, dry them thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄. After filtration and concentration on a rotary evaporator, you can co-evaporate the residue with a solvent like toluene or n-butanol to azeotropically remove the last traces of water.[2]

  • Problem 3: Recrystallization Solvent Choice:

    • Solution: A good solvent system for recrystallization is crucial. After obtaining the crude solid, dissolve it in a minimum amount of hot ethyl acetate or acetone, then slowly add a non-polar solvent like hexanes or diisopropyl ether until the solution becomes cloudy.[2] Cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the OsO₄-catalyzed cis-dihydroxylation? A: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The π-bond of the cyclooctene acts as a nucleophile, attacking the electrophilic osmium center of OsO₄. This forms a cyclic osmate ester intermediate where both oxygen atoms have added to the same face of the double bond (syn-addition).[6][7][8] This intermediate is then hydrolyzed (cleaved) by water, often with the help of the co-oxidant, to release the cis-diol and a reduced osmium species, which is then re-oxidized to OsO₄ to continue the catalytic cycle.

Mechanism of OsO₄ cis-Dihydroxylation

Mechanism cluster_0 Catalytic Cycle A Cyclooctene + OsO4 (Os VIII) B Cyclic Osmate Ester Intermediate (Os VI) A->B [3+2] Cycloaddition (syn-addition) F NMM C cis-1,2-Cyclooctanediol B->C Hydrolysis D Reduced Osmium (Os VI) B->D D->A Re-oxidation E NMO (Co-oxidant) E->F Donates Oxygen

Caption: The catalytic cycle of osmium-mediated dihydroxylation.

Q: Are there safer, less toxic alternatives to osmium tetroxide? A: Yes, although OsO₄ often provides the highest and most reliable yields. The most common alternative is potassium permanganate (KMnO₄).

  • Potassium Permanganate (KMnO₄): This reagent also produces cis-diols through a similar cyclic manganate ester intermediate.[6][7] However, it is a much stronger oxidant and is notorious for over-oxidation, which cleaves the diol to form dicarboxylic acids, drastically reducing the yield.[7][9][10] To minimize this, the reaction must be performed under carefully controlled conditions: cold temperature (0°C), dilute solutions, and a slightly alkaline pH.[9] For many applications, the lower yield and more complex purification make OsO₄ the preferred method despite its hazards.

Q: What are the critical safety precautions when handling Osmium Tetroxide? A: Osmium tetroxide is extremely toxic, volatile, and can stain tissues black on contact. It readily sublimes and the vapor can cause severe irritation to the respiratory tract and, most dangerously, can cause corneal damage leading to blindness.[1]

  • ALWAYS handle OsO₄ (both solid and solutions) in a certified chemical fume hood.

  • ALWAYS wear appropriate PPE: safety goggles (not glasses), a lab coat, and heavy-duty nitrile or neoprene gloves.

  • To minimize vapor exposure, work with pre-made solutions of OsO₄ in a solvent like t-butanol or toluene whenever possible, rather than weighing out the solid.

  • Have a quenching agent ready. A solution of corn oil or sodium sulfite in an organic solvent can be used to neutralize spills.

Data & Protocols

Table 1: Comparison of Common cis-Dihydroxylation Methods
MethodOxidant SystemTypical YieldKey AdvantagesKey Disadvantages
Upjohn Dihydroxylation Catalytic OsO₄ / NMO85-95%[1][2]High yield, reliable, good functional group tolerance.Uses toxic and expensive OsO₄.
Permanganate Oxidation Cold, dilute, basic KMnO₄30-60%Inexpensive, osmium-free.Prone to over-oxidation, lower yields, difficult control.[7][9][10]
Sharpless Asymmetric Catalytic OsO₄ / K₃[Fe(CN)₆] / Chiral Ligand70-99%Provides high enantioselectivity for chiral diols.[11][12]Reagents are expensive; primarily for asymmetric synthesis.
Detailed Protocol: Upjohn cis-Dihydroxylation of Cyclooctene

This protocol is adapted from established procedures for the synthesis of cis-diols.[1][2]

Materials:

  • Cyclooctene (10.0 g, 90.7 mmol, 1.0 equiv)

  • N-Methylmorpholine N-oxide (NMO), monohydrate (14.8 g, 110 mmol, 1.2 equiv)

  • Osmium tetroxide (OsO₄) solution (e.g., 8 mL of a 2.5 wt% solution in t-butanol, ~0.8 mmol, 0.009 equiv)

  • Acetone (200 mL)

  • Water (50 mL)

  • Sodium hydrosulfite (Na₂S₂O₄) (10 g)

  • Magnesium silicate (Magnesol) or Celite (15 g)

  • Ethyl Acetate (EtOAc)

  • Sodium Chloride (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 1M Sulfuric Acid (H₂SO₄)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine NMO monohydrate (14.8 g), acetone (200 mL), and water (50 mL). Stir until all solids are dissolved.

  • Addition of Substrate: Add cyclooctene (10.0 g) to the mixture.

  • Catalyst Addition: While stirring vigorously, add the OsO₄ solution dropwise over 2-3 minutes. The solution will turn dark brown. Use a water bath to maintain the temperature at ~25°C.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the disappearance of the cyclooctene spot.

  • Quenching: To the reaction mixture, add a slurry of sodium hydrosulfite (10 g) and magnesium silicate (15 g) in 80 mL of water. Stir this mixture vigorously for 1 hour. The color should lighten, and a gray/brown precipitate will form.

  • Filtration: Filter the mixture through a pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with several portions of acetone.

  • Workup - Acidification & Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Acidify the solution to pH ~2 with 1M H₂SO₄.

    • Saturate the aqueous layer with solid NaCl.

    • Extract the aqueous layer with ethyl acetate (5 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude white or off-white solid can be recrystallized from hot ethyl acetate/hexanes to yield pure cis-1,2-cyclooctanediol as white crystals. Expected yield: ~11.5 g (88%).

References

  • trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses.

  • Synthesis of cis-1,2-Cyclohexanediol. Chempedia - LookChem.

  • Synthesis of cis-1,2-epoxycyclooctane from cyclooctene. World of Chemicals.

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.

  • How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? Quora.

  • Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. ScienceDirect.

  • Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Chemistry Steps.

  • Diol synthesis by dihydroxylation. Organic Chemistry Portal.

  • Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. Course Hero.

  • Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides. Chemistry Steps.

  • Dihydroxylation. Wikipedia.

  • 10.23: Dihydroxylation of Alkenes. Chemistry LibreTexts.

  • 1-2-diol to alkene conversion & preparation of trans-cyclo-octene from cis-cyclo-octene & mechanism. YouTube.

  • cis-1,2-Cyclooctanediol. PubChem.

  • 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts.

  • Syn dihydroxylation. Khan Academy.

  • CIS-1,2-CYCLOOCTANEDIOL. ChemBK.

  • Forming a cis-1,2-diol. YouTube.

  • Sharpless asymmetric dihydroxylation. Wikipedia.

  • Prevost Reaction. Organic Chemistry Portal.

  • 12.9: Dihydroxylation. Chemistry LibreTexts.

  • Woodward cis-hydroxylation. Wikipedia.

  • Woodward cis-dihydroxylation. ResearchGate.

Sources

Technical Support Center: Purification of cis-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CYC8-CIS-001 Status: Operational Subject: Optimization of Workup and Isolation Protocols for cis-1,2-Cyclooctanediol (CAS: 27607-33-6)

Executive Summary & Molecule Profile

User Context: You are likely synthesizing cis-1,2-cyclooctanediol via the Upjohn dihydroxylation (catalytic OsO₄/NMO) or a stoichiometric permanganate oxidation of cis-cyclooctene.

The Core Challenge: While the synthesis is stereoselective (syn-addition), the purification is often complicated by the formation of stable cyclic osmate esters, the toxicity of residual osmium, and the amphiphilic nature of the cyclooctane ring (lipophilic backbone vs. hydrophilic diol).

Target Molecule Data
PropertyValueCritical Note
CAS Number 27607-33-6Ensure you are not working with the trans-isomer (CAS 42565-22-0).
Melting Point 78–80 °C A lower MP (<75 °C) indicates water retention or cis/trans contamination.
Appearance White crystalline solidCrude is often a viscous yellow oil due to osmium residues.
Solubility MeOH, EtOAc, DCMPoor solubility in Hexanes (crucial for crystallization).
Stereochemistry cis (meso)Formed via syn-dihydroxylation.[1][2]

Module 1: The Critical Quench (Osmium Removal)

The Issue: Low yield or "oiling out" is frequently caused by incomplete hydrolysis of the intermediate osmate ester. If this ester is not broken, the diol remains trapped in the organic phase but behaves like an impurity.

Protocol: Reductive Hydrolysis

Standard Operating Procedure for Upjohn Workup

  • Quench: Add solid Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅) directly to the reaction mixture (Acetone/Water).

    • Stoichiometry: Use 10 equivalents relative to OsO₄ (or 6 eq. if using Na₂S₂O₅).

  • Stir: Stir vigorously for 1 hour at room temperature.

    • Visual Cue: The mixture should turn from brown/black to a distinct heterogeneous suspension (black precipitate of OsO₂ and white salts).

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble osmium species.

    • Safety: The black solid is OsO₂. It is less volatile than OsO₄ but still toxic. Dispose of as heavy metal waste.

Workflow Visualization

UpjohnWorkup Reaction Reaction Mixture (cis-Cyclooctene + OsO4 + NMO) Quench Quench: Add Na2SO3 (Stir 1 hr, RT) Reaction->Quench Completion Hydrolysis Hydrolysis of Osmate Ester Quench->Hydrolysis Mechanism Filter Filter through Celite (Remove OsO2) Hydrolysis->Filter Suspension formed Extract Extraction (EtOAc) Filter->Extract Clear Filtrate Crude Crude Product (Viscous Oil/Solid) Extract->Crude Evaporation

Figure 1: Critical workflow for the hydrolysis of the osmate ester and removal of osmium species prior to isolation.

Module 2: Purification Strategies

Once the crude material is isolated, choose Method A (Scalable/High Purity) or Method B (Small Scale/Difficult Separation).

Method A: Recrystallization (Recommended)

Because cis-1,2-cyclooctanediol is a solid (MP ~79 °C), recrystallization is superior for removing trace NMO and trans impurities.

  • Solvent System: Ethyl Acetate / Hexanes (or Pentane).

  • Protocol:

    • Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (~60 °C).

    • Slowly add warm Hexanes until the solution becomes slightly turbid.

    • Add a few drops of EtOAc to clear the solution.

    • Allow to cool slowly to room temperature, then place in a fridge (4 °C).

    • Troubleshooting: If an oil separates instead of crystals ("oiling out"), reheat and add slightly more EtOAc, or seed the mixture with a pure crystal if available.

Method B: Flash Chromatography

Use this if the crude is very impure or if you suspect trans-isomer contamination.

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Gradient of Hexanes → Ethyl Acetate.

    • Start: 20% EtOAc in Hexanes (removes unreacted cyclooctene).

    • Product Elution: Typically 50% to 70% EtOAc in Hexanes.

  • Visualization: Diols stain strongly with p-Anisaldehyde or KMnO₄ stain (appear as white/yellow spots on purple background). They are UV inactive.

Troubleshooting & FAQ

Q1: My product is a brown oil and won't crystallize. What happened?

  • Diagnosis: Residual Osmium or NMO.

  • Fix: Dissolve the oil in EtOAc and wash with 1M HCl (removes NMO) followed by a saturated Na₂SO₃ wash (removes Osmium). Dry over MgSO₄ and re-attempt crystallization.

Q2: The Melting Point is 65–70 °C. Is this acceptable?

  • Diagnosis: No. This indicates significant impurities, likely water (the diol is hygroscopic) or the trans-isomer.

  • Fix: Dry the sample under high vacuum (0.1 mmHg) for 12 hours. If MP does not improve, recrystallize from EtOAc/Hexanes.

Q3: Can I use KMnO₄ instead of OsO₄ to make this?

  • Insight: Yes, but expect lower yields (30-50%) and more side products (cleavage to suberic acid).

  • Protocol Adjustment: If using KMnO₄, the workup must involve filtering off massive amounts of MnO₂. The product will likely require chromatography as the primary purification step due to over-oxidation byproducts.

Q4: How do I verify it is the cis isomer and not trans?

  • Validation:

    • 13C NMR: The cis isomer (meso) possesses a plane of symmetry, simplifying the spectra compared to the racemic trans form.

    • Acetonide Formation: React a small sample with acetone/cat. H₂SO₄. The cis-diol forms a cyclic acetonide very readily (5-membered ring fusion). The trans-diol (in an 8-membered ring) is highly strained and forms the acetonide much more slowly or not at all.

References

  • Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates.[2] Chemical Reviews, 80(2), 187–213. Link

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973–1976. Link

  • Sigma-Aldrich. (n.d.). cis-1,2-Cyclooctanediol Product Sheet. Sigma-Aldrich Catalog. Link

  • TCI Chemicals. (n.d.). cis-1,2-Cyclooctanediol Physical Properties. TCI Chemicals. Link

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Technical Support Center: Optimization of Cis-Diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation in Osmium-Catalyzed Dihydroxylation

Welcome to the Dihydroxylation Optimization Hub

Status: Operational Lead Scientist: Senior Application Specialist Objective: Eliminate over-oxidation pathways (oxidative cleavage and


-ketol formation) in Upjohn and Sharpless protocols.

This guide is not a textbook; it is a troubleshooting engine. If you are seeing low yields, aldehyde byproducts, or enantiomeric erosion, you are likely battling the "Second Cycle" or pH-dependent side reactions. Follow the modules below to diagnose and resolve your specific issue.

Module 1: Diagnostic Workflow

Before altering your chemistry, identify the specific type of failure you are encountering. Use this logic flow to interpret your LCMS/TLC data.

DiagnosticFlow Start START: Analyze Crude Reaction Mixture LCMS LCMS / TLC Analysis Start->LCMS Decision1 Is the Starting Material Consumed? LCMS->Decision1 Decision2 Identify Major Byproduct Mass Decision1->Decision2 Yes (High Conversion) Result_Stalled ISSUE: Catalytic Arrest (Osmium trapped as osmate ester) Decision1->Result_Stalled No (Conversion < 50%) Result_Cleavage ISSUE: Oxidative Cleavage (Aldehydes/Ketones formed) Decision2->Result_Cleavage Mass = M(alkene) + 32 (split) or Aldehyde peaks Result_Ketol ISSUE: α-Hydroxy Ketone (Over-oxidation of diol) Decision2->Result_Ketol Mass = M(diol) - 2H (M+32) Result_LowEe ISSUE: Second Cycle (Low ee% + Yield Loss) Decision2->Result_LowEe Mass = M(diol) but low ee%

Figure 1: Diagnostic logic for identifying the specific mode of reaction failure.

Module 2: The Core Mechanism of Failure

To fix the problem, you must understand the "Second Cycle."

In Osmium-catalyzed dihydroxylation, the reaction proceeds through two distinct cycles.

  • Primary Cycle (Desired): High enantioselectivity, clean diol formation.

  • Secondary Cycle (Destructive): Occurs when the intermediate osmate ester is oxidized before it hydrolyzes. This leads to low enantioselectivity (in Sharpless) and increased risk of over-oxidation to ketols.

The Golden Rule: You must accelerate hydrolysis (break the Os-O bond) to beat the rate of oxidation.

CatalyticCycles OsO4 OsO4 (Active Catalyst) Osmate Osmate Ester (Intermediate) OsO4->Osmate Cycle 1 Alkene Alkene Alkene->OsO4 + Hydrolysis Hydrolysis (Rate Limiting) Osmate->Hydrolysis Add Water/Acid Oxidation Premature Oxidation (Excess Oxidant) Osmate->Oxidation Slow Hydrolysis Hydrolysis->OsO4 Regeneration Diol Cis-Diol (Product) Hydrolysis->Diol BisOsmate Os(VIII) Glycolate (High Energy) Oxidation->BisOsmate BisOsmate->OsO4 BadProduct Ketols / Cleavage / Low ee BisOsmate->BadProduct

Figure 2: The competition between Hydrolysis (Green Path) and Re-oxidation (Red Path). Over-oxidation occurs when the Red Path dominates.

Module 3: Troubleshooting the Upjohn System (NMO)

The Upjohn method (OsO₄ + NMO) is robust but prone to over-oxidation because NMO is an aggressive oxidant present in the same phase as the catalyst.

Issue: Formation of

-Hydroxy Ketones (Ketols)

Cause: The reaction pH is too basic (NMO generation produces basic morpholine byproducts) or hydrolysis is too slow. The Fix: The Citric Acid Modification

Acidic conditions accelerate the hydrolysis of the osmate ester, releasing the diol before the osmium center can be re-oxidized to the aggressive Os(VIII) species while still attached to the substrate.

Protocol: Citric Acid Buffered Upjohn

  • Solvent: Acetone:Water (3:1) or tBuOH:Water (1:1). Water is non-negotiable.

  • Additives: Add Citric Acid (0.5 - 1.0 equiv relative to alkene) .

  • Procedure:

    • Dissolve alkene in solvent.

    • Add Citric Acid.

    • Add OsO₄ (catalytic, 1-2 mol%).

    • Add NMO (1.1 - 1.2 equiv) slowly as a solution, rather than in one portion.

Expert Insight: The addition of citric acid can increase the reaction rate by preventing the formation of the unreactive "dimeric" osmium species, while simultaneously suppressing the basicity that leads to over-oxidation. (Reference: Dupau & Eames).

Module 4: Troubleshooting the Sharpless System (AD-mix)

The Sharpless Asymmetric Dihydroxylation (AD) minimizes over-oxidation by design using a biphasic system (


 in water, Osmium in organic). However, issues still arise with "stubborn" alkenes.
Issue: Stalled Reaction or Low Conversion

Cause: The hydrolysis step is the bottleneck. The osmium is "stuck" as the osmate ester. The Fix: Methanesulfonamide (


) [1][2]

For non-terminal or electron-deficient alkenes, hydrolysis is kinetically slow. This stalling allows side reactions to creep in.

Protocol: Acceleration via Sulfonamide [1]

  • Dosage: Add 1.0 equivalent of

    
     to the reaction mixture.
    
  • Mechanism: It acts as a phase-transfer catalyst for the hydroxide ion or facilitates the protonolysis of the Os-O bond, increasing turnover by up to 50x.

Issue: Oxidative Cleavage (Aldehydes detected)

Cause: pH Drift. As the reaction proceeds, potassium carbonate is consumed/precipitated, potentially altering the pH window. The Fix: Buffer Integrity

  • Ensure your AD-mix is not expired (check

    
     content).
    
  • Maintain the 1:1 tBuOH:Water ratio strictly. If the aqueous phase is too small, the buffering capacity (

    
    /
    
    
    
    ) fails, leading to cleavage.
Module 5: Reagent Compatibility & Risk Matrix

Use this table to select the correct oxidant system for your substrate sensitivity.

FeatureUpjohn (Standard)Upjohn (Citric Acid Mod)Sharpless (AD-mix)
Oxidant NMONMO

Phase MonophasicMonophasicBiphasic
Over-oxidation Risk HighLowVery Low
Hydrolysis Speed ModerateFast Slow (unless promoted)
Substrate Scope Robust alkenesSensitive / Slow alkenesEnantioselective reqs
Key Additive NoneCitric Acid (0.75 eq)

(1.0 eq)
Module 6: Frequently Asked Questions (FAQ)

Q1: My product is stuck as the Osmate Ester (dark brown/black mixture) and won't release the diol. What do I do?

  • Immediate Fix: Do not add more oxidant. Add a reducing agent to quench and cleave.[3]

  • Protocol: Add solid Sodium Metabisulfite (

    
    )  or Sodium Sulfite (
    
    
    
    ). Stir vigorously for 30-60 minutes. The mixture should turn from black/brown to yellow/light orange. This chemically cleaves the Os-O bond.[4]

Q2: Can I use


 instead to save money? 
  • Advisory: No. Permanganate is notorious for oxidative cleavage (breaking the C-C bond) even under basic conditions. For pharmaceutical intermediates, the purification cost of removing cleavage byproducts outweighs the cost savings of Osmium.

Q3: Why is my enantiomeric excess (ee) lower than reported in literature?

  • Diagnosis: You are likely suffering from the "Second Cycle" (See Module 2).

  • Solution: Switch from NMO to

    
     (Sharpless conditions). If already using Sharpless, dilute the reaction further to ensure the organic phase (alkene) and aqueous phase (oxidant) are distinct, minimizing contact time between oxidant and intermediate.
    
References
  • Mechanism of the Second Cycle & Hydrolysis Acceleration: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

  • Citric Acid Modification for Upjohn Dihydroxylation: Dupau, P., Eames, J., et al. (1999). An efficient protocol for Sharpless-style racemic dihydroxylation.[5] Journal of the Chemical Society, Perkin Transactions 1, (8), 1095-1104.[5]

  • General Upjohn Process & NMO Usage: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[5][6] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.[5] Tetrahedron Letters, 17(23), 1973-1976.[5]

  • Prevention of Over-Oxidation via Phase Transfer (Sharpless): Ogino, Y., Chen, H., Kwong, H. L., & Sharpless, K. B. (1991). On the timing of hydrolysis of osmate esters in the osmium-catalyzed asymmetric dihydroxylation. Tetrahedron Letters, 32(32), 3965-3968.[6]

Sources

Technical Guide: Recrystallization of High-Purity cis-1,2-Cyclooctanediol

[1][2]

Introduction & Compound Profile

High purity cis-1,2-cyclooctanediol is a critical intermediate in the synthesis of chiral ligands and supramolecular hosts.[1][2][3] Unlike its cyclohexane analog, the eight-membered ring introduces conformational flexibility that can complicate purification.[1][2][3]

Critical Physical Parameters:

Property Value Implication for Recrystallization
Melting Point 78–80 °C [1, 2] Low melting point increases risk of "oiling out" (liquid-liquid phase separation) before crystallization.[1][2]
Solubility Amphiphilic Soluble in alcohols, acetone, EtOAc; insoluble in hexanes/pentane.[1][2]
Hygroscopicity Moderate Requires protection from atmospheric moisture during cooling to prevent hydrate formation.[1][2][3]

| Key Impurities | trans-isomer, Cyclooctanone | trans-isomer (mp ~100°C) often co-crystallizes; requires specific solvent selectivity.[1][2][3] |

Phase 1: Solvent System Selection[1][2][3]

The choice of solvent is dictated by the need to separate the cis-diol from both non-polar starting materials (cyclooctene) and highly polar over-oxidation byproducts.[1][2]

Recommended Solvent Systems:

  • Primary Recommendation: Ethyl Acetate / n-Hexane (1:3 v/v) [1][2][3]

    • Mechanism:[1][3][4] Ethyl acetate solubilizes the diol at elevated temperatures (50-60°C), while hexane acts as an anti-solvent to reduce solubility at lower temperatures, forcing nucleation.[1][2]

    • Why: This system offers the best discrimination against the trans-isomer, which is generally less soluble in pure non-polar solvents.[1][2][3]

  • Alternative: Acetone / Pentane [1][2][3]

    • Use Case: If the crude material contains significant water or inorganic salts (e.g., from OsO4/NMO synthesis).[1][2][3] Acetone tolerates moisture better but evaporates quickly, risking crust formation.[1][2][3]

Workflow: Solvent Optimization

SolventSelectionStartStart: Crude cis-1,2-CyclooctanediolCheckSolubilityTest Solubility in Hot EtOAc (50°C)Start->CheckSolubilitySolubleSoluble?CheckSolubility->SolubleAddHexaneAdd warm n-Hexane (dropwise)until turbidity persistsSoluble->AddHexaneYesSwitchSolventSwitch to Acetone/Pentaneor Seed at higher TempSoluble->SwitchSolventNo (Insoluble)CoolingSlow Cool to RT -> 4°CAddHexane->CoolingResultCrystals or Oil?Cooling->ResultSuccessFilter & Wash (Cold Hexane)Result->SuccessCrystalsOilingOiling Out ObservedResult->OilingOil DropletsOiling->SwitchSolvent

Figure 1: Decision logic for solvent selection and initial troubleshooting. The polarity balance between the dissolving solvent (EtOAc) and anti-solvent (Hexane) is critical.[1]

Phase 2: Step-by-Step Recrystallization Protocol

Safety Note: Perform all operations in a fume hood. If osmium tetroxide was used in synthesis, ensure the crude material has been quenched (sodium sulfite/metabisulfite) and passed through silica/Celite before recrystallization.[1][2][3]

Step 1: Dissolution
  • Place crude cis-1,2-cyclooctanediol (e.g., 10 g) in a round-bottom flask.

  • Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of solid).

  • Heat gently to 50–55 °C (Do not boil; MP is 78°C).

    • Technical Insight: Heating near the boiling point of EtOAc (77°C) is dangerous as it approaches the melting point of the solid, which promotes oiling out (liquid-liquid separation) rather than dissolution.[1][2]

Step 2: Anti-Solvent Addition
  • While maintaining the temperature at 50°C, add warm n-Hexane dropwise.

  • Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.[1][2][3]

  • Add 1-2 mL of EtOAc to clear the solution again.[1][2][3]

Step 3: Controlled Cooling (The Critical Step)
  • Remove the flask from the heat source.

  • Wrap the flask in a towel or place it in a warm water bath to allow slow cooling to room temperature over 2–3 hours.

  • Seeding: When the solution reaches ~35–40°C, add a tiny crystal of pure cis-1,2-cyclooctanediol.

    • Why: Spontaneous nucleation is difficult for medium-ring diols due to conformational entropy.[1][2][3] Seeding provides a template, preventing supersaturation that leads to oiling out.[1][2][3]

Step 4: Isolation
  • Once at room temperature, cool further to 0–4°C (refrigerator or ice bath) for 1 hour.

  • Filter the white needles/plates using a Buchner funnel.[1][2][3]

  • Wash the cake with cold n-Hexane/EtOAc (9:1) .

  • Dry under vacuum at room temperature.[1][2][3] Do not heat significantly during drying, as the solid can sublime or melt.[1][2][3]

Troubleshooting & FAQs
Q1: My product is separating as a viscous oil at the bottom of the flask instead of crystallizing. Why?

Diagnosis: This is "Oiling Out."[1][2][3] It occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the solubility curve.[1][2][3] Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add more EtOAc (solvent).[1][2][3] You are likely too concentrated or have too much anti-solvent (Hexane).[1][2][3]

  • Seed the solution at a higher temperature (45°C).

  • Agitate vigorously during the cooling phase to induce crystallization on the oil droplet surface.[1][2][3]

Q2: The melting point is broad (e.g., 72–76 °C).[1][2][3][5] How do I remove the impurity?

Diagnosis: Likely contamination with trans-1,2-cyclooctanediol or residual solvent.[1][2][3] Fix:

  • Perform a second recrystallization.[1][2][3]

  • Solvent Switch: Use Dichloromethane (DCM) / Hexane .[1][2][3] The cis-diol often forms intramolecular hydrogen bonds that alter its solubility in chlorinated solvents compared to the trans-isomer [3].[1][2][3]

Q3: The crystals are sticky/hygroscopic.

Diagnosis: Residual solvent or water absorption.[1][2][3] Fix:

  • Dry in a vacuum desiccator over P₂O₅ or anhydrous CaCl₂ for 24 hours.

  • Ensure the washing solvent (Hexane) was anhydrous.[1][2][3]

Analytical Validation (Self-Checking)

Before proceeding to synthesis, validate purity using these metrics:

MethodExpected Result for Pure cis-IsomerFailure Mode Indicator
Melting Point 78–80 °C (Sharp, <1°C range)Broad range (<75°C) indicates trans-isomer or solvent.[1][2]
1H NMR (CDCl3) Multiplet at δ 3.9–4.0 ppm (CH-OH)Additional peaks at δ 3.6 ppm often indicate trans-isomer.[1][2][3]
TLC (EtOAc) Single spot, Rf ~0.3–0.4Secondary spot with higher Rf indicates ketone (over-oxidation).[1][2][3]
Logic Tree: Troubleshooting "Oiling Out"

OilingOutProblemProblem: Product Oils OutCheckTempIs Solution Temp > 78°C?Problem->CheckTempTooHotYes: You melted the product.Cool to 50°C.CheckTemp->TooHotYesTempOKNo: Phase Separation IssueCheckTemp->TempOKNoActionRe-heat -> Seed at 45°C -> Slow CoolTooHot->ActionCheckConcCheck Solvent RatioTempOK->CheckConcTooMuchAntiToo much Hexane?Add EtOAc to redissolve.CheckConc->TooMuchAntiTooConcToo Concentrated?Dilute with EtOAc.CheckConc->TooConcTooMuchAnti->ActionTooConc->Action

Figure 2: Troubleshooting logic for handling liquid-liquid phase separation (oiling out), the most common failure mode for low-melting diols.

References
  • Sigma-Aldrich.[1][2][3][6] cis-1,2-Cyclooctanediol Product Specification. Link[1][2]

  • PubChem.[1][2][3][4][6] cis-1,2-Cyclooctanediol Compound Summary. National Library of Medicine.[2][3] Link[1][2]

  • Van Rheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1][2][3][7] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976.[1][2][7] (Analogous method for cyclohexanediol describing purification principles). Link

Technical Support Center: Diastereoselective 1,2-Diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective 1,2-diol synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled dihydroxylation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses common problems related to poor diastereoselectivity in 1,2-diol synthesis, offering potential causes and actionable solutions.

Question 1: I am observing a low diastereomeric ratio (d.r.) in my dihydroxylation reaction. What are the likely causes and how can I improve it?

Low diastereoselectivity can stem from several factors, ranging from reaction conditions to the inherent nature of your substrate. Let's break down the possibilities:

Potential Cause 1: Inadequate Steric or Electronic Differentiation in the Substrate.

For substrate-controlled reactions, the existing stereocenter(s) must effectively bias the facial selectivity of the incoming reagent. If the substituents around the chiral center are not sufficiently different in size or electronic properties, both diastereotopic faces of the alkene may be similarly accessible, leading to a mixture of products.

  • Expert Insight: The Felkin-Anh model is a powerful predictive tool for nucleophilic additions to chiral aldehydes and ketones, which can be conceptually extended to dihydroxylations.[1][2] The model posits that the largest group on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, thus directing the attack to one face of the double bond.[3] If the groups are of similar size, this model breaks down.

  • Troubleshooting Steps:

    • Analyze Your Substrate: Evaluate the steric bulk of the substituents adjacent to the reacting alkene. Are they distinct enough to create a significant energy difference between the two transition states?

    • Modify the Substrate: If feasible, consider modifying the substrate to increase steric hindrance. For example, replacing a methyl group with a bulkier isopropyl or phenyl group can significantly enhance diastereoselectivity.

    • Protecting Group Strategy: For substrates with nearby hydroxyl or amine groups, the choice of protecting group is critical. A bulky protecting group like tert-butyldimethylsilyl (TBS) can act as a powerful stereodirecting element.[4]

Potential Cause 2: Competing Chelation and Non-Chelation Pathways.

When a substrate contains a Lewis basic functional group (e.g., hydroxyl, ether) at the allylic or homoallylic position, it can chelate to the metal center of the dihydroxylation reagent. This chelation can lock the substrate into a specific conformation, leading to high diastereoselectivity.[5] However, if non-chelation-controlled pathways, such as those predicted by the Felkin-Anh model, are competitive, a mixture of diastereomers will result.

  • Expert Insight: The outcome of the reaction can be swayed towards either chelation or non-chelation control by carefully selecting the reaction conditions and reagents.[4][6]

  • Troubleshooting Steps:

    • Solvent Choice: The polarity of the solvent can influence the strength of chelation. Non-coordinating, non-polar solvents often favor chelation control.

    • Lewis Acidity of the Reagent: Highly Lewis acidic metal centers will favor chelation. The choice of metal and its ligand sphere is therefore crucial.

    • Protecting Groups: As mentioned, a bulky, non-coordinating protecting group on the Lewis basic functionality will disfavor chelation and promote Felkin-Anh control.[4] Conversely, a small, coordinating protecting group (or no protecting group) will favor chelation.

Potential Cause 3: For Reagent-Controlled Reactions (e.g., Sharpless Asymmetric Dihydroxylation), the Substrate's Intrinsic Diastereoselectivity is Mismatched with the Chiral Ligand.

In reagent-controlled reactions, the chiral ligand is the primary determinant of stereoselectivity. However, the substrate may have its own inherent facial bias. If this bias is opposite to the preference of the chiral ligand (a "mismatched pair"), the result can be poor diastereoselectivity.[7]

  • Expert Insight: This is a classic case of "matched" vs. "mismatched" pairs in asymmetric catalysis. In a matched pair, both the substrate and the chiral ligand favor the formation of the same diastereomer, leading to high selectivity. In a mismatched pair, they work in opposition.[7]

  • Troubleshooting Steps:

    • Switch the Chiral Ligand: The most straightforward solution is to switch to the enantiomeric ligand. For Sharpless Asymmetric Dihydroxylation, this means switching from an AD-mix-β (containing (DHQD)2PHAL) to an AD-mix-α (containing (DHQ)2PHAL), or vice versa.[8][9] This will reverse the facial selectivity of the reagent, potentially creating a "matched" pair with your substrate.[7]

Question 2: I want to obtain the anti-1,2-diol, but my reaction is yielding the syn-diol as the major product. How can I reverse the diastereoselectivity?

Achieving a switch in diastereoselectivity from syn to anti (or vice versa) is a common challenge that often requires a change in reaction strategy.

Solution 1: Switch from a syn-Selective to an anti-Selective Dihydroxylation Method.

The stereochemical outcome of dihydroxylation is highly dependent on the reaction mechanism.

  • Expert Insight: Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) typically proceed through a concerted [3+2] cycloaddition mechanism, resulting in syn-dihydroxylation.[8][10] To achieve anti-dihydroxylation, a two-step process involving epoxidation followed by nucleophilic ring-opening is generally employed.[10]

  • Protocol for anti-Dihydroxylation:

    • Epoxidation: Convert the alkene to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This step can be made diastereoselective on a chiral substrate.

    • Ring-Opening: The epoxide is then opened with water under acidic or basic conditions. The S_N2-like ring-opening mechanism results in the formation of the anti-diol.[10]

Solution 2: Modulating Substrate Control.

As discussed in the previous question, the interplay between chelation and non-chelation control can be manipulated to favor one diastereomer over another.

  • Expert Insight: For α-hydroxy ketones, for example, the use of small protecting groups on the hydroxyl moiety and a chelating metal in the nucleophile (e.g., from a Grignard reagent) will favor the syn product via a Cram-chelation model.[4] Conversely, employing a bulky silyl protecting group will block chelation and lead to the anti product via the Felkin-Anh model.[4]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of 1,2-diol synthesis.

Q1: What is the role of each component in the AD-mix for Sharpless Asymmetric Dihydroxylation?

The AD-mix is a pre-packaged mixture of reagents that simplifies the setup of the Sharpless reaction.[9] The key components are:

  • Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.[8]

  • Potassium ferricyanide (K₃[Fe(CN)₆]): The stoichiometric re-oxidant that regenerates the Os(VIII) catalyst after each cycle, allowing it to be used in catalytic amounts.[8][11]

  • Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction, which is slightly basic.[9]

  • Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL): This is the source of chirality and accelerates the reaction.[9][12] The choice between the dihydroquinine (DHQ) based ligand (in AD-mix-α) and the dihydroquinidine (DHQD) based ligand (in AD-mix-β) determines which face of the alkene is hydroxylated.[8]

Q2: My Sharpless Asymmetric Dihydroxylation is sluggish. How can I increase the reaction rate?

A sluggish Sharpless AD reaction can often be accelerated by the addition of methanesulfonamide (CH₃SO₂NH₂).[8][13]

  • Expert Insight: Methanesulfonamide is believed to act as a general acid catalyst, accelerating the hydrolysis of the osmate ester intermediate to release the diol product and regenerate the catalyst.[13] This is particularly effective for electron-deficient or sterically hindered alkenes. The reaction is also known to proceed more rapidly under slightly basic conditions, so ensuring the correct amount of potassium carbonate is present is important.[9]

Q3: Can I predict the stereochemical outcome of a Sharpless Asymmetric Dihydroxylation?

Yes, there is a useful mnemonic for predicting the major enantiomer formed in a Sharpless AD reaction.

  • Mnemonic:

    • Draw the alkene in a 2D projection.

    • Classify the substituents on the double bond as Large (L), Medium (M), and Small (S). For terminal alkenes, the substituents are R, H, and the other carbon of the double bond.

    • If using AD-mix-β (with the DHQD ligand), the dihydroxylation will occur from the top face when the alkene is oriented with the L group in the bottom right, the M group in the bottom left, and the S group (often H) pointing up.

    • If using AD-mix-α (with the DHQ ligand), the dihydroxylation will occur from the bottom face in the same orientation.

This predictive power is one of the key strengths of the Sharpless Asymmetric Dihydroxylation.[14]

Data Presentation & Protocols

Table 1: Effect of Chiral Ligand on Diastereoselectivity in a Substrate-Controlled Sharpless AD Reaction
EntrySubstrateLigandDiastereomeric Ratio (d.r.)Major Diastereomer
1Chiral Allylic AlcoholNone3:1syn
2Chiral Allylic Alcohol(DHQD)₂PHAL>20:1syn
3Chiral Allylic Alcohol(DHQ)₂PHAL1:10anti

This table illustrates the powerful influence of the chiral ligand in either reinforcing ("matched" case, Entry 2) or overriding ("mismatched" case, Entry 3) the intrinsic diastereoselectivity of the substrate.[7]

Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation

Materials:

  • Alkene substrate

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 v/v).

  • Add the AD-mix (1.4 g per mmol of alkene) to the solvent mixture and stir until both phases are clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • If the alkene is electron-deficient or sterically hindered, add methanesulfonamide (1 equivalent) to the mixture.

  • Add the alkene (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C until the starting material is consumed, as monitored by TLC or GC.

  • Upon completion, add sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature.

  • Stir for 1 hour, then extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Logic for Low Diastereoselectivity

troubleshooting_flowchart start Low Diastereomeric Ratio Observed reagent_type Reaction Type? start->reagent_type substrate_analysis Analyze Substrate: Steric/Electronic Bias chelation_issue Chelation vs. Non-Chelation? substrate_analysis->chelation_issue Good Bias modify_substrate Modify Substrate: - Increase Steric Bulk - Change Protecting Group substrate_analysis->modify_substrate Poor Bias substrate_controlled Substrate-Controlled reagent_type->substrate_controlled Substrate reagent_controlled Reagent-Controlled (e.g., Sharpless AD) reagent_type->reagent_controlled Reagent substrate_controlled->substrate_analysis matched_mismatched Matched vs. Mismatched Pair? reagent_controlled->matched_mismatched change_conditions Modify Conditions: - Solvent Polarity - Lewis Acidity of Reagent chelation_issue->change_conditions switch_ligand Switch Chiral Ligand (e.g., AD-mix-α to β) matched_mismatched->switch_ligand

Caption: Decision tree for troubleshooting low diastereoselectivity.

Diagram 2: Reaction Pathways to syn and anti 1,2-Diols

diol_synthesis Alkene Alkene Syn_Diol syn-1,2-Diol Alkene->Syn_Diol OsO₄ or KMnO₄ (Concerted [3+2] Cycloaddition) Epoxide Epoxide Alkene->Epoxide m-CPBA Anti_Diol anti-1,2-Diol Epoxide->Anti_Diol H₂O, H⁺ or OH⁻ (SN2 Ring Opening)

Caption: Contrasting mechanisms for syn and anti diol synthesis.

References

  • Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Synthesis of syn- and anti-1,3-Diols via Allyltitanation of Unprotected β-Hydroxyaldehydes | Organic Letters - ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers - PMC. Available at: [Link]

  • Sharpless Asymmetric Dihydroxylation - NPTEL Archive. Available at: [Link]

  • Diastereo- and Enantioselective Synthesis of syn- and anti-1,2-Diol Units by Asymmetric Aldol Reactions | Scilit. Available at: [Link]

  • Synthesis of diols by dihydroxylation - Organic Chemistry Portal. Available at: [Link]

  • Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! - YouTube. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

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Technical Support Center: Stereoselective Synthesis of 1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to synthesizing and troubleshooting cis/trans isomers of 1,2-cyclooctanediol, designed for chemical researchers and drug development professionals.

Welcome to our technical support guide on controlling the cis/trans stereochemistry of 1,2-cyclooctanediol. The spatial arrangement of the two hydroxyl groups on the cyclooctane ring is critical in the synthesis of advanced intermediates and active pharmaceutical ingredients. This guide provides detailed, field-tested answers to common questions and troubleshooting scenarios encountered during the dihydroxylation of cyclooctene.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of specific isomers of 1,2-cyclooctanediol.

Q1: What is the most reliable method for synthesizing cis-1,2-cyclooctanediol?

Answer: The most reliable and high-yielding method for producing cis-1,2-cyclooctanediol is through the syn-dihydroxylation of cyclooctene using Osmium Tetroxide (OsO₄) as a catalyst.[1][2][3] Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts along with a stoichiometric co-oxidant to regenerate the osmium catalyst in situ.[1][2]

Commonly used catalytic systems include:

  • Upjohn Dihydroxylation: Utilizes N-Methylmorpholine N-oxide (NMO) as the co-oxidant. This method is highly efficient and generally gives excellent yields of the cis-diol.[4]

  • Sharpless Asymmetric Dihydroxylation: Employs chiral ligands to achieve high enantioselectivity, which is crucial if a specific enantiomer of the diol is required.[5]

A less common, but effective alternative is the use of cold, dilute, and alkaline Potassium Permanganate (KMnO₄).[6][7][8] However, this method requires strict temperature control to prevent over-oxidation and cleavage of the diol, which can lead to lower yields.[6]

Q2: Can you explain the mechanism that leads to cis-diol formation?

Answer: The formation of a cis-diol proceeds through a syn-addition mechanism, where both hydroxyl groups are added to the same face of the alkene double bond. In the case of OsO₄ or KMnO₄, the reaction involves a concerted [3+2] cycloaddition between the oxidant and the alkene.[8]

This process forms a cyclic intermediate (a cyclic osmate ester for OsO₄ or a cyclic manganate ester for KMnO₄).[6] This intermediate is then hydrolyzed in a subsequent step, cleaving the metal-oxygen bonds to release the cis-diol. The stereochemistry is locked in during the formation of the cyclic intermediate, ensuring the syn delivery of the oxygen atoms.[6]

syn_dihydroxylation cluster_start Step 1: [3+2] Cycloaddition cluster_end Step 2: Hydrolysis Cyclooctene Cyclooctene Intermediate Cyclic Osmate Ester Intermediate Cyclooctene->Intermediate OsO4 OsO₄ OsO4->Intermediate CisDiol cis-1,2-Cyclooctanediol Intermediate->CisDiol Hydrolysis ReducedOs Reduced Osmium (Re-oxidized by co-oxidant) Intermediate->ReducedOs Hydrolysis H₂O / Co-oxidant

Caption: Mechanism of OsO₄-catalyzed syn-dihydroxylation.

Q3: How can I selectively synthesize trans-1,2-cyclooctanediol?

Answer: The synthesis of trans-1,2-cyclooctanediol is achieved through an anti-dihydroxylation pathway. The most common and effective method involves a two-step sequence:

  • Epoxidation: First, cyclooctene is converted to cyclooctene oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9]

  • Acid-Catalyzed Ring Opening: The resulting epoxide is then treated with aqueous acid (e.g., H₂SO₄ or HClO₄). The acid protonates the epoxide oxygen, activating it for nucleophilic attack by water. This attack occurs from the face opposite the epoxide ring (an Sₙ2-type mechanism), leading to an inversion of configuration at the carbon atom being attacked and resulting in the trans-diol.[1][2][10][11]

Another classic method is the Prévost reaction , which uses iodine and a silver salt of a carboxylic acid (like silver benzoate) in an anhydrous solvent to form a trans-1,2-diester, which is then hydrolyzed to the trans-diol.[4][12][13]

Q4: What are the best analytical methods to determine the cis/trans ratio of my product?

Answer: Several analytical techniques can effectively quantify the cis/trans ratio of 1,2-cyclooctanediol. The choice depends on the available equipment and the required precision.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The symmetry of the isomers often results in distinct chemical shifts and coupling constants for the protons and carbons attached to the hydroxyl-bearing carbons. For instance, the greater symmetry of the cis-isomer can lead to a simpler spectrum compared to the trans-isomer.

  • Gas Chromatography (GC): If the diols are sufficiently volatile (or can be derivatized to be), GC can provide excellent separation of the isomers, allowing for accurate quantification based on peak area.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used to separate the isomers. The polarity difference between the cis and trans diols is often sufficient for baseline separation.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment. Generally, the more polar isomer will have a lower Rf value. The relative polarity can depend on intramolecular vs. intermolecular hydrogen bonding capabilities.[14]

  • Colorimetric Assays: A high-throughput method has been developed where the diol mixture is reacted with a boronic acid-indicator complex. The different diol stereoisomers have varying affinities for the boronic acid host, leading to a color change that can be quantified to determine the isomer ratio.[15][16]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Q1: I am attempting a syn-dihydroxylation with KMnO₄, but my yield is very low and I see evidence of C-C bond cleavage. What is happening?

Answer: This is a classic issue with potassium permanganate. KMnO₄ is a very strong oxidizing agent, and if the reaction conditions are not strictly controlled, it can cleave the C-C bond of the newly formed diol, leading to the formation of dicarboxylic acids (in this case, suberic acid).[6]

Causality & Corrective Actions:

  • Temperature Control is Critical: The reaction must be kept cold (typically below 5°C).[7] Elevated temperatures promote the oxidative cleavage side reaction. Run your reaction in an ice bath and monitor the internal temperature.

  • pH must be Alkaline: The reaction should be performed under basic (alkaline) conditions (pH > 8).[6][8] In neutral or acidic solutions, KMnO₄ is much more aggressive and will readily cleave the diol.[6]

  • Use Dilute Solutions: Using dilute solutions of both the alkene and KMnO₄ can help to control the reaction's exothermicity and minimize over-oxidation.

If yield and selectivity remain a problem, switching to an OsO₄-based system (like the Upjohn conditions) is highly recommended for its superior selectivity and milder nature.[6]

Q2: My anti-dihydroxylation (epoxidation/hydrolysis) is producing a mixture of cis and trans diols. How can I improve the trans selectivity?

Answer: Obtaining a mixture of isomers suggests a problem in the second step—the acid-catalyzed ring-opening of the epoxide. While the epoxidation step itself is stereospecific, the hydrolysis can sometimes proceed through competing pathways if not properly controlled.

Causality & Corrective Actions:

  • Ensure Complete Epoxidation: First, confirm via TLC or GC that all the starting cyclooctene has been converted to cyclooctene oxide before beginning the hydrolysis. Unreacted alkene could potentially be dihydroxylated by trace oxidants or undergo other reactions under acidic conditions.

  • Mechanism of Hydrolysis: The acid-catalyzed hydrolysis should proceed via an Sₙ2-type backside attack by water.[11] If the reaction conditions promote Sₙ1-like character (e.g., highly stabilizing solvent, very strong acid), a carbocation intermediate could form, allowing for loss of stereochemical integrity.

  • Control Acid Concentration: Use a catalytic amount of a strong acid (e.g., HClO₄, H₂SO₄) in a water/co-solvent mixture (like THF or acetone). Too much acid or excessively high temperatures can lead to side reactions.

  • Check for Rearrangements: Be aware that under certain solvolysis conditions, cyclooctene oxide can rearrange to form 1,4-cyclooctanediol, which could complicate your product mixture and analysis.[17]

troubleshooting_trans Problem Problem: Mixture of cis/trans Diols from anti-dihydroxylation Cause1 Incomplete Epoxidation of Cyclooctene Problem->Cause1 Cause2 Non-optimal Hydrolysis Conditions Problem->Cause2 Cause3 Potential Rearrangement Reactions Problem->Cause3 Sol1 Solution: Monitor Step 1 via TLC/GC. Ensure full conversion before adding acid/water. Cause1->Sol1 Sol2 Solution: Use catalytic strong acid. Maintain low temperature. Avoid Sₙ1-promoting conditions. Cause2->Sol2 Sol3 Solution: Characterize byproducts. Use milder hydrolysis conditions to suppress rearrangements. Cause3->Sol3

Caption: Troubleshooting poor trans-selectivity.

Q3: Which method offers better control for large-scale synthesis, considering cost and safety?

Answer: For large-scale synthesis, both cost and safety are paramount.

  • For cis-Diol: While OsO₄ provides the best chemical results, its high toxicity and cost are significant drawbacks for scale-up. The development of microencapsulated or polymer-bound osmium catalysts can mitigate some of the handling hazards. The KMnO₄ method is much cheaper but suffers from poor atom economy (producing MnO₂ waste) and the risk of runaway reactions and over-oxidation. A thorough process safety evaluation is essential for large-scale permanganate oxidations.

  • For trans-Diol: The two-step epoxidation/hydrolysis route is generally more amenable to scale-up. m-CPBA can be a safety hazard (potentially explosive when dry), so alternatives like hydrogen peroxide with a suitable catalyst are often explored in industrial settings.[9] The acid-catalyzed hydrolysis is a standard industrial operation that can be well-controlled in a suitable reactor.

Ultimately, the choice involves a trade-off between reagent cost, yield, selectivity, safety, and waste disposal considerations.

Data Summary and Protocols

Table 1: Comparison of Dihydroxylation Methods for Cyclooctene
MethodTarget IsomerReagentsTypical SelectivityKey AdvantagesKey Disadvantages
Upjohn Dihydroxylation ciscat. OsO₄, NMO>95% cisHigh yield, excellent selectivityOsO₄ is toxic and expensive
Permanganate Oxidation cisCold, dilute, alkaline KMnO₄Variable, often lower than OsO₄Inexpensive reagentRisk of over-oxidation, MnO₂ waste
Epoxidation/Hydrolysis trans1. m-CPBA; 2. H₃O⁺>95% transReliable, good yield, common reagentsTwo steps, m-CPBA can be hazardous
Prévost Reaction transI₂, Silver BenzoateHigh trans selectivityClassic method, good for specific substratesStoichiometric silver waste, anhydrous conditions
Woodward Modification cisI₂, Silver Acetate, H₂OHigh cis selectivityAlternative to metal oxidesStoichiometric silver waste
Protocol 1: Synthesis of cis-1,2-Cyclooctanediol (Upjohn Method)

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • Cyclooctene

  • N-Methylmorpholine N-oxide (NMO), 50 wt% in water

  • Osmium tetroxide (OsO₄), 2.5 wt% in 2-methyl-2-propanol

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctene (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add NMO solution (1.2 eq) to the flask. Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the catalytic OsO₄ solution (0.002 eq) dropwise. The solution may turn dark brown or black.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring its progress by TLC or GC (typically 4-12 hours).

  • Once the reaction is complete, quench it by adding saturated aqueous sodium sulfite solution. Stir vigorously for 30 minutes to reduce any remaining OsO₄.

  • Remove the acetone via rotary evaporation.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography or recrystallization (e.g., from ethyl acetate/hexanes) to yield pure cis-1,2-cyclooctanediol.

Protocol 2: Synthesis of trans-1,2-Cyclooctanediol (Epoxidation/Hydrolysis)

Disclaimer: This protocol is for informational purposes only. Handle m-CPBA with care.

Step A: Epoxidation

  • Dissolve cyclooctene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0°C.

  • In a separate beaker, dissolve m-CPBA (approx. 77%, 1.1 eq) in DCM.

  • Add the m-CPBA solution to the cyclooctene solution dropwise over 30 minutes, keeping the temperature at 0°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding a 10% aqueous sodium sulfite solution.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over MgSO₄, filter, and carefully concentrate to obtain crude cyclooctene oxide. Use this directly in the next step.

Step B: Acid-Catalyzed Hydrolysis

  • Dissolve the crude cyclooctene oxide in a 10:1 mixture of acetone and water.

  • Add a catalytic amount of 1 M sulfuric acid (H₂SO₄).

  • Stir the mixture at room temperature, monitoring by TLC until the epoxide is consumed.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Remove the acetone via rotary evaporation and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization to yield pure trans-1,2-cyclooctanediol.

References

  • Khan, I. et al. (2024). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. National Center for Biotechnology Information. [Link]

  • Houk, K. N. et al. (2016). Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 5.9: Vicinal Syn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Dihydroxylation. Wikipedia. [Link]

  • Rej, S. et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. National Center for Biotechnology Information. [Link]

  • YouTube. (2020). Prevost reaction for trans-1,2-diol and Woodward's modification for cis-1,2-diol. YouTube. [Link]

  • National Institutes of Health. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. National Institutes of Health. [Link]

  • YouTube. (2021). KMnO4 Dihydroxylation Mechanism | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Organic Chemistry Portal. [Link]

  • YouTube. (2020). Cis & Trans Diol Synthesis & Other Epoxide Ring-Openings. YouTube. [Link]

  • YouTube. (2020). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. YouTube. [Link]

  • Chemistry Stack Exchange. (2015). How can you predict relative Rf values of cis-trans isomers in thin layer chromatography? Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]

  • Sciencemadness.org. (2016). Cis/Trans isomerism of alkane 1,2 diol. Sciencemadness.org. [Link]

  • Defense Technical Information Center. (1977). CYCLIC POLYOLEFINS. XXV. CYCLOOCTANEDIOLS. MOLECULAR REARRANGEMENT OF CYCLOOCTENE OXIDE ON SOLVOLYSIS. DTIC. [Link]

  • Yale University Department of Chemistry. (n.d.). PS9. Yale University. [Link]

  • ChemistryViews. (2021). Quantifying Cis- and Trans-Alkenes. ChemistryViews. [Link]

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  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

  • Cardiff University. (2023). Green Chemistry. -ORCA. [Link]

  • YouTube. (2025). Prevost Reaction. YouTube. [Link]

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  • Wiley Online Library. (2014). A Colorimetric Method for Quantifying Cis and Trans Alkenes Using an Indicator Displacement Assay. Angewandte Chemie International Edition. [Link]

  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]

  • YouTube. (2025). Organic Chemistry: Syn-Dihydroxylation Mechanism and Practice Problems (All 3 Reactions SHOWN!). YouTube. [Link]

  • ResearchGate. (2025). Epoxidation of cyclooctene and cyclohexene with hydrogen peroxide catalyzed by bis 3,5-bis(trifluoromethyl)-diphenyl diselenide: Recyclable catalyst-containing phases through the use of glycerol-derived solvents. ResearchGate. [Link]

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Removal of residual osmium from cis-1,2-Cyclooctanediol product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of residual osmium from cis-1,2-Cyclooctanediol product Ticket ID: OS-UPJ-008 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

The Core Challenge: Why is this happening?

You are likely here because your cis-1,2-cyclooctanediol product is either grey/black (bulk contamination) or failing ICH Q3D limits despite appearing white (trace contamination).

The Upjohn dihydroxylation (OsO₄/NMO) is robust, but the workup is deceptive. The root cause of your difficulty lies in the stability of the cyclic osmate ester . Unlike open-chain alkenes, cyclooctene forms a particularly stable chelate with Os(VI) species. If you do not hydrolyze this ester completely before your extraction or crystallization, the osmium remains chemically bound to your product, effectively "hiding" from standard washes.

Mechanism of Contamination

The following diagram illustrates the "Osmate Trap" you are likely experiencing.

OsmateTrap Substrate Cyclooctene (Starting Material) Intermediate Cyclic Osmate Ester (STABLE INTERMEDIATE) Substrate->Intermediate Dihydroxylation OsO4 OsO4 + NMO (Catalyst) OsO4->Intermediate Hydrolysis Hydrolysis Step (The Bottleneck) Intermediate->Hydrolysis Requires Heat/Reductant TrappedOs Osmium-Diol Complex (Contaminant) Intermediate->TrappedOs Incomplete Hydrolysis Product cis-1,2-Cyclooctanediol (Product) Hydrolysis->Product Successful Cleavage TrappedOs->Product Co-Crystallizes

Figure 1: The Kinetic Trap. The cyclic osmate ester (Yellow) is stable. Without aggressive hydrolysis, it carries Osmium directly into your final product lattice.

Troubleshooting Guides

Select the scenario that best matches your current situation.

Scenario A: "My product is grey or black."

Diagnosis: Bulk Osmium Contamination (>500 ppm). Cause: Incomplete reduction of Os(VIII/VI) to insoluble OsO₂ or failure to hydrolyze the ester.

The Protocol: Aggressive Reductive Quench Do not rely on a simple water wash. You must chemically sever the Os-O bond.

  • Preparation: Dissolve your crude reaction mixture in a water-miscible solvent (THF or Acetone).

  • The Reagent: Prepare a saturated aqueous solution of Sodium Metabisulfite (Na₂S₂O₅) or Sodium Sulfite (Na₂SO₃) .

  • The Process:

    • Add the sulfite solution to your reaction (10-20 equivalents relative to Os).

    • CRITICAL STEP: Heat the biphasic mixture to 50-60°C for at least 2 hours .

    • Why? Room temperature stirring is often insufficient to break the cyclooctyl-osmate ester. Heat drives the hydrolysis.

  • Filtration: The mixture should turn from brown/black to a lighter color, with a black precipitate (OsO₂) forming. Filter this through a pad of Celite® to remove the bulk metal.

  • Result: Proceed to extraction. Your product should now be significantly lighter.

Scenario B: "My product is white, but ICP-MS shows 50-100 ppm Osmium."

Diagnosis: Trace Molecular Contamination. Cause: Soluble Osmium species are trapped in the crystal lattice or adhering to the diol.

The Protocol: Thiol-Functionalized Scavenging Activated carbon is often insufficient for Osmium because OsO₄ is somewhat polar and the diol product competes for adsorption sites. You need a chemisorbent .

  • Selection: Use a Thiol (-SH) or Thiourea functionalized silica scavenger (e.g., SiliaMet® Thiol, QuadraPure® TU).

    • Why? Sulfur has a high affinity for Osmium (soft acid-soft base interaction), forming an irreversible covalent bond.

  • Workflow:

    • Dissolve your cis-1,2-cyclooctanediol in a solvent where it is highly soluble (THF, MeOH, or warm EtOAc).

    • Add the scavenger resin (typically 5-10% w/w relative to the product).

    • Stir at 40-50°C for 4-12 hours .

    • Filter off the resin.[1]

  • Validation: This method routinely reduces Os levels to <5 ppm (ICH Q3D compliant for most oral doses).

Data: Scavenger Efficiency Comparison

Scavenger TypeMechanismEfficiency (Os)ProsCons
Activated Carbon PhysisorptionLow-MediumCheap, AvailableLeaches Os over time; messy.
Silica-Thiol (-SH) ChemisorptionHigh (>99%) Fast, Clean filtrationMore expensive.
Polymer-Thiourea ChelationHigh (>99%) High loading capacitySlower kinetics (requires swelling).
Scenario C: "I cannot use resins/My product is already solid."

Diagnosis: Need for a liquid-liquid extraction solution.

The Protocol: The Thiourea Wash If you cannot use solid scavengers, you can convert the Osmium into a water-soluble cationic complex.

  • The Reagent: Prepare a 10% w/v aqueous solution of Thiourea .

  • The Wash:

    • Dissolve product in an organic solvent (e.g., DCM or EtOAc).

    • Wash the organic layer 3 times with the Thiourea solution.

    • Observation: The aqueous layer may turn yellow/red (Os-Thiourea complex).

  • Mechanism: Thiourea displaces the diol ligands, forming

    
    , which partitions strictly into the water phase.
    

Master Remediation Workflow

Use this logic flow to determine your purification strategy.

RemediationFlow Start Crude Reaction Mixture CheckColor Is the mixture Grey/Black? Start->CheckColor Sulfite Method A: Sulfite Quench (Heat + Filtration) CheckColor->Sulfite Yes CheckICP ICP-MS Analysis CheckColor->CheckICP No (It's clear) Sulfite->CheckICP Pass Release Product (<10 ppm) CheckICP->Pass Pass Fail Contamination Detected (>10 ppm) CheckICP->Fail Fail Scavenge Method B: Thiol-Silica Treatment Fail->Scavenge Crystallize Final Crystallization Scavenge->Crystallize Crystallize->Pass

Figure 2: Decision Tree for Osmium Removal. Note that crystallization is the FINAL step, never the first, to avoid trapping Osmium.

Frequently Asked Questions (FAQs)

Q: Can I just recrystallize the product to remove the Osmium? A: No. This is a common error. Because the Osmium is chelated to the diol (forming the osmate ester), it mimics the product's solubility profile. If you crystallize without scavenging first, the Osmium will be "occluded" (trapped) inside the crystal lattice. You must scavenge in solution first.

Q: What is the regulatory limit for Osmium? A: According to ICH Q3D (R2) , Osmium is a Class 2B impurity.[2]

  • Oral PDE: 100 µ g/day .

  • Parenteral PDE: 10 µ g/day .

  • Translation: If your max daily dose is 1g, your limit is 100 ppm (Oral). However, most QA departments set internal limits at 10% of the PDE (e.g., <10 ppm) to ensure safety margins.

Q: My product turned purple during the Thiourea wash. What happened? A: This is good! The red/purple color is the Osmium-Thiourea complex (specifically


). It indicates the Osmium is leaving your product and entering the aqueous phase. Keep washing until the aqueous layer is colorless.

Q: Can I use Bleach (Hypochlorite)? A: For waste treatment, yes. For product purification, no . Bleach will re-oxidize Os(VI) back to volatile OsO₄ (highly toxic) and may oxidatively cleave your diol product into a dicarboxylic acid (suberic acid derivative), destroying your yield.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022.

  • Removal of Osmium Residues from Transformation Products.Organic Process Research & Development, 2002. (Demonstrates the efficacy of sulfur-based scavengers).
  • Thiourea as a Reagent for the Detection and Removal of Osmium.Analytica Chimica Acta.
  • Standard Operating Procedure: Working with Osmium Tetroxide. UCLA Chemistry & Biochemistry Safety.

Sources

Characterization of impurities in cis-1,2-Cyclooctanediol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: cis-1,2-Cyclooctanediol Synthesis Topic: Characterization & Impurity Profiling Ticket ID: #COD-SYN-001 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary: The Target vs. The Noise

Welcome to the technical support hub for medium-ring diol synthesis. You are likely employing the Upjohn Dihydroxylation (catalytic OsO₄ with NMO as a co-oxidant) to convert cis-cyclooctene to cis-1,2-cyclooctanediol.[1]

While this reaction is stereospecific, the flexibility of the eight-membered ring and the aggressive nature of oxidants introduce a specific profile of impurities. This guide characterizes those impurities and provides actionable workflows to eliminate them.

Target Specification (cis-1,2-Cyclooctanediol)
  • CAS: 1792-81-0 (Generic for cis)[1]

  • Appearance: White crystalline needles or powder.

  • Melting Point (MP): 79–81 °C [1].[1]

  • Solubility: Soluble in ethanol, acetone, warm water; sparingly soluble in hexane.

Impurity Characterization Module

The following table summarizes the "usual suspects" found in crude reaction mixtures. Use this data to identify what went wrong based on your analytical results.

Impurity TypeCompound NameOrigin/CauseDiagnostic Signal
Stereoisomer trans-1,2-CyclooctanediolEpoxide hydrolysis pathway (acidic conditions) or impure starting material.[1]High MP: 101–103 °C [1].NMR: Distinct carbinol proton environment.[1]
Over-Oxidation 1,2-CyclooctanedioneOxidation of the diol (rare in NMO, common if KMnO₄ is used).[1]IR: Strong Carbonyl stretch (~1710 cm⁻¹).Color: Yellow oil/solid.[1]
Ring Cleavage Suberic Acid (Octanedioic acid)Oxidative cleavage of the C=C bond (runaway temp or high oxidant conc.).[1]Solubility: Soluble in base (NaHCO₃ wash removes it).MP: High (~140 °C).[1]
Reagent Residue Osmium Species (OsO₂ / Os-esters)Incomplete quenching or poor chelation during workup.[1]Appearance: Grey/Black specks or brown discoloration.Safety Hazard: High toxicity.[1]
Starting Material cis-CycloocteneIncomplete conversion (old NMO, catalyst poisoning).[1]TLC: High R_f (non-polar).Smell: Distinctive olefin odor.[1]

Diagnostic Visualizations

Workflow A: Reaction Pathways & Impurity Generation

This diagram maps the chemical causality of impurities.

ReactionPathways SM cis-Cyclooctene OsO4 OsO4 / NMO (Upjohn) SM->OsO4 Normal Path Epox Epoxide Intermediate SM->Epox Side Rxn (Peracids/Air) Target TARGET: cis-1,2-Cyclooctanediol (MP 79-81°C) OsO4->Target Syn-Dihydroxylation Impurity_Cleave IMPURITY: Suberic Acid (Ring Opening) OsO4->Impurity_Cleave High Temp / Vigorous Ox. Impurity_Trans IMPURITY: trans-1,2-Cyclooctanediol (MP 101-103°C) Epox->Impurity_Trans Acid Hydrolysis (Anti-addition) Impurity_Ketone IMPURITY: Cyclooctanedione (Over-oxidation) Target->Impurity_Ketone Excess Oxidant

Caption: Chemical pathways leading to the target cis-diol versus common oxidative impurities.[1]

Troubleshooting Protocols (FAQs)

Ticket #1: "My product melts at 100°C, not 80°C."

Diagnosis: You have isolated the trans-isomer, or a mixture enriched in it. Root Cause:

  • Mechanism Drift: If you used a method involving in situ epoxidation followed by hydrolysis (e.g., H₂O₂/Formic acid), you will get the trans-diol due to anti-addition (backside attack on the epoxide).

  • Starting Material: Commercial "Cyclooctene" is usually cis (Z), but if trans-cyclooctene (E) was present (rare due to strain, but possible in specialized synthesis), OsO₄ would convert it to trans-diol.[1]

Resolution Protocol:

  • Verify Reagents: Ensure you are using OsO₄ (or K₂OsO₄) and NMO. This reagent system is strictly syn-selective.[1]

  • Purification: The trans-isomer is generally less soluble and has a higher crystal lattice energy (higher MP).[1] Recrystallization from hot ethyl acetate/hexane may allow you to separate them, but if the reaction was non-selective, restart with OsO₄.

Ticket #2: "The product is brown/grey and won't whiten."

Diagnosis: Osmium contamination.[2][3] Context: Osmium tetroxide is volatile and toxic; reduced osmium (OsO₂) is black/brown and colloidal, making it hard to filter.

Resolution Protocol (The "Quench & Chelate"): Do not simply filter. You must chemically sequester the metal.

  • The Reductive Quench: Add saturated aqueous Na₂SO₃ (Sodium Sulfite) or Na₂S₂O₃ (Thiosulfate) to the reaction mixture. Stir for 1 hour. This reduces active Os(VIII) to insoluble Os(IV) species [2].[1]

  • Chelation (Optional but Recommended): If color persists, add a chelating resin (like Florisil) or activated charcoal during the filtration step.

  • Visual Check: The organic layer should be pale yellow or colorless before concentration.

Ticket #3: "NMR shows a complex multiplet instead of a clean signal."

Diagnosis: Conformational flux or asymmetry. Technical Insight: Unlike cyclohexane (rigid chair), the cyclooctane ring is highly flexible (boat-chair conformations).[1]

  • Symmetry: cis-1,2-cyclooctanediol has a

    
     axis (or plane depending on the snapshot).[1] You should see symmetry in the ¹³C NMR (fewer peaks than carbons).
    
  • H-Bonding: The cis-diol allows for intramolecular Hydrogen bonding, which stabilizes specific conformations.[1]

  • Troubleshooting: Run the NMR with a drop of D₂O shake. If OH peaks disappear and the carbinol (CH-O) protons sharpen or simplify, the complexity was due to coupling with the hydroxyl protons.

Analytical Decision Tree

Use this flow to determine the next step for your crude solid.

DecisionTree Start Crude Solid Isolated CheckColor Check Color Start->CheckColor Brown Brown/Grey? CheckColor->Brown Yes White White/Colorless? CheckColor->White No Action_Quench ACTION: Re-dissolve. Treat with Na2SO3. Filter through Celite. Brown->Action_Quench CheckMP Check Melting Point White->CheckMP Action_Quench->CheckMP MP_Low MP < 75°C CheckMP->MP_Low MP_Target MP 79-81°C CheckMP->MP_Target MP_High MP > 95°C CheckMP->MP_High Action_Dry ACTION: Solvent trapped? Dry under high vac. Check NMR for SM. MP_Low->Action_Dry Success SUCCESS: Proceed to Bio-assay or Ligand Synthesis MP_Target->Success Action_Recryst ACTION: Likely trans-isomer. Recrystallize or Check Synthesis Route. MP_High->Action_Recryst

Caption: Analytical decision matrix for validating crude cis-1,2-cyclooctanediol.

Critical Safety Notice: Osmium Tetroxide

  • Hazard: OsO₄ is volatile and causes severe eye damage (corneal opacity) and respiratory failure.

  • Containment: All rotovap exhausts must be vented into a fume hood or through a scrubber.

  • Neutralization: Spills must be covered with corn oil (or vegetable oil) immediately. The double bonds in the oil react with OsO₄, neutralizing its volatility (turning it black) [3].

References

  • Sigma-Aldrich.[1] cis-1,2-Cyclooctanediol Product Specification & MSDS. Link (Accessed via search).[1]

  • Kiernan, J. A.[4] "Recovery of Osmium Tetroxide From Used Fixative Solutions." ResearchGate.[4] Link

  • University of Tennessee Health Science Center. Osmium Tetroxide Waste Disposal Guide. Link

  • Organic Syntheses. General Procedure for Upjohn Dihydroxylation (Analogous Protocols). Link (General Reference for Upjohn method).[1]

Sources

Validation & Comparative

Comparative Guide: Reactivity of cis- vs. trans-1,2-Cyclooctanediol

[1]

Executive Summary

The reactivity differences between cis- and trans-1,2-cyclooctanediol are governed almost exclusively by the unique conformational flexibility of the eight-membered ring (medium ring).[1] Unlike cyclohexane derivatives, where the chair conformation is rigid, cyclooctane derivatives exist in a dynamic equilibrium of crown, boat-chair, and twist-chair-chair conformations.[1]

This guide analyzes how these conformational constraints dictate the reaction kinetics for oxidation, protection (acetalization), and acid-catalyzed rearrangement.[1]

Quick Comparison Matrix
Featurecis-1,2-Cyclooctanedioltrans-1,2-Cyclooctanediol
Thermodynamic Stability More stable (less ring strain)Less stable (significant torsional strain)
Preferred Conformation Twist-Boat-Chair (flexible)Twisted Crown (rigid "locked" motif)
Criegee Oxidation Rate Fast (Rapid formation of cyclic ester)Slow (Steric barrier to syn-periplanar geometry)
Acetonide Formation Readily forms (2,2-dimethyl-hexahydro-cycloocta[d][1,3]dioxole)Inert/Very Slow (Cannot bridge 1,2-trans gap easily)
Pinacol Product Cycloheptanecarbaldehyde (Ring contraction)Cycloheptanecarbaldehyde (Ring contraction)
Synthesis Route Syn-dihydroxylation (OsO₄) of cis-cycloocteneEpoxide hydrolysis of cis-cyclooctene oxide

Structural & Conformational Analysis

The reactivity divergence stems from the dihedral angle (

  • cis-1,2-Cyclooctanediol: The cis isomer minimizes transannular interactions ("I-strain") by adopting a boat-chair or twist-boat-chair conformation.[1] The hydroxyl groups are naturally positioned syn-clinal (gauche,

    
    ), which is energetically favorable for forming cyclic transition states.[1]
    
  • trans-1,2-Cyclooctanediol: The trans isomer is inherently strained.[1] To accommodate the trans geometry, the ring often twists into a distorted crown conformation. While trans-1,2-cyclohexanediol can adopt a diequatorial chair (

    
    ), trans-1,2-cyclooctanediol faces severe torsional strain to bring the oxygens into proximity, often resulting in a dihedral angle closer to 
    
    
    .[1]

Conformationcluster_ciscis-Isomer (Reactive)cluster_transtrans-Isomer (Strained)Ciscis-1,2-Cyclooctanediol(Twist-Boat-Chair)SynSyn-Clinal Geometry(OH groups ~60°)Cis->SynLow Energy BarrierReactivityReactivity OutcomeSyn->ReactivityFacilitates CyclicIntermediatesTranstrans-1,2-Cyclooctanediol(Twisted Crown)AntiAnti-Clinal Geometry(OH groups >120°)Trans->AntiHigh Torsional StrainAnti->ReactivityHinders CyclicIntermediates

Figure 1: Conformational drivers of reactivity. The cis-isomer's ability to adopt a syn-clinal geometry facilitates reactions requiring cyclic intermediates.[1]

Reactivity Profile 1: Criegee Oxidation (Pb(OAc)₄)[1]

The oxidative cleavage of 1,2-diols by Lead Tetraacetate (LTA) or Periodic Acid (HIO₄) is the gold standard for distinguishing stereochemistry.

Mechanism & Kinetics

The reaction proceeds via a five-membered cyclic intermediate involving the metal center (Pb or I).

  • Requirement: The two hydroxyl oxygens must approach a syn-periplanar arrangement (dihedral angle

    
    ) to form the cyclic ester.[1]
    
  • cis-Reactant: Readily adopts the required geometry. Oxidation is rapid .[1]

  • trans-Reactant: The ring must undergo a high-energy conformational distortion to bring the trans-hydroxyls close enough to bridge the lead atom.[1] Oxidation is significantly slower (often

    
     to 
    
    
    times slower than cis).[1]
Experimental Validation
  • Reagent: Lead Tetraacetate (Pb(OAc)₄) in anhydrous benzene or acetic acid.[1]

  • Observation: cis-Diol consumes oxidant within minutes; trans-diol requires hours or elevated temperatures.[1]

Reactivity Profile 2: Acetalization (The "Litmus Test")

Formation of the isopropylidene acetal (acetonide) is the most practical method to separate or identify the isomers.

Reaction Logic
12
  • cis-1,2-Cyclooctanediol: Reacts smoothly with acetone/TsOH to form the cis-acetonide.[1] The 5-membered dioxolane ring fuses easily to the 8-membered ring in a cis fashion.[1]

  • trans-1,2-Cyclooctanediol: Formation of a trans-fused 5,8-bicyclic system is thermodynamically prohibited due to extreme angle strain (Bredt's rule-like constraints).[1] The trans-oxygens are too far apart to be bridged by a single carbon without breaking the ring or causing severe distortion.

AcetalizationInputUnknown 1,2-CyclooctanediolDecisionCan stable 5-memberedring form?Input->DecisionRefluxReagentAcetone / H+ / CuSO4CisPathAcetonide Product(Liquid/Solid)Decision->CisPathYes (cis-geometry)TransPathNo Reaction(Recover Starting Material)Decision->TransPathNo (trans-geometry)

Figure 2: Acetalization as a chemical differentiator. Only the cis-isomer yields the protected acetonide.[1]

Reactivity Profile 3: Pinacol Rearrangement[1][6]

Acid-catalyzed dehydration leads to rearrangement.[1][3] In medium rings (C8-C10), this almost invariably results in ring contraction .[1]

  • Mechanism: Protonation of OH ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Loss of H₂O 
    
    
    Carbocation formation
    
    
    1,2-Shift
    
    
    Carbonyl formation.[1][4]
  • Migratory Aptitude: The group anti-periplanar to the leaving water molecule migrates.

  • Outcome: Both isomers typically yield cycloheptanecarbaldehyde .[1] However, the cis-diol rearranges faster because the anti-periplanar bond (the ring C-C bond) is better aligned with the leaving group orbital in the preferred boat-chair conformation.

Experimental Protocols

Protocol A: Synthesis of cis- and trans-1,2-Cyclooctanediol[1]

1. cis-1,2-Cyclooctanediol (Syn-Dihydroxylation) [1]

  • Reagents: cis-Cyclooctene (10 mmol), N-Methylmorpholine N-oxide (NMO, 11 mmol), OsO₄ (0.1 mol% catalyst), Acetone/Water (4:1).[1]

  • Procedure:

    • Dissolve cyclooctene in acetone/water.[1]

    • Add NMO and OsO₄ solution.[1] Stir at room temperature for 12 hours.

    • Quench with saturated Na₂SO₃ (to reduce residual Os).[1]

    • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • Yield: White solid, mp 79-80°C.

2. trans-1,2-Cyclooctanediol (Epoxide Hydrolysis)

  • Reagents: cis-Cyclooctene oxide (10 mmol), Perchloric acid (catalytic), Water/THF.[1]

  • Procedure:

    • Dissolve cyclooctene oxide in THF/Water.[1]

    • Add 2-3 drops of HClO₄. Heat to 60°C for 4 hours.

    • Neutralize with NaHCO₃.[1]

    • Extract with DCM.[1] Recrystallize from hexane/ethyl acetate.

    • Yield: White crystals, mp 85-86°C.

Protocol B: Kinetic Differentiation via Periodate Oxidation[1]
  • Purpose: To determine isomeric identity based on reaction rate.

  • Reagents: Sodium Periodate (NaIO₄, 0.01 M), Diol sample (0.01 M).

  • Method:

    • Mix equimolar amounts of diol and NaIO₄ in aqueous ethanol at 25°C.

    • Monitor iodate consumption via iodometric titration or UV absorbance at 220 nm.[1]

    • Result: cis-isomer reaches 50% conversion in <5 minutes; trans-isomer takes >60 minutes.

References

  • Criegee, R. (1931).[1][5] "Eine oxydative Spaltung von Glykolen."[1][6] Berichte der deutschen chemischen Gesellschaft, 64(2), 260–266.[1] Link

  • Cope, A. C., et al. (1952).[1] "Cyclic Polyolefins. XIX. cis- and trans-Cyclooctene."[1] Journal of the American Chemical Society, 74(23), 5884–5888.[1] Link

  • Prelog, V., & Traynham, J. G. (1956).[1] "Transannular effects in the medium-sized rings." Molecular Rearrangements, Vol 1.

  • Allinger, N. L. (1959).[1] "Conformational Analysis of the Cyclooctane Ring." Journal of Organic Chemistry, 24(8), 1056-1059.[1]

  • Organic Syntheses. (1998).[1] "Preparation of trans-Cyclooctene and its derivatives." Org.[1][6][7][8][9][10] Synth. Coll. Vol. 9, p. 123. Link

A Comparative Spectroscopic Guide to cis- and trans-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of molecules. The rigid, cyclic structure of 1,2-cyclooctanediol presents two distinct diastereomers: cis-1,2-cyclooctanediol and trans-1,2-cyclooctanediol. While chemically similar, their different spatial arrangements of the hydroxyl groups lead to subtle yet definitive differences in their spectroscopic signatures. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and theoretical principles.

The Structural Foundation: Conformational Isomerism

The key to understanding the spectroscopic differences between cis- and trans-1,2-cyclooctanediol lies in their preferred three-dimensional conformations. The flexible eight-membered ring of cyclooctane can adopt several conformations, with the boat-chair being the most stable.[1] The relative orientation of the two hydroxyl groups in the cis and trans isomers influences the overall molecular symmetry and the local chemical environment of each atom, which in turn dictates their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry.

In cis-1,2-cyclooctanediol, the hydroxyl groups are on the same face of the ring, allowing for the possibility of intramolecular hydrogen bonding. This interaction can significantly impact the chemical shifts of the hydroxyl protons in ¹H NMR and the stretching frequency of the O-H bond in IR spectroscopy. Conversely, the hydroxyl groups in the trans isomer are on opposite faces, precluding intramolecular hydrogen bonding and leading to a different set of through-space interactions.

Figure 1. Conceptual representation of the key structural difference between cis- and trans-1,2-cyclooctanediol, highlighting the potential for intramolecular hydrogen bonding in the cis isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectra of cis- and trans-1,2-cyclooctanediol are expected to differ primarily in the chemical shifts of the carbinol protons (the protons on the carbons bearing the hydroxyl groups, H-C-OH) and the hydroxyl protons (-OH).

  • Carbinol Protons (H-C-OH): In the cis isomer, the two carbinol protons are chemically equivalent due to the molecule's symmetry, leading to a single, likely complex, multiplet. In the trans isomer, the carbinol protons are in different chemical environments and are therefore expected to be non-equivalent, potentially resulting in two distinct multiplets. The coupling constants (J-values) between the carbinol protons and adjacent methylene protons will also differ due to the different dihedral angles in the preferred conformations of the two isomers.

  • Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly dependent on concentration and solvent. However, in a non-polar solvent, the cis isomer's ability to form an intramolecular hydrogen bond can lead to a downfield shift of its hydroxyl proton resonance compared to the trans isomer, where intermolecular hydrogen bonding dominates.

¹³C NMR Spectroscopy

The symmetry of the isomers also plays a crucial role in their ¹³C NMR spectra.

  • cis-1,2-Cyclooctanediol: Due to a plane of symmetry, the cis isomer will exhibit fewer than eight carbon signals. The two carbinol carbons are equivalent, as are pairs of methylene carbons, resulting in a total of four or five distinct signals depending on the specific conformation and any dynamic processes.

  • trans-1,2-Cyclooctanediol: The trans isomer lacks a plane of symmetry, making all eight carbon atoms chemically non-equivalent. This results in eight distinct signals in the ¹³C NMR spectrum.

Isomer ¹³C NMR Signals Carbinol Carbon (C-OH) Signal(s) Symmetry
cis-1,2-Cyclooctanediol4-51C₂ᵥ (in some conformations)
trans-1,2-Cyclooctanediol82C₂

Table 1. Predicted ¹³C NMR spectroscopic differences between cis- and trans-1,2-cyclooctanediol.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule, particularly the hydroxyl groups. The key differentiator between the cis and trans isomers is the nature of the hydrogen bonding.

  • O-H Stretching Region (3200-3600 cm⁻¹):

    • cis-1,2-Cyclooctanediol: In a dilute solution of a non-polar solvent, the IR spectrum of the cis isomer is expected to show a relatively sharp absorption band corresponding to the intramolecularly hydrogen-bonded O-H group, in addition to a weaker, higher frequency band for the free O-H group.

    • trans-1,2-Cyclooctanediol: Under the same conditions, the trans isomer cannot form an intramolecular hydrogen bond. Therefore, its spectrum will primarily show a sharp absorption band for the free O-H group at a higher wavenumber. As the concentration increases, a broad band at lower wavenumbers will appear due to intermolecular hydrogen bonding.

  • C-O Stretching Region (1000-1200 cm⁻¹): The C-O stretching frequencies may also differ slightly between the two isomers due to the different conformational constraints and electronic effects arising from their stereochemistry.

Isomer O-H Stretching (Dilute Solution) Key Feature
cis-1,2-CyclooctanediolSharp intramolecular H-bond band + weak free O-H bandIntramolecular hydrogen bonding
trans-1,2-CyclooctanediolSharp free O-H bandAbsence of intramolecular hydrogen bonding

Table 2. Expected IR spectroscopic differences in the O-H stretching region for cis- and trans-1,2-cyclooctanediol in dilute, non-polar solution.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While both isomers have the same molecular weight and will show the same molecular ion peak (M⁺) in their mass spectra, their fragmentation patterns upon ionization can differ. The stereochemical arrangement of the hydroxyl groups can influence the stability of the resulting fragment ions.

A common fragmentation pathway for diols is the loss of a water molecule (M-18). The ease with which this occurs can be influenced by the proximity of the two hydroxyl groups. The cis isomer, with its hydroxyl groups in closer proximity, may exhibit a more facile loss of water compared to the trans isomer. Other fragmentation pathways, such as alpha-cleavage, may also show subtle differences in the relative abundances of the resulting fragment ions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 5-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

IR Spectroscopy
  • Sample Preparation (Solution): Prepare a dilute solution (approx. 0.01 M) of the diol isomer in a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

  • Ionization: Use a standard ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-200).

Figure 2. A generalized workflow for the spectroscopic analysis and differentiation of cis- and trans-1,2-cyclooctanediol.

Conclusion

The stereochemical differences between cis- and trans-1,2-cyclooctanediol give rise to a unique and identifiable set of spectroscopic data for each isomer. ¹³C NMR spectroscopy offers the most definitive distinction based on the number of unique carbon signals due to molecular symmetry. ¹H NMR provides valuable information on the chemical environment and coupling constants of the carbinol and hydroxyl protons. IR spectroscopy serves as a powerful tool to probe for the presence of intramolecular hydrogen bonding in the cis isomer. Finally, mass spectrometry can offer complementary information through the analysis of fragmentation patterns. By employing a combination of these techniques, researchers can confidently and accurately characterize these important stereoisomers.

References

  • PubChem. cis-1,2-Cyclooctanediol. National Center for Biotechnology Information. [Link][2][3]

  • PubChem. trans-1,2-Cyclooctanediol. National Center for Biotechnology Information. [Link][4]

  • Wikipedia. Cyclooctane. [Link][1]

  • AKJournals. Phase Transition in Trans- and Cis-1,2-Cyclohexanediol Studied by Infrared Spectroscopy. [Link][5]

  • ResearchGate. Relative conformations of trans- and cis-1,2-cyclohexanediols. [Link][6]

Sources

Comparative study of dihydroxylation methods for cyclooctene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of dihydroxylation methods for cyclooctene (cis-cyclooctene), a medium-ring alkene often used as a model substrate due to its unique conformational strain and transannular reactivity.

This study categorizes methods by the stereochemical outcome: Syn-Dihydroxylation (yielding cis-1,2-cyclooctanediol) and Anti-Dihydroxylation (yielding trans-1,2-cyclooctanediol).[1]

Executive Summary

For the synthesis of cis-1,2-cyclooctanediol , the Upjohn (OsO₄/NMO) method remains the gold standard for reliability and yield (>90%), despite toxicity concerns. Modern Iron-catalyzed methods offer a sustainable "green" alternative with comparable efficiencies in optimized solvents.

For the synthesis of trans-1,2-cyclooctanediol , Epoxidation followed by Hydrolysis is the most practical, scalable pathway. The Prévost reaction , while mechanistically elegant, is generally reserved for specific stereochemical needs where acidic hydrolysis is contraindicated.

Part I: Syn-Dihydroxylation (Synthesis of cis-1,2-Cyclooctanediol)

Method A: Upjohn Dihydroxylation (The Gold Standard)

Principle: Catalytic Osmium Tetroxide (OsO₄) utilizes a secondary oxidant (N-Methylmorpholine N-oxide, NMO) to regenerate the active Os(VIII) species.[2][3] Mechanism: Concerted [3+2] cycloaddition of OsO₄ to the alkene forms a cyclic osmate ester, which is hydrolyzed to release the cis-diol.

  • Pros: Extremely high yield, stereospecific (syn), mild conditions, tolerates other functional groups.

  • Cons: Osmium is highly toxic and expensive; requires careful waste disposal.

Experimental Protocol
  • Reagents: cis-Cyclooctene (10 mmol), NMO (12 mmol, 50% aq. solution), OsO₄ (0.1 mmol, 2.5 wt% in t-BuOH), Acetone/Water (10:1).

  • Procedure:

    • Dissolve cyclooctene in acetone/water.

    • Add NMO solution.

    • Add OsO₄ catalyst dropwise at 0°C.

    • Stir at room temperature for 12 hours (monitor by TLC).

    • Quench: Add solid sodium sulfite (Na₂SO₃) or sodium metabisulfite to reduce residual Os(VIII) to insoluble Os(IV) (black precipitate). Stir for 30 mins.

    • Extraction: Extract with ethyl acetate. Wash with brine. Dry over MgSO₄.

  • Expected Yield: 90–95%.

Method B: Woodward Modification (Iodine/Silver Acetate)

Principle: Iodine-mediated electrophilic addition in the presence of water and silver acetate.[1] Mechanism: Formation of a cyclic iodonium ion


 ring opening by acetate 

formation of a cyclic acetoxonium ion

hydrolysis by water (from the "wet" solvent) to form the cis-hydroxy acetate

saponification to cis-diol.
  • Pros: Halogen-based alternative to heavy metals.

  • Cons: Expensive silver salts; atom economy is poor compared to catalytic methods.

Experimental Protocol
  • Reagents: cis-Cyclooctene, I₂, AgOAc, Acetic Acid (glacial), H₂O.

  • Procedure:

    • Dissolve cyclooctene in glacial acetic acid.

    • Add AgOAc (2.2 equiv).

    • Add I₂ (1.1 equiv) in portions with vigorous stirring.

    • Critical Step: Add water (wet acetic acid) to facilitate the formation of the cis-product via the ortho-acetate intermediate.

    • Heat to 90°C for 3 hours.

    • Filter off AgI precipitate.

    • Hydrolyze the crude ester with alkaline methanol (NaOH/MeOH).

  • Expected Yield: 65–75%.

Method C: Iron-Catalyzed (Green Alternative)

Principle: Biomimetic non-heme iron complexes activate H₂O₂ for syn-dihydroxylation. Mechanism: Involves a high-valent Fe(V)=O or Fe(IV)=O species that mimics the reactivity of OsO₄ but uses benign iron.

  • Pros: Non-toxic metal, uses H₂O₂, environmentally benign solvents (e.g., Propylene Carbonate).[4]

  • Cons: Catalyst synthesis can be complex; sensitivity to reaction conditions.

Experimental Protocol (Representative)
  • Reagents: cis-Cyclooctene, Fe(II) complex (e.g., [Fe(mcp)(OTf)₂]), H₂O₂ (30%), Propylene Carbonate (solvent).

  • Procedure:

    • Dissolve catalyst (1-3 mol%) and cyclooctene in propylene carbonate.

    • Slowly add H₂O₂ (1.5 equiv) via syringe pump over 30 mins at 0°C.

    • Stir for 1-2 hours.

    • Extract with ethyl acetate.

  • Expected Yield: 85–92% (High chemoselectivity for diol over epoxide in optimized solvents).

Part II: Anti-Dihydroxylation (Synthesis of trans-1,2-Cyclooctanediol)

Method A: Epoxidation followed by Hydrolysis (Standard)

Principle: Formation of an epoxide (oxirane) followed by acid-catalyzed ring opening. Mechanism: Epoxidation is concerted syn-addition. Acid hydrolysis proceeds via an SN2-like backside attack by water, inverting the stereochemistry at one carbon


trans-diol.
  • Pros: Scalable, cheap reagents (mCPBA or H₂O₂/Formic Acid).

  • Cons: Requires acidic conditions (may not tolerate acid-sensitive groups).

Experimental Protocol
  • Reagents: cis-Cyclooctene, mCPBA (meta-chloroperoxybenzoic acid), DCM, H₂SO₄ (aq).

  • Procedure:

    • Step 1 (Epoxidation): Dissolve cyclooctene in DCM at 0°C. Add mCPBA (1.1 equiv). Stir 4h. Wash with NaHCO₃ to remove m-chlorobenzoic acid. Isolate cyclooctene oxide.

    • Step 2 (Hydrolysis): Suspend the epoxide in water/THF. Add catalytic H₂SO₄ or HClO₄. Heat to 60°C for 2h.

    • Neutralize and extract.

  • Expected Yield: 80–90%.

Method B: Prévost Reaction (Iodine/Silver Benzoate - Dry)

Principle: Similar to Woodward but performed under anhydrous conditions. Mechanism: Cyclic iodonium


 ring opening by benzoate 

cyclic benzoxonium ion. Crucial Difference: Without water, the benzoxonium ion is opened by a second equivalent of benzoate via backside attack

anti-dibenzoate

hydrolysis to trans-diol.
  • Pros: Controlled anti-addition without strong mineral acids.

  • Cons: Expensive silver salts; strictly anhydrous conditions required.

Experimental Protocol
  • Reagents: cis-Cyclooctene, I₂, Silver Benzoate (AgOBz), Anhydrous Benzene or Toluene.

  • Procedure:

    • Suspend AgOBz (2.2 equiv) in dry toluene.

    • Add I₂ and cyclooctene.

    • Reflux for 3 hours (protect from moisture).

    • Filter AgI.

    • Saponify the resulting trans-dibenzoate with NaOH/MeOH.

  • Expected Yield: 60–70%.

Comparative Data Analysis

FeatureUpjohn (OsO₄)Iron-CatalyzedWoodwardEpoxidation/HydrolysisPrévost
Product Stereochem Syn (cis)Syn (cis)Syn (cis)Anti (trans)Anti (trans)
Active Reagent OsO₄ (Cat.)Fe Complex (Cat.)[4][5]I₂ / AgOAc / H₂OPeracid / H₃O⁺I₂ / AgOBz (Dry)
Yield (Cyclooctene) 90-95% 85-92%65-75%80-90% 60-70%
Atom Economy HighHighLow (AgI waste)HighLow (AgI waste)
Toxicity/Safety High (Os) LowModerate (Ag)Moderate (Peroxides)Moderate (Ag)
Cost High (Os)Low (Fe)High (Ag)Low High (Ag)

Visualizations

Diagram 1: Mechanistic Divergence (Woodward vs. Prévost)

This diagram illustrates how the presence of water dictates the stereochemical outcome (Syn vs. Anti) via the common cyclic acetoxonium intermediate.

Woodward_Prevost_Divergence Start Alkene + Iodine + Ag+ Iodonium Cyclic Iodonium Ion Start->Iodonium Electrophilic Addition Acetoxonium Cyclic Acetoxonium Ion (Common Intermediate) Iodonium->Acetoxonium Ag+ assisted Ring Opening Water Nucleophile: H2O (Woodward Conditions) Acetoxonium->Water Carboxylate Nucleophile: RCOO- (Prevost/Dry Conditions) Acetoxonium->Carboxylate Orthoacetate Cyclic Orthoacetate Water->Orthoacetate Attack at C+ CisProduct Syn-Diol (Cis) (After Hydrolysis) Orthoacetate->CisProduct Hydrolysis AntiDiester Anti-Diester Carboxylate->AntiDiester Backside Attack (SN2) TransProduct Anti-Diol (Trans) (After Hydrolysis) AntiDiester->TransProduct Saponification

Caption: Divergence of Woodward (Syn) and Prévost (Anti) pathways from the common acetoxonium ion.[1]

Diagram 2: Catalytic Cycles (Osmium vs. Iron)

Comparison of the traditional toxic Osmium cycle and the modern green Iron cycle.

Catalytic_Cycles cluster_Os Upjohn (Osmium) Cycle cluster_Fe Green (Iron) Cycle Os8 Os(VIII)O4 Os6 Os(VI) Ester Os8->Os6 + Alkene Os6->Os8 + NMO (Regeneration) NMO NMO (Oxidant) Fe2 Fe(II) Complex FeV Fe(V)=O (Active Species) Fe2->FeV + H2O2 FeV->Fe2 + Alkene (Transfer Oxygen) H2O2 H2O2 (Oxidant)

Caption: Comparison of the Os(VIII)/Os(VI) redox cycle vs. the biomimetic Fe(II)/Fe(V) cycle.

References

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). Improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters. Link

  • Woodward, R. B., & Brutcher, F. V. (1958).[1] cis-Hydroxylation of a Synthetic Steroid Intermediate with Iodine, Silver Acetate and Wet Acetic Acid. Journal of the American Chemical Society.[1][2][6] Link

  • Prévost, C. (1933). Sur un complexe iodo-argento-benzoïque et son application à l'oxydation des combinaisons éthyléniques en alpha-glycols. Comptes Rendus.
  • Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates. Chemical Reviews. Link

  • Costas, M., et al. (2018). Greening Oxidation Catalysis: Iron Catalyzed Alkene syn-Dihydroxylation with Aqueous Hydrogen Peroxide in Green Solvents. ACS Sustainable Chemistry & Engineering. Link

  • Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews. Link

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Enantioselective dihydroxylation of cyclooctene: a comparative review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Enantioselective Dihydroxylation of Cyclooctene: A Comparative Review of Catalytic Systems

The stereoselective synthesis of vicinal diols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for a vast array of pharmaceuticals and natural products.[1][2][3] The rigid, yet versatile, scaffold of cis-1,2-cyclooctanediol makes it a particularly valuable intermediate. Achieving high enantioselectivity in the dihydroxylation of the prochiral cyclooctene presents a significant synthetic challenge that has been met with powerful catalytic solutions.

This guide provides a comparative analysis of the preeminent method for this transformation—the Sharpless Asymmetric Dihydroxylation—and evaluates it against emerging, more sustainable manganese-based catalytic systems. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Gold Standard: Sharpless Asymmetric Dihydroxylation (SAD)

Developed by K. Barry Sharpless, for which he was jointly awarded the Nobel Prize in Chemistry in 2001, the Sharpless Asymmetric Dihydroxylation has become an indispensable tool for the enantioselective preparation of 1,2-diols from olefins.[4][5][6] The reaction's reliability, high enantioselectivity, and broad substrate scope have established it as the benchmark method in the field.[3][4]

Overview and Key Reagents

The SAD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the facial selectivity of the dihydroxylation.[4][7] Due to the high toxicity and cost of osmium, the reaction is performed in a catalytic cycle where a stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), regenerates the active Os(VIII) catalyst.[4][5][7]

For practical laboratory use, these reagents are commercially available as pre-packaged "AD-mix" formulations.[5][6][7] This significantly simplifies the experimental setup. The choice between the two primary mixes dictates the stereochemical outcome:

  • AD-mix-α : Contains the chiral ligand (DHQ)₂PHAL, an adduct of phthalazine with dihydroquinine.[1][8]

  • AD-mix-β : Contains the pseudoenantiomeric ligand (DHQD)₂PHAL, derived from dihydroquinidine.[1][8]

A mnemonic helps predict the stereochemical outcome: AD-mix-β typically adds the hydroxyl groups to the "top" face of the alkene when drawn in a standard orientation, while AD-mix-α adds to the "bottom" face.

Mechanism of Action

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation has been studied extensively.[4] The currently accepted mechanism begins with the formation of a complex between osmium tetroxide and the chiral ligand.[4][5] This chiral catalyst then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[4][5] Hydrolysis of this intermediate liberates the chiral diol and the reduced osmium(VI) species. The co-oxidant then oxidizes the osmium back to its active Os(VIII) state, completing the catalytic cycle.[4] A potential secondary catalytic cycle, which can lead to lower enantioselectivity, may be suppressed by using a higher molar concentration of the chiral ligand.[4]

Sharpless Catalytic Cycle cluster_primary Primary Catalytic Cycle cluster_secondary Secondary (Less Selective) Cycle Os(VIII)L OsO₄-Ligand Complex Intermediate Cyclic Osmate Ester Intermediate Os(VIII)L->Intermediate + Alkene [3+2] Cycloaddition Alkene Cyclooctene Alkene->Intermediate Diol Chiral cis-1,2-Diol Intermediate->Diol + 2H₂O (Hydrolysis) Os(VI) Reduced Os(VI) Intermediate->Os(VI) Os(VI)_oxidized Oxidized Osmylate Ester Intermediate->Os(VI)_oxidized Oxidation before dissociation Os(VI)->Os(VIII)L + Co-oxidant (e.g., K₃Fe(CN)₆) Diol_2 Diol (lower ee) Os(VI)_oxidized->Diol_2 + Alkene

Figure 1: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Emerging Alternatives: Manganese-Catalyzed Dihydroxylation

While highly effective, the Sharpless reaction relies on the toxic and expensive heavy metal osmium. This has driven research into developing more environmentally benign and cost-effective alternatives using earth-abundant first-row transition metals.[9] Manganese-based catalysts have emerged as a particularly promising option.[9][10]

Overview and Key Reagents

Enantioselective cis-dihydroxylation of alkenes can be achieved using manganese complexes with chiral tetradentate N-donor ligands.[9][11] These reactions typically employ readily available and environmentally friendly oxidants such as Oxone (potassium peroxymonosulfate) or hydrogen peroxide (H₂O₂).[10][11] This approach offers a sustainable alternative to the classic osmium-based method.[10]

Proposed Mechanism

Mechanistic studies, supported by high-resolution ESI-MS analysis and DFT calculations, suggest that the active intermediate in these reactions is a cis-dioxomanganese(V) species.[9][10] Similar to the Sharpless reaction, this high-valent metal-oxo intermediate is believed to undergo a [3+2] cycloaddition with the alkene to furnish the diol product, which accounts for the observed syn-selectivity.[9] The chiral ligand environment around the manganese center dictates the facial selectivity, leading to high enantiomeric excess.

Performance Comparison: Sharpless vs. Manganese Catalysts

The following table summarizes the performance of the Sharpless AD-mixes for the dihydroxylation of cyclooctene and compares it with representative data from manganese-catalyzed systems for other alkenes, as specific data for cyclooctene with Mn catalysts is less commonly reported but performance is expected to be analogous.

Catalyst SystemAlkeneYield (%)Enantiomeric Excess (ee, %)Key Features
Sharpless AD-mix-α Cyclooctene>95~93 (S,S)Commercially available kit, highly reliable, broad scope.[12]
Sharpless AD-mix-β Cyclooctene>95~97 (R,R)Pseudoenantiomeric to AD-mix-α, predictable stereochemistry.[12]
Mn(II)/chiral N₄ ligand trans-Chalcone9596Osmium-free, uses Oxone as oxidant, effective for electron-deficient alkenes.[11]
Mn(II)/chiral N₄ ligand Styrene9195Uses environmentally benign H₂O₂ as oxidant.[13]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Cyclooctene

This protocol is a representative procedure for the dihydroxylation of cyclooctene using a commercially available AD-mix.[12][14]

Materials:

  • AD-mix-β (or AD-mix-α)

  • tert-Butanol

  • Water

  • Cyclooctene

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (4.2 g). Add a 1:1 mixture of tert-butanol and water (30 mL total).[14]

  • Dissolution : Stir the mixture vigorously at room temperature until the solids dissolve and two clear phases are observed. The lower aqueous phase should be bright yellow.[14]

  • Cooling & Substrate Addition : Cool the reaction mixture to 0 °C in an ice bath. Add cyclooctene (1.0 mmol, ~110 mg) to the cooled, stirring mixture.[12]

  • Reaction : Stir the reaction vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching : Once the starting material is consumed, quench the reaction by the slow addition of solid sodium sulfite (1.5 g).[12] Stir the mixture for one hour at room temperature.

  • Workup : Add ethyl acetate (30 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12] Filter and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure cis-1,2-cyclooctanediol.

Sharpless Workflow A 1. Dissolve AD-mix in t-BuOH/H₂O B 2. Cool to 0 °C A->B C 3. Add Cyclooctene B->C D 4. Stir at 0 °C (Monitor by TLC) C->D E 5. Quench with Na₂SO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Purify via Column Chromatography G->H I Pure Chiral Diol H->I

Figure 2: Experimental workflow for the Sharpless asymmetric dihydroxylation.

Protocol 2: General Procedure for Manganese-Catalyzed Dihydroxylation

This protocol is a generalized procedure based on published methods for Mn-catalyzed dihydroxylation of alkenes.[11]

Materials:

  • Manganese(II) catalyst (e.g., [MnII(S,S-BQCN)Cl₂])

  • Alkene substrate (e.g., trans-Chalcone)

  • Acetonitrile and Water (solvent system)

  • Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a flask, dissolve the manganese catalyst (1-5 mol%) and the alkene substrate (1.0 mmol) in a mixture of acetonitrile and water.

  • Oxidant Addition : Add Oxone (2.0 equivalents) to the solution.

  • Reaction : Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Quenching : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup : Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Conclusion and Outlook

The Sharpless Asymmetric Dihydroxylation remains the most robust and widely trusted method for the enantioselective synthesis of cis-diols from alkenes like cyclooctene, offering exceptionally high yields and enantioselectivities with predictable outcomes. The convenience of the commercially available AD-mixes further solidifies its status as the gold standard.

However, the field is progressively moving towards more sustainable and economical synthetic methods. Manganese-catalyzed dihydroxylation represents a significant step in this direction, offering a viable, osmium-free alternative.[9] While perhaps not yet as universally applicable or convenient as the Sharpless method, these first-row transition metal systems demonstrate comparable enantioselectivities in many cases and utilize greener oxidants.[10][11]

For researchers in drug development and complex molecule synthesis, the choice of method will depend on the specific project goals. For reliability and speed, the Sharpless methodology is unparalleled. For projects where cost, toxicity, and environmental impact are primary concerns, the developing manganese-based systems present a compelling and powerful alternative. Future research will undoubtedly focus on expanding the substrate scope and improving the practicality of these next-generation catalysts.

References

  • Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • chemeurope.com. Sharpless asymmetric dihydroxylation. [Link]

  • Chem-Station. Sharpless Asymmetric Dihydroxylation (Sharpless AD). [Link]

  • Chow, T. W.-S., Liu, Y., & Che, C.-M. (2011). Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(V) intermediate by high resolution ESI-MS analysis. Chemical Communications, 47(40), 11204–11206. [Link]

  • Organic Chemistry Portal. Mononuclear Non-Heme Manganese-Catalyzed Enantioselective cis-Dihydroxylation of Alkenes Modeling Rieske Dioxygenases. [Link]

  • PubMed. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(V) intermediate by high resolution ESI-MS analysis. [Link]

  • Ji, H., Wang, B., Nam, W., & Wang, B. (2023). Mononuclear Non-Heme Manganese-Catalyzed Enantioselective cis-Dihydroxylation of Alkenes Modeling Rieske Dioxygenases. Journal of the American Chemical Society, 145(50), 27626–27638. [Link]

  • Synfacts. Manganese-Catalyzed Enantioselective cis-Dihydroxylation. Synfacts, 2011(12), 1339. [Link]

  • University of Wisconsin-Madison. Sharpless Asymmetric Dihydroxylation. [Link]

  • Imperial College London. Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. [Link]

  • Wikipedia. AD-mix. [Link]

  • National Center for Biotechnology Information. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. [Link]

  • Encyclopedia.pub. Sharpless Asymmetric Dihydroxylation. [Link]

  • ResearchGate. Sharpless asymmetric dihydroxylation and acid-catalysed cyclisation of 20. [Link]

  • ResearchGate. Arene cis-Diol Dehydrogenase-Catalysed Regio- and Stereoselective Oxidation of Arene-, Cycloalkane- and Cycloalkene-cis-diols to Yield Catechols and Chiral α-Ketols. [Link]

  • Amanote. Origins of Stereoselectivities of Dihydroxylations of cis- Bicyclo[3.3.0]octenes. [Link]

  • Scribd. Sharpless Asymmetric Dihydroxylation Reaction. [Link]

  • Morken, J. P., & Shaughnessy, K. H. (1997). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society, 119(48), 11766-11767. [Link]

  • National Center for Biotechnology Information. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

  • ResearchGate. An Enantioselective Approach to 4-O-Protected-2-cyclopentene-l,4-diol Derivatives via Rhodium-Catalyzed Redox-Isomerization Reaction. [Link]

  • Chemistry LibreTexts. 12.9: Dihydroxylation. [Link]

  • Organic Chemistry Portal. Alkene Syn Dihydroxylation with Malonoyl Peroxides. [Link]

  • Semantic Scholar. Figure 7 from Osmium-free direct syn-dihydroxylation of alkenes. [Link]

  • Yale University. PS9. [Link]

  • Royal Society of Chemistry. Osmium-free direct syn-dihydroxylation of alkenes. [Link]

  • University of Illinois Urbana-Champaign. RECENT DEVELOPMENTS IN THE ANTI-DIHYDROXYLATION OF ALKENES. [Link]

  • Semantic Scholar. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

  • MDPI. Tungstoenzymes: Occurrence, Catalytic Diversity and Cofactor Synthesis. [Link]

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The Untapped Potential of cis-1,2-Cyclooctanediol Ligands: A Comparative Guide Through Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for the Ideal Chiral Scaffold

In the field of asymmetric catalysis, the design of effective chiral ligands is paramount to achieving high enantioselectivity and reaction efficiency. The creation of new chiral entities capable of providing superior stereocontrol in metal-catalyzed reactions is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer bioactive molecules for the pharmaceutical and agrochemical industries.[1][2][3] Among the privileged scaffolds for chiral ligands, C₂-symmetric diols have proven to be exceptionally versatile. Axially chiral backbones like BINOL and conformationally rigid cyclic structures such as TADDOL have become benchmarks in the field.[4][5]

This guide focuses on a less-explored but structurally intriguing scaffold: cis-1,2-cyclooctanediol. While its derivatives are significantly underrepresented in the literature compared to their six-membered ring counterparts, the unique conformational properties of the cyclooctane ring present a compelling case for investigation.[1] Due to a scarcity of direct experimental data, this guide will provide a comprehensive comparison by leveraging data from its closest, well-studied structural analogue, 1,2-cyclohexanediol . By examining the synthesis, theoretical underpinnings, and catalytic performance of cyclohexanediol-based ligands, we can extrapolate key insights and project the potential performance of the cis-1,2-cyclooctanediol framework.

The Structural Rationale: Flexibility, Bite Angle, and the Cyclooctane Advantage

The catalytic efficacy of a bidentate ligand is profoundly influenced by its structural geometry, particularly the P-M-P "bite angle" in diphosphine complexes.[6][7] This angle dictates the steric and electronic environment around the metal center, which in turn governs the transition state energies and, consequently, the stereochemical outcome of the reaction.

  • Cyclohexane-based Ligands: The chair conformation of the cyclohexane ring provides a relatively rigid and predictable scaffold. For trans-1,2-disubstituted cyclohexanes, the diequatorial arrangement is strongly favored, leading to a well-defined spatial orientation of the coordinating groups.[3][8][9] In the cis-1,2-isomer, the equilibrium between the two chair conformers, each with one axial and one equatorial substituent, introduces a degree of flexibility.[3][8]

  • Cyclooctanediol-based Ligands: The eight-membered ring of cyclooctane is significantly more flexible, with multiple low-energy conformations accessible. This inherent flexibility could be a double-edged sword. On one hand, it might allow the ligand to adapt to the geometric requirements of various transition states, potentially broadening substrate scope. On the other hand, this conformational lability could lead to a less-defined chiral pocket, resulting in lower enantioselectivity. A critical aspect for future research will be to determine if this flexibility can be harnessed to achieve unique reactivity or selectivity not accessible with more rigid backbones.

Below is a diagram illustrating the conceptual relationship between the diol backbone and the resulting ligand geometry.

G cluster_0 Chiral Diol Backbone cluster_1 Structural Properties cluster_2 Catalytic Performance Diol cis-1,2-Cycloalkane Diol (Cyclohexane vs. Cyclooctane) Flex Conformational Flexibility Diol->Flex Influences Angle Natural Bite Angle (βn) Diol->Angle Determines Selectivity Enantioselectivity (ee%) Flex->Selectivity Impacts Angle->Selectivity Directly Correlates Activity Reaction Rate & Yield Angle->Activity Impacts

Caption: Relationship between diol backbone, structural properties, and catalytic output.

Synthesis of Diol-Derived Phosphoramidite Ligands

Phosphoramidites are a highly successful class of monodentate ligands, particularly in copper- and rhodium-catalyzed reactions.[10] Their synthesis from a diol backbone is a straightforward, two-step process. While this protocol is generic, it is directly applicable to the synthesis of ligands from cis-1,2-cyclooctanediol.

Caption: General workflow for the synthesis of phosphoramidite ligands from a chiral diol.

Detailed Synthetic Protocol: (1R,2R)-trans-Cyclohexanediol-based Phosphoramidite

This protocol, adapted from established procedures for BINOL-derived ligands, serves as a template for synthesizing ligands from cyclic diols.[4][10]

  • Preparation of the Phosphorochloridite Intermediate:

    • To a flame-dried, argon-purged flask, add anhydrous toluene (100 mL) and phosphorus trichloride (PCl₃, 1.1 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (1R,2R)-trans-1,2-cyclohexanediol (1.0 eq) and triethylamine (Et₃N, 2.2 eq) in anhydrous toluene (50 mL) over 1 hour, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • The formation of triethylammonium hydrochloride is observed as a white precipitate.

    • Filter the mixture under an inert atmosphere to remove the salt. The resulting filtrate contains the crude phosphorochloridite and is used directly in the next step.

  • Formation of the Phosphoramidite:

    • To a separate flame-dried, argon-purged flask, add the desired secondary amine (e.g., diethylamine, 2.5 eq) and triethylamine (2.5 eq) in anhydrous toluene (75 mL).

    • Cool this solution to 0 °C.

    • Slowly add the phosphorochloridite solution from the previous step to the amine solution over 1 hour.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the ammonium salt precipitate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate mixture with 1% Et₃N) to yield the final phosphoramidite ligand.

Comparative Catalytic Performance

We will now examine the performance of ligands derived from the 1,2-cyclohexanediol scaffold in two key asymmetric transformations: the copper-catalyzed conjugate addition and the rhodium-catalyzed hydrogenation. This data provides a robust benchmark for what might be expected from a cis-1,2-cyclooctanediol-based system.

Copper-Catalyzed Asymmetric Conjugate Addition

The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyls is a fundamental C-C bond-forming reaction.[11][12][13] The enantioselectivity is highly dependent on the chiral ligand employed.

Model Reaction:

Performance Data of Analogue Ligands:

The following table summarizes results for the conjugate addition of diethylzinc to cyclohexenone using copper catalysts with ligands derived from different diol backbones.

Ligand BackboneLigand TypeYield (%)ee (%)Reference
(1R,2R)-trans-1,2-Cyclohexanediamine Bis(NHC)9586 (R)[2]
TADDOL Phosphoramidite>9896 (S)[5]
BINOL Phosphoramidite>9898 (S)[10]
Ferrocene (TaniaPhos) Diphosphine>9596 (S)[12]

Analysis and Projections for cis-1,2-Cyclooctanediol:

The data clearly shows that rigid, C₂-symmetric scaffolds like TADDOL and BINOL, as well as the sterically demanding ferrocenyl diphosphines, provide excellent enantioselectivity (>95% ee).[5][10][12] The cyclohexanediamine-derived ligand also performs well.[2]

For a cis-1,2-cyclooctanediol-based phosphoramidite, we can hypothesize:

  • Potential Challenge: The increased conformational flexibility of the eight-membered ring may lead to a less-defined chiral environment, potentially resulting in lower enantioselectivity compared to the >95% ee achieved with more rigid backbones.

  • Potential Advantage: The larger ring may create a more open catalytic pocket, which could be advantageous for sterically hindered substrates that are challenging for ligands like TADDOL or BINOL. This remains a key area for experimental validation.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for creating chiral centers, and the choice of ligand is critical. Phosphoramidites have been shown to be highly effective ligands for the Rh-catalyzed hydrogenation of various olefins.[5][14][15]

Model Reaction:

Performance Data of Analogue Ligands:

The table below shows results for the hydrogenation of methyl 2-acetamidoacrylate using various diol-derived phosphoramidite ligands.

Ligand BackboneLigand TypeConversion (%)ee (%)Reference
TADDOL P,S-Phosphoramidite>9999 (R)[5]
BINOL Phosphoramidite>9996 (S)[14]
BINOL Monophosphonite>9994 (S)[15]

Analysis and Projections for cis-1,2-Cyclooctanediol:

Again, highly rigid and sterically defined ligands derived from TADDOL and BINOL afford outstanding enantioselectivities (94-99% ee).[5][14][15] The success of these systems relies on the creation of a precise chiral quadrant system around the rhodium center, which effectively differentiates the prochiral faces of the substrate.

For a cis-1,2-cyclooctanediol-based ligand, the key question is whether the flexible ring can adopt a stable, low-energy conformation that creates a similarly effective chiral pocket during the catalytic cycle. Computational modeling and experimental screening are needed to determine if the cyclooctane backbone can compete with these established, high-performing scaffolds.

Conclusion and Future Outlook

While ligands derived from cis-1,2-cyclooctanediol remain largely unexplored, a comparative analysis using its structural analogues provides a strong foundation for future research. The synthesis of these ligands is expected to be straightforward using established protocols.

The primary challenge and opportunity lie in the conformational flexibility of the eight-membered ring. This could lead to lower enantioselectivities compared to the highly rigid and successful BINOL, TADDOL, and cyclohexanediol-based systems. However, this same flexibility could offer unique advantages in terms of substrate scope and catalytic activity, particularly with sterically demanding substrates.

Researchers and drug development professionals should view the cis-1,2-cyclooctanediol scaffold not as a direct replacement for established systems, but as an untapped resource for ligand design. Its exploration could lead to the discovery of novel catalysts with complementary and potentially superior properties for specific, challenging asymmetric transformations. The systematic synthesis and screening of a library of these ligands in benchmark reactions is a logical and promising next step.

References

Sources

Beyond the Standard: A Comparative Analysis of Oxidation Methods for Cyclooctene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of alkene oxidation, cyclooctene presents a unique stereochemical duality that dictates the choice of method. Unlike simple terminal alkenes, cyclooctene exists in two distinct stable stereoisomers: the commodity chemical (Z)-cyclooctene (cis) and the highly strained, planar-chiral (E)-cyclooctene (trans).

While Sharpless Asymmetric Dihydroxylation (SAD) is the gold standard for enantioselective oxidation, its application to cyclooctene requires nuanced decision-making:

  • For cis-cyclooctene: SAD produces a meso compound. The "asymmetric" ligands serve only to accelerate the reaction (Ligand Acceleration Effect), often making the cheaper Upjohn method the pragmatic choice.

  • For trans-cyclooctene (TCO): SAD is indispensable for kinetic resolution , yielding high-value enantiopure TCO probes used in bioorthogonal chemistry (tetrazine ligation).

This guide compares SAD against the Upjohn , Woodward , and Prévost methods, providing experimental protocols and data-driven selection criteria.

Decision Matrix: Selecting the Right Methodology

The choice of oxidation method depends entirely on the starting isomer and the desired stereochemical outcome.

Cyclooctene_Oxidation_Matrix Start Starting Material Cis (Z)-Cyclooctene (Achiral / Meso) Start->Cis Trans (E)-Cyclooctene (Planar Chiral) Start->Trans Upjohn Upjohn (OsO4/NMO) Standard Route Cis->Upjohn Low Cost SAD_Cis Sharpless (AD-mix) Ligand Accelerated Cis->SAD_Cis High Speed Woodward Woodward (I2/AgOAc/H2O) Syn-Hydroxylation Cis->Woodward Non-Osmium Syn Prevost Prévost (I2/AgPhCO2) Anti-Hydroxylation Cis->Prevost Inversion SAD_Trans Sharpless Kinetic Resolution (Partial Conversion) Trans->SAD_Trans Resolution CisDiol cis-1,2-Cyclooctanediol (Meso Compound) Upjohn->CisDiol SAD_Cis->CisDiol Woodward->CisDiol TransDiol trans-1,2-Cyclooctanediol (Racemic) Prevost->TransDiol SAD_Trans->CisDiol Byproduct EnantioTCO Enantiopure (E)-Cyclooctene (Bioorthogonal Probe) SAD_Trans->EnantioTCO Unreacted SM

Figure 1: Strategic decision tree for cyclooctene oxidation. Note that for cis-cyclooctene, SAD and Upjohn yield the same meso product.

Technical Comparison: SAD vs. Alternatives

A. The Substrate: cis-Cyclooctene (Commodity Synthesis)

When oxidizing cis-cyclooctene, the product is cis-1,2-cyclooctanediol. Because the ring is flexible but possesses a plane of symmetry in its most stable conformation, the product is meso (achiral). Therefore, using chiral ligands (SAD) does not induce enantioselectivity in the product.

Why use SAD then?

  • Ligand Acceleration Effect (LAE): The binding of the alkene to the OsO4-ligand complex is significantly faster than to OsO4 alone. SAD can be 10-100x faster than non-catalyzed OsO4.

  • Mildness: Allows lower catalyst loading and lower temperatures.

Comparative Performance Data (cis-Substrate)
ParameterUpjohn (OsO4/NMO) Sharpless (AD-mix) Woodward (I2/Ag) Prévost (I2/Ag)
Product Stereochem cis-diol (Syn)cis-diol (Syn)cis-diol (Syn)trans-diol (Anti)
Yield 85–95%90–98%65–75%60–70%
Reaction Time 6–24 Hours1–4 Hours12–24 Hours12–24 Hours
Cost Efficiency High (Generic Reagents)Low (Chiral Ligands)Low (Silver salts)Low (Silver salts)
Atom Economy High (NMO reoxidant)High (Ferricyanide)Low (Stoichiometric Ag)Low (Stoichiometric Ag)
Toxicity High (Osmium)High (Osmium)Moderate (Iodine)Moderate (Iodine)

Scientist's Verdict: For bulk synthesis of cis-1,2-cyclooctanediol, Upjohn is superior due to cost. Use SAD only if the substrate has other sensitive functional groups requiring rapid turnover at 0°C. Use Prévost only if the trans-diol is specifically required.

B. The Substrate: trans-Cyclooctene (High-Value Resolution)

trans-Cyclooctene (TCO) possesses planar chirality. This is where SAD becomes a powerful tool for Kinetic Resolution .

  • Mechanism: The chiral catalyst (e.g., AD-mix-β) reacts much faster with one enantiomer of TCO than the other.

  • Result: The "fast" enantiomer is converted to the diol (sacrificed), leaving the "slow" enantiomer behind in high enantiomeric excess (ee).

Detailed Experimental Protocols

Protocol A: Standard Upjohn Dihydroxylation (Cost-Effective)

Best for: Routine synthesis of meso-cis-1,2-cyclooctanediol.

Reagents:

  • (Z)-Cyclooctene (10 mmol)

  • N-Methylmorpholine N-oxide (NMO) (11-12 mmol, 50% aq. solution)

  • OsO4 (0.2 mol% - use 2.5% wt solution in t-BuOH)

  • Solvent: Acetone/Water (10:1 v/v)

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve NMO in the Acetone/Water mixture.

  • Addition: Add (Z)-cyclooctene. The solution should be homogenous.

  • Catalysis: Add the OsO4 solution dropwise at 0°C (ice bath).

  • Reaction: Warm to room temperature (RT) and stir. Monitor by TLC (stain with KMnO4; alkene spot disappears, diol spot appears near baseline).

    • Note: The solution usually turns dark brown/black as Os(VI) species form.

  • Quench: Add solid Sodium Metabisulfite (Na2S2O5, ~1g) and stir for 30 mins to reduce residual Osmium (color changes to yellow/flocculent precipitate).

  • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4.

  • Purification: Recrystallize from hexane/ethyl acetate or flash column chromatography.

Protocol B: Sharpless Kinetic Resolution of (E)-Cyclooctene

Best for: Isolating enantiopure trans-cyclooctene for bioorthogonal labeling.

Reagents:

  • Racemic (E)-Cyclooctene (10 mmol)

  • AD-mix-β (14 g, standard commercial formulation)

  • Methanesulfonamide (10 mmol, accelerates hydrolysis)

  • Solvent: t-BuOH/Water (1:1)

Step-by-Step:

  • Preparation: Dissolve AD-mix-β and methanesulfonamide in t-BuOH/Water at RT.

  • Cooling: Cool the orange solution to 0°C. Crucial: Lower temperatures enhance the selectivity factor (

    
    ).
    
  • Addition: Add racemic (E)-cyclooctene.

  • Monitoring: Stir vigorously at 0°C.

    • Critical Control Point: You must stop the reaction at ~55-60% conversion to ensure high ee of the recovered alkene. Monitor via GC or NMR.

  • Quench: Add Sodium Sulfite (Na2SO3) to kill the oxidant. Stir until bubbling ceases and the organic phase separates.

  • Extraction: Extract the unreacted alkene with pentane (keep the diol in the aqueous/polar phase).

  • Isolation: Carefully concentrate the pentane (TCO is volatile).

  • Result: Recovered (-)-(E)-cyclooctene with >90% ee (depending on conversion).

Mechanistic Insight: The Ligand Acceleration Effect[1]

Understanding why SAD works faster on cyclooctene (even the meso route) helps in troubleshooting.

SAD_Mechanism OsO4 OsO4 (Free Catalyst) Complex OsO4-Ligand Complex (Activated Species) OsO4->Complex Binding (Fast) TS Transition State [3+2] Cycloaddition OsO4->TS No Ligand Path (Slow/Background) Ligand Chiral Ligand (DHQD)2PHAL Ligand->Complex Complex->TS + Alkene (Accelerated Rate) Alkene Cyclooctene Alkene->TS Os_Ester Os(VI) Glycolate Ester TS->Os_Ester Hydrolysis Hydrolysis / Reoxidation Os_Ester->Hydrolysis Hydrolysis->OsO4 Regeneration (K3Fe(CN)6 or NMO) Product 1,2-Cyclooctanediol Hydrolysis->Product

Figure 2: The Ligand Acceleration Effect. The Ligand-OsO4 complex reacts significantly faster with the alkene than free OsO4 does, suppressing the background racemic reaction.

Safety & Handling (Self-Validating Systems)

Working with Osmium requires strict safety protocols. The protocols above are designed with self-validating endpoints :

  • Colorimetric Indicator: The reaction starts orange/yellow (Os(VIII)). Upon completion or active turnover, it darkens. A return to yellow after quenching confirms the destruction of the active Os(VIII) species.

  • TLC Monitoring: Cyclooctene is non-polar (high Rf); the diol is polar (low Rf). This provides a binary check of reaction progress.

  • Volatility Check: Cyclooctene has a distinct, pungent odor. The disappearance of the smell correlates with conversion (for full oxidation protocols).

Warning: OsO4 is volatile and highly toxic (corneal damage). All reactions must be performed in a well-ventilated fume hood. Solid AD-mix formulations significantly reduce exposure risk compared to liquid OsO4.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[1] Chemical Reviews, vol. 94, no. 8, 1994, pp. 2483–2547.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, vol. 94, 1994.
  • Organic Chemistry Portal. "Sharpless Dihydroxylation."

  • Organic Chemistry Portal. "Woodward Reaction (Cis-Hydroxylation)."

  • Fox, J. M., et al. "Synthesis of trans-Cyclooctene Derivatives for Bioorthogonal Chemistry." Journal of the American Chemical Society.[2][3] (Context for Kinetic Resolution utility).

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. "Improved Catalytic OsO4 Oxidation of Olefins." Tetrahedron Letters, vol. 17, 1976, pp. 1973-1976. (The original Upjohn/NMO method).

Sources

A Comparative Guide to the Biological Activity of Cis- and Trans-1,2-Cyclooctanediol Derivatives: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the spatial orientation of atoms within a molecule is a critical determinant of its biological function. The distinction between cis and trans geometric isomers, while structurally subtle, can lead to profoundly different pharmacological outcomes. A classic example is the potent anticancer drug cisplatin, whose trans isomer, transplatin, is clinically ineffective due to its inability to form the same crucial DNA adducts.[1] This principle underscores the necessity of evaluating stereoisomers as distinct chemical entities in any screening campaign.

This guide provides a comprehensive framework for the systematic comparison of the biological activities of novel cis- and trans-1,2-cyclooctanediol derivatives. While the cyclooctane scaffold is of growing interest as a molecular platform in drug design[2], direct comparative biological data for its simple diol derivatives is not yet widely published. Therefore, this document serves as a detailed roadmap, outlining a logical screening cascade, providing validated experimental protocols, and explaining the scientific rationale behind each step to empower researchers to conduct these critical investigations.

The Strategic Importance of Stereochemistry

The 1,2-cyclooctanediol core presents a conformationally flexible yet constrained scaffold. The relative orientation of the two hydroxyl groups (cis or trans) dictates the molecule's three-dimensional shape, polarity, and hydrogen bonding potential. These characteristics, in turn, govern how a derivative will interact with a biological target, such as an enzyme's active site or a receptor's binding pocket. Derivatization of these hydroxyl groups—for instance, through etherification or esterification—can modulate properties like lipophilicity and metabolic stability, further influencing biological activity.[3] This guide proposes a tiered approach to systematically evaluate and compare these isomeric pairs.

Proposed Experimental Workflow: A Tiered Screening Cascade

A logical progression from broad cytotoxicity screening to specific mechanism-of-action assays is essential for efficiently identifying and characterizing bioactive compounds.[4][5] This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanism of Action (MOA) Elucidation cluster_2 Tier 3: Lead Characterization cluster_legend Legend A Synthesis of cis- & trans-1,2-Cyclooctanediol Derivatives B Cytotoxicity Profiling (e.g., MTT Assay) A->B Initial Assessment C Enzyme Inhibition Assay (e.g., Kinase Panel) B->C For Active, Non-Toxic Compounds D Receptor Binding Assay (e.g., GPCR Panel) B->D For Active, Non-Toxic Compounds E Dose-Response & IC50 Determination C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F l1 Screening Phase l2 Decision/Transition k1 Tier 1 k2 Tier 2 k3 Tier 3

Caption: A proposed tiered workflow for comparing cis- and trans-1,2-cyclooctanediol derivatives.

Tier 1: Cytotoxicity Screening

The initial step in evaluating any new chemical entity is to assess its general effect on cell viability.[6] Cytotoxicity assays are crucial for identifying compounds with potential anticancer activity and for flagging overly toxic molecules early in the drug discovery process.[4][7]

Data Presentation: Hypothetical Cytotoxicity Data

Quantitative data should be summarized to allow for direct comparison. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%.

Compound IDStereochemistryDerivative TypeCancer Cell Line (e.g., MCF-7) IC₅₀ (µM)Normal Cell Line (e.g., MCF-10A) IC₅₀ (µM)Selectivity Index (SI)¹
COD-001-ciscisDi-acetate15.2> 100> 6.6
COD-001-transtransDi-acetate89.5> 100> 1.1
COD-002-ciscisDi-benzoate5.875.413.0
COD-002-transtransDi-benzoate62.198.21.6
DoxorubicinN/AControl0.912.513.9
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Cell Culture: Plate human breast cancer cells (e.g., MCF-7) and non-cancerous breast epithelial cells (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare stock solutions of cis and trans derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across all experiments for valid comparison.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or a commercial detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[8]

Tier 2: Mechanism-of-Action (MOA) Assays

Compounds that demonstrate interesting activity and acceptable toxicity in Tier 1 should be advanced to more specific assays to determine their mechanism of action. Based on the structures of many bioactive cyclic molecules, enzyme inhibition and receptor binding are two common mechanisms.[9][10]

A. Enzyme Inhibition Assay

Many drugs function by inhibiting enzymes.[11] An in vitro enzyme inhibition assay can determine if the cyclooctanediol derivatives interfere with the activity of a specific enzyme, such as a protein kinase involved in cancer signaling.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) ES ES Complex (Product Formation) E->ES +S EI EI Complex (Inactive) E->EI +I S Substrate (S) I_comp Inhibitor (I) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S S2 Substrate (S) I_noncomp Inhibitor (I) ESI ESI Complex (Inactive) ES2->ESI +I

Caption: Principles of competitive vs. non-competitive enzyme inhibition.

Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of the kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and ATP at a concentration near its Michaelis-Menten constant (Km).[12]

  • Inhibitor Addition: Add the cis and trans derivatives at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (less inhibition), while a higher signal indicates lower kinase activity (more inhibition). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

B. Receptor Binding Assay

These assays are used to determine if a compound binds to a specific receptor.[13] Radioligand binding assays are a classic and robust method for this purpose.[14]

Protocol: Competitive Radioligand Binding Assay

This protocol measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Reagent Preparation: Prepare a cell membrane fraction containing the receptor of interest (e.g., from cells overexpressing a specific GPCR).

  • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test compounds (cis and trans derivatives).

  • Controls:

    • Total Binding: Wells with membranes and radioligand only.

    • Non-specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.[15]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by vacuum filtration. The filter plate will trap the membranes (with bound radioligand) while the unbound radioligand passes through.[16]

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of the test compound that displaces 50% of the radioligand), which can be used to calculate the binding affinity (Ki).

Conclusion and Future Directions

The stereochemical arrangement of a molecule is not a trivial detail; it is a fundamental driver of biological activity. This guide presents a validated and logical framework for the head-to-head comparison of cis- and trans-1,2-cyclooctanediol derivatives. By progressing from broad cytotoxicity screening to specific enzyme and receptor-based assays, researchers can efficiently uncover the therapeutic potential hidden within these isomeric pairs. The data generated from such a systematic investigation will be crucial for building robust structure-activity relationships (SAR) and guiding the design of next-generation therapeutics based on the versatile cyclooctane scaffold.

References

  • Title: Cytotoxicity Assays | Life Science Applications Source: Google Cloud URL
  • Title: Cytotoxicity assays - GARDP Revive Source: GARDP Revive URL
  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL
  • Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick URL
  • Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Google Cloud URL
  • Title: Cytotoxicity assays Source: Sigma-Aldrich URL
  • Title: Receptor Binding Assays Source: Multiwell Plates URL
  • Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL
  • Title: Receptor Ligand Binding Assay Source: Creative Biolabs URL
  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL
  • Title: Receptor-Ligand Binding Assay Source: Mtoz Biolabs URL
  • Title: Synthesis of Bioactive Molecules from 1,2-Cyclooctanediol Scaffold: Application Notes and Protocols Source: Benchchem URL
  • Title: What is an Inhibition Assay?
  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL
  • Title: Basics of Enzymatic Assays for HTS Source: NCBI - NIH URL
  • Title: Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings.
  • Title: A Comparative Guide to the Biological Activity of Cis and Trans Isomers Source: Benchchem URL
  • Title: The bountiful biological activities of cyclotides Source: Drug Development and Therapeutics URL
  • Title: Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships Source: MDPI URL

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A Comparative Guide to the Reactivity of cis- and trans-1,2-Cyclohexanediol in Ketal Formation

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the protection of functional groups is a cornerstone of strategy and execution. Among the myriad of protecting groups, ketals, formed from the reaction of a ketone with a diol, are prized for their stability in neutral to basic conditions and their facile removal under acidic conditions.[1][2] This guide provides an in-depth analysis of the reactivity differences between cis- and trans-1,2-cyclohexanediol in acid-catalyzed ketal formation with a ketone, such as acetone. Understanding these stereochemical nuances is paramount for researchers and drug development professionals aiming to optimize reaction yields and stereoselectivity.

Introduction: The Significance of Stereochemistry in Ketalization

The formation of a cyclic ketal from a 1,2-diol and a ketone is a reversible, acid-catalyzed process.[3][4][5] The reaction proceeds through a hemiacetal intermediate, followed by the elimination of water to form the final ketal.[1][6][7] When the diol is a stereoisomer, such as cis- or trans-1,2-cyclohexanediol, the spatial arrangement of the hydroxyl groups profoundly influences the reaction kinetics and the thermodynamic stability of the resulting ketal. This guide will dissect the mechanistic underpinnings of this reactivity difference, supported by established chemical principles and experimental considerations.

The Conformational Landscape of 1,2-Cyclohexanediol Isomers

To appreciate the reactivity differences, one must first consider the conformational preferences of the diol isomers. Cyclohexane exists predominantly in a chair conformation to minimize ring strain.[8][9][10]

  • trans-1,2-Cyclohexanediol: In its most stable chair conformation, the trans isomer can exist with both hydroxyl groups in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.[11]

  • cis-1,2-Cyclohexanediol: The cis isomer, in its chair conformation, must have one hydroxyl group in an axial position and the other in an equatorial position (axial-equatorial).[12][13] This arrangement is conformationally mobile, with the ring flipping between two equivalent axial-equatorial forms.

The key takeaway is the relative orientation of the hydroxyl groups. In the stable diequatorial conformation of the trans isomer, the hydroxyl groups are further apart in space. In contrast, the axial-equatorial arrangement of the cis isomer brings the hydroxyl groups into closer proximity.

Mechanistic Insights into Ketal Formation

The acid-catalyzed ketalization mechanism involves several key steps:

  • Protonation of the ketone's carbonyl oxygen to increase its electrophilicity.[4][5]

  • Nucleophilic attack by one of the diol's hydroxyl groups on the protonated carbonyl carbon to form a hemiacetal.[1]

  • Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).[6][7]

  • Intramolecular nucleophilic attack by the second hydroxyl group of the diol, displacing the water molecule and forming the cyclic ketal.[14]

  • Deprotonation to yield the final ketal product.

The rate-determining step and the overall equilibrium of the reaction are heavily influenced by the stereochemistry of the diol.

Ketal_Formation_Mechanism CisDiol cis-Diol CisHemiacetal Hemiacetal (cis) CisDiol->CisHemiacetal + Ketone, H+ CisKetal cis-Fused Ketal (Thermodynamically Favored) CisHemiacetal->CisKetal - H2O TransKetal trans-Fused Ketal (Thermodynamically Disfavored) TransDiol trans-Diol TransHemiacetal Hemiacetal (trans) TransDiol->TransHemiacetal + Ketone, H+ TransHemiacetal->TransKetal - H2O

Figure 1: Generalized reaction pathways for ketal formation with cis- and trans-1,2-cyclohexanediol.

Comparative Reactivity: A Tale of Two Isomers

The fundamental difference in reactivity arises from the thermodynamics of ring formation during the final cyclization step.

  • cis-1,2-Cyclohexanediol: The proximate arrangement of the axial and equatorial hydroxyl groups in the cis isomer facilitates the intramolecular nucleophilic attack to form the five-membered dioxolane ring. This proximity leads to a more favorable entropy of activation. Furthermore, the resulting fused bicyclic ketal is relatively strain-free. The formation of the ketal from the cis-diol is generally faster and leads to a more stable product.

  • trans-1,2-Cyclohexanediol: For the trans isomer, with its diequatorial hydroxyl groups, the distance between the two oxygen atoms is greater. To form the five-membered ketal ring, the cyclohexane ring must distort from its low-energy chair conformation into a higher-energy, twisted conformation to bring the hydroxyl groups close enough for the intramolecular reaction. This conformational strain significantly raises the activation energy for the cyclization step. The resulting trans-fused bicyclic ketal is also considerably more strained than the cis-fused counterpart. Consequently, the reaction is slower and the equilibrium lies more towards the starting materials.

In essence, the reaction with cis-1,2-cyclohexanediol is both kinetically and thermodynamically favored over the reaction with the trans isomer. [15]

Experimental Data: A Quantitative Comparison

While specific reaction rates can vary with conditions (catalyst, temperature, solvent), the general trend is a significantly higher yield and faster reaction for the cis isomer.

Diol IsomerRelative Reaction RateTypical Yield (at equilibrium)Product Stability
cis-1,2-CyclohexanediolFastHigh (>90%)More Stable
trans-1,2-CyclohexanediolSlowLow (<10%)Less Stable (Strained)

Table 1: Comparative performance in ketal formation with acetone.

Experimental Protocol for Comparative Analysis

This protocol outlines a method to compare the reactivity of cis- and trans-1,2-cyclohexanediol in ketal formation with acetone.

Materials:

  • cis-1,2-Cyclohexanediol

  • trans-1,2-Cyclohexanediol

  • Acetone (anhydrous)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (PTSA) monohydrate (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks equipped with a Dean-Stark apparatus and a reflux condenser, place 0.1 mol of either cis- or trans-1,2-cyclohexanediol.

    • To each flask, add 100 mL of toluene and 20 mL of acetone.

    • Add 0.001 mol of PTSA monohydrate to each flask.

  • Reaction Monitoring:

    • Heat the reaction mixtures to reflux. Water will be collected in the Dean-Stark trap as it is formed.[16]

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Extract the organic components with a small amount of diethyl ether, dry the organic layer over anhydrous sodium sulfate, and prepare for analysis.

  • Analysis:

    • Analyze the aliquots by GC-FID to determine the relative amounts of starting diol and the ketal product. This will allow for the determination of reaction kinetics.[17][18][19][20]

    • After the reaction has reached equilibrium (no further change in product concentration), determine the final product-to-reactant ratio.

    • The final product can be isolated by removing the solvent under reduced pressure and purifying by column chromatography for structural characterization by ¹H and ¹³C NMR.

Experimental_Workflow cluster_setup Reaction Setup Setup_Cis Flask 1: cis-Diol, Acetone, Toluene, PTSA Reflux Reflux with Dean-Stark Trap Setup_Cis->Reflux Setup_Trans Flask 2: trans-Diol, Acetone, Toluene, PTSA Setup_Trans->Reflux Monitoring Aliquot Withdrawal (Timed Intervals) Reflux->Monitoring Quenching Quench with NaHCO3 Monitoring->Quenching Analysis GC-FID Analysis Quenching->Analysis Equilibrium Determine Equilibrium Ratio Analysis->Equilibrium Isolation Product Isolation & NMR Equilibrium->Isolation

Figure 2: Experimental workflow for the comparative kinetic study.

Conclusion: Practical Implications for Synthesis

The pronounced difference in reactivity between cis- and trans-1,2-cyclohexanediol in ketal formation is a clear demonstration of stereochemistry's critical role in directing the course of a reaction. For synthetic chemists, this has several practical implications:

  • Efficient Protection: cis-1,2-diols are readily protected as their corresponding ketals, often in high yield and under mild conditions.

  • Challenges with trans-Diols: The protection of trans-1,2-diols as ketals is generally inefficient and should be avoided if other protecting group strategies are available.

  • Stereochemical Assignment: The ease of ketal formation can be used as a diagnostic tool to infer the stereochemistry of a 1,2-diol.

By understanding the interplay of conformational analysis, reaction kinetics, and thermodynamics, researchers can make more informed decisions in the design and execution of complex synthetic routes.

References

Sources

Precision vs. Pragmatism: A Comparative Guide to cis-Dihydroxylation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of cis-1,2-diols (vicinal diols), the choice between Osmium Tetroxide (


)  and Potassium Permanganate (

)
represents a classic trade-off between chemical precision and operational pragmatism.[1][2][3]

While both reagents effect syn-dihydroxylation via similar mechanistic pathways, their utility in drug development diverges significantly.


, particularly in its catalytic forms (Upjohn and Sharpless variants), acts as a "molecular scalpel," offering high chemoselectivity and stereocontrol essential for complex pharmacophores. Conversely, 

functions as a "chemical sledgehammer"—economical and green, but prone to over-oxidation and bond cleavage, limiting its use to early-stage precursors or robust substrates.

This guide analyzes the mechanistic divergence, performance metrics, and experimental protocols for both systems.

Part 1: Mechanistic Deep Dive

Both reagents initiate reaction through a concerted


 cycloaddition with the alkene, forming a five-membered metallacycle ester. The critical divergence lies in the stability and hydrolysis of this intermediate.
The Divergence Point
  • Osmium Pathway: The osmate ester is stable against oxidative cleavage. Hydrolysis releases the diol and

    
    , which is then re-oxidized to 
    
    
    
    by a co-oxidant (NMO or
    
    
    ) to re-enter the cycle.
  • Manganese Pathway: The manganate ester is unstable. Under basic conditions, it hydrolyzes to the diol.[4] However, under neutral/acidic conditions or elevated temperatures, the intermediate undergoes C-C bond cleavage, resulting in ketones, aldehydes, or carboxylic acids (over-oxidation).

Visualization: Mechanistic Pathways & The "Danger Zone"

Dihydroxylation_Mechanism Alkene Alkene Substrate Os_Add [3+2] Cycloaddition (OsO4) Alkene->Os_Add Mn_Add [3+2] Cycloaddition (MnO4-) Alkene->Mn_Add Osmate Cyclic Osmate Ester (Stable) Os_Add->Osmate Hydrolysis_Os Hydrolysis / Reduction Osmate->Hydrolysis_Os Product_Os cis-1,2-Diol (High Yield) Hydrolysis_Os->Product_Os Manganate Cyclic Manganate Ester (Unstable) Mn_Add->Manganate Decision_Mn Condition Check Manganate->Decision_Mn Path_Basic Cold / Basic (pH > 12) Decision_Mn->Path_Basic Controlled Path_Acid Warm / Neutral / Acidic Decision_Mn->Path_Acid Uncontrolled Product_Mn_Good cis-1,2-Diol (Moderate Yield) Path_Basic->Product_Mn_Good Product_Mn_Bad Cleavage Products (Ketones/Acids) Path_Acid->Product_Mn_Bad Over-oxidation

Figure 1: Comparative mechanistic flow. Note the high risk of cleavage (red path) in the manganese protocol compared to the stable osmium pathway (green path).

Part 2: Performance Matrix

The following data summarizes the operational trade-offs.

FeatureCatalytic

(Upjohn)
Stoichiometric

(Classical)
Primary Utility Late-stage synthesis, chiral targets.Early-stage, simple substrates.
Chemoselectivity Excellent. Tolerates alcohols, aldehydes, ketones.Poor. Oxidizes alcohols, aldehydes, and sulfides.
Yield (Typical) > 90%30% – 60% (highly substrate dependent)
Stereospecificity Strictly syn.Mostly syn (if cleavage avoided).
Over-oxidation Risk Negligible.High (requires strict T < 5°C).
Toxicity Severe. Volatile, causes corneal blindness.Moderate. Stains skin, oxidizer hazard.
Cost High (mitigated by catalytic use).[2][5]Very Low.
Scalability Good (with strict containment).Difficult (exotherms, large volumes).

Part 3: Experimental Protocols

Protocol A: The Upjohn Dihydroxylation (Catalytic )

Best for: High-value substrates requiring high yield and purity.

Theory: N-Methylmorpholine N-oxide (NMO) acts as the stoichiometric co-oxidant, regenerating


 from the reduced 

species.[6] This allows the use of

at 1–5 mol% loading.

Reagents:

  • Alkene substrate (1.0 equiv)

  • 
     (2.5 wt% in t-BuOH) or 
    
    
    
  • NMO (1.1 – 1.5 equiv)

  • Solvent: Acetone/Water (8:1 to 4:1 ratio)

Step-by-Step Workflow:

  • Safety Prep: Work in a well-ventilated fume hood. Double glove. Have saturated sodium sulfite (

    
    ) solution ready as a quencher.
    
  • Dissolution: Dissolve alkene (10 mmol) in Acetone (40 mL) and Water (5 mL).

  • Co-oxidant Addition: Add solid NMO (11-15 mmol). Stir until dissolved.

  • Catalyst Injection: Add

    
     solution (0.1 - 0.5 mmol). The solution usually turns pale yellow/brown.
    
  • Reaction: Stir at room temperature. Monitor by TLC (typically 2–12 hours).

  • Quenching (Critical): Add saturated aqueous

    
     (10 mL) and stir for 30 minutes. The mixture should turn black/grey (reduction of residual Os).
    
  • Extraction: Extract with EtOAc or DCM. The black osmium residues remain in the aqueous phase (dispose of as heavy metal waste).

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography.
    
Protocol B: Classical Alkaline Permanganate

Best for: Robust, non-precious substrates or qualitative identification.

Theory: High pH and low temperature stabilize the manganate ester intermediate, preventing the C-C bond cleavage associated with the "chemical sledgehammer" effect.

Reagents:

  • Alkene substrate (1.0 equiv)

  • 
     (1.0 - 1.2 equiv)
    
  • NaOH (1.0 equiv)

  • Solvent: Water/t-BuOH (1:1) or Ethanol/Water.

Step-by-Step Workflow:

  • Solution Prep: Prepare a solution of

    
     and NaOH in water. Chill to 0°C  in an ice bath.
    
  • Substrate Prep: Dissolve alkene in t-BuOH or ethanol. Chill to 0°C.

  • Controlled Addition: Add the oxidant solution to the alkene dropwise with vigorous stirring. Do not allow temperature to rise.

  • Reaction: Stir at 0°C for 1–2 hours. The purple color should fade to a brown precipitate (

    
    ).
    
  • Quenching: If purple color persists, add minimal sodium bisulfite (

    
    ) until brown.
    
  • Filtration: Filter the brown

    
     sludge through Celite. (Warning: 
    
    
    
    can clog filters; use a wide pad).
  • Extraction: Extract filtrate with organic solvent.

  • Note: Yields are often lower due to entrapment of product in the manganese dioxide sludge.

Part 4: Decision Framework

When should you choose one over the other? Use this logic flow to determine the appropriate reagent for your campaign.

Decision_Tree Start Start: Select Reagent Q1 Is the substrate precious/complex? Start->Q1 Q2 Are there acid/oxidant sensitive groups? Q1->Q2 Yes Permanganate Use KMnO4 (Cold/Alkaline) Q1->Permanganate No (Commodity chemical) Q3 Is enantioselectivity required? Q2->Q3 Yes Q2->Permanganate No (Robust substrate) Osmium Use Catalytic OsO4 (Upjohn/Sharpless) Q3->Osmium Yes (Use Sharpless Ligands) Q3->Osmium No (Use Upjohn)

Figure 2: Decision matrix for selecting dihydroxylation reagents in a research setting.

References

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation.[4][6][7][8] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link][1][2][3][4][6][7][9][10][11][12][13]

  • Kolbe, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[7] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.[7] (Foundational text on Osmium catalysis).

  • Roberts, E., et al. (1997). Potassium permanganate and tetraethylammonium chloride are a safe and effective substitute for osmium tetroxide in solid-phase fluorescent chemical cleavage of mismatch.[14] Nucleic Acids Research.[14] Retrieved from [Link]

Sources

Safety Operating Guide

cis-1,2-Cyclooctanediol: Advanced Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cis-1,2-Cyclooctanediol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and EHS Managers.

Introduction: Beyond the SDS

As scientists, we often treat disposal as an afterthought—a box to check after the experiment. However, for cyclic diols like cis-1,2-cyclooctanediol (CAS: 5695-31-8), improper waste stream management can lead to downstream regulatory non-compliance or, worse, unintended reactivity in waste consolidation containers.

While this compound is not classified as P-listed or U-listed acute hazardous waste under RCRA (Resource Conservation and Recovery Act), its hydroxyl functionality makes it a reducing agent capable of energetic reactions if inadvertently mixed with strong oxidizers in a waste drum.[1] This guide provides a field-proven, self-validating disposal workflow that ensures safety, regulatory compliance, and environmental stewardship.

Part 1: Chemical Intelligence & Hazard Logic

Before initiating disposal, you must understand the physicochemical profile that dictates the waste stream.

Table 1: Physicochemical & Hazard Profile

PropertyData PointOperational Implication
Physical State Solid (White powder/crystals)Requires solid waste segregation unless in solution.[1]
Melting Point 30–38 °C (Isomer dependent)Low melting point; store away from heat sources to prevent fusion in waste containers.[1]
Solubility Soluble in water & polar organicsMobile in aqueous environments; do not drain dispose.[1]
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3PPE Mandatory: Nitrile gloves and safety glasses are non-negotiable.
Reactivity Reducing agent (Diol)CRITICAL: Incompatible with strong oxidizers (e.g., Nitric Acid, Perchlorates).

Expert Insight: The primary risk with cis-1,2-cyclooctanediol is not acute toxicity, but waste stream incompatibility .[1] A common lab error is discarding solid diols into trash bins containing oxidizing residues (like permanganates), creating a potential fire hazard.[1]

Part 2: Waste Stream Segregation (The Decision Matrix)

To ensure a self-validating system, use the following logic flow to determine the correct waste stream. This prevents the "universal waste bin" error.[1]

Figure 1: Disposal Decision Tree

DisposalWorkflow Start START: Waste Identification StateCheck Is the material Solid or in Solution? Start->StateCheck Solid Pure Solid / Residue StateCheck->Solid Solid Solution Solution / Reaction Mix StateCheck->Solution Liquid ContamCheck Is it contaminated with Oxidizers or Heavy Metals? Solid->ContamCheck SolidBin Non-Halogenated Organic Solid Waste ContamCheck->SolidBin No HazSolid Segregated Hazardous Solid Waste ContamCheck->HazSolid Yes (STOP) SolventCheck Identify Primary Solvent Solution->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalo Organic/Flammable Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water Based

Caption: Logical workflow for categorizing cis-1,2-cyclooctanediol waste based on physical state and solvent matrix.

Part 3: Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired inventory, spill cleanup residues, or excess weighing powder.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Organic Waste" drum.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "cis-1,2-Cyclooctanediol" (Do not use abbreviations).[2]

    • Hazard Checkbox: "Irritant."[1]

  • Segregation: Ensure the container does NOT contain sharps, glass, or oxidizing solids.

  • Final Disposal: Transfer to EHS for incineration.

    • Why Incineration? While not federally regulated as hazardous waste, incineration ensures complete destruction of the organic framework, preventing environmental accumulation [1].

Protocol B: Solution Disposal (Reaction Mixtures)

Use this when the diol is dissolved in solvents.

  • Solvent Identification: The solvent dictates the waste stream, not the diol.[1]

  • Halogenated Stream (Red Can): If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Limit: Ensure pH is neutral.[1]

  • Non-Halogenated Stream (Clear/White Can): If dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate.[1]

    • Note: This is the most common stream for this compound.[1]

  • Aqueous Stream: If dissolved in water or buffers.[1]

    • Prohibition: Do NOT pour down the sink. Even though the compound is water-soluble, local Publicowl Treatment Works (POTW) permits rarely allow discharge of non-diagnostic organic chemicals [2].[1] Collect in "Aqueous Waste" carboys.

Part 4: Spill Management Contingency

Accidents happen. Your response must be calm and calculated.

Figure 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Form PPE 2. Don PPE (Nitrile + Goggles) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Method Contain->Clean Solid Spill Contain->Clean Liquid Spill Decon 5. Decontamination Clean->Decon Scoop/Sweep Clean->Decon Absorb w/ Vermiculite

Caption: Step-by-step spill response protocol ensuring personnel safety and containment.

Detailed Cleanup Steps:

  • Isolate: Mark the area.[1]

  • Dry Spill: Gently sweep using a dustpan and brush.[1] Avoid generating dust (STOT SE 3 respiratory irritant).[1][3] Place in a sealed bag.

  • Wet Spill: Cover with an inert absorbent (Vermiculite or clay-based kitty litter).[1] Do not use paper towels if the solvent is flammable, as this increases fire load.

  • Wash: Clean the surface with soap and water; collect the rinsate as aqueous waste.[1]

Part 5: Regulatory Framework & Compliance

To maintain "Trustworthiness" and "Authority," you must cite the regulations governing these actions.

  • RCRA Status: cis-1,2-Cyclooctanediol is not a listed waste (40 CFR Part 261 Subpart D).[1] However, it is a "Chemical Waste" and must be managed under the "Cradle-to-Grave" principle [3].[1]

  • EPA Waste Code: If pure, it carries no specific D-code.[1] If mixed with flammable solvents (Flash point <60°C), the mixture is D001 (Ignitable).

  • TSCA: Listed in the TSCA inventory.[1] Ensure use is strictly for R&D or industrial purposes compliant with TSCA.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888034, cis-1,2-Cyclooctanediol. Retrieved January 30, 2026 from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved January 30, 2026 from [Link]

Sources

Personal protective equipment for handling cis-1,2-Cyclooctanediol

[1]

Executive Summary & Chemical Profile

cis-1,2-Cyclooctanediol is a cyclic vicinal diol commonly utilized as a chiral ligand precursor and a key intermediate in the synthesis of stereoselective catalysts.[1] While often perceived as a stable organic solid, its specific hazard profile—particularly regarding ocular damage—requires strict adherence to safety protocols beyond standard "low-hazard" organic handling.[1]

Critical Hazard Alert: Unlike simple aliphatic alcohols, this compound is classified under GHS Category 1 for Eye Damage (H318) .[1] Direct contact with ocular tissue can cause irreversible corneal injury.[1] Standard safety glasses are insufficient during open-powder handling.[1][2]

PropertySpecificationOperational Implication
CAS Number 27607-33-6Verify CAS on container to ensure isomer specificity.
Physical State White crystalline solidHigh potential for static-induced dust generation.[1]
Melting Point 78–80 °CLow melting point; avoid friction/heat during grinding.[1]
Hygroscopicity HighMust be stored/weighed under dry conditions to maintain stoichiometry.[1]

Risk Assessment & PPE Matrix

The primary risks are particulate inhalation (STOT SE 3) and corrosive ocular damage (Eye Dam. 1) .[1] The following PPE configuration is mandatory for all personnel handling the neat solid.

Personal Protective Equipment (PPE) Specifications[1]
ZoneProtection ClassTechnical RequirementScientific Rationale
Ocular CRITICAL Indirect-Vent Splash Goggles (ANSI Z87.1+)H318 Hazard: Crystalline dust can dissolve in ocular fluid, creating a concentrated localized solution that damages the cornea.[1] Safety glasses with side shields do not seal against airborne micro-particulates.[1]
Dermal StandardNitrile Gloves (Min.[1] thickness 0.11 mm)Diols are polar and permeate latex.[1] Nitrile offers superior resistance.[1] Note: Change gloves immediately if wetted by solvent, as the diol can act as a carrier for other toxic solvated species.[1]
Respiratory ParticulateN95 / P2 Respirator (or Fume Hood)H335 Hazard: Fine powder inhalation irritates the upper respiratory tract.[1] If weighing outside a hood, N95 is the minimum requirement.[1]
Body BarrierLab Coat (Cotton/Poly blend), Closed-toe shoesPrevents accumulation of static-charged dust on personal clothing.[1]

Operational Protocol: Handling & Synthesis

This protocol is designed to minimize dust generation and moisture absorption.[1]

Phase 1: Storage & Retrieval[1]
  • Environment: Store in a cool, dry place. Ideally, keep under an inert atmosphere (Argon/Nitrogen) if the reagent is used for strictly anhydrous reactions.[1]

  • Inspection: Verify the bottle seal. If the solid appears "clumped" or "wet," it has absorbed atmospheric moisture, which will skew molecular weight calculations for catalytic loading.[1]

Phase 2: Weighing & Transfer (The High-Risk Step)[1]
  • Static Control: Cyclic diol crystals are prone to static charge.[1] Use an antistatic gun or wipe on the spatula and weighing boat before dispensing.[1]

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Enclosure .[1]

  • Technique:

    • Don Goggles and Nitrile gloves.[1]

    • Place the receiving flask inside the hood.

    • Transfer solid gently to avoid "dust clouds."[1]

    • Immediate Seal: Cap the stock bottle immediately to prevent hygroscopic uptake.

Phase 3: Solubilization[1]
  • cis-1,2-Cyclooctanediol is soluble in methanol and other polar organic solvents.[1]

  • Exothermic Note: Dissolution is generally neutral, but always add the solid to the solvent slowly to monitor for unexpected heat evolution if highly reactive co-solvents (e.g., acid chlorides) are present.[1]

Process Visualization (Workflow)[1]

The following diagram illustrates the safe lifecycle of the reagent, emphasizing the critical control points (CCPs) for safety.

Gcluster_0Required PPE ZoneStorageStorage(Dry/Inert Gas)WeighingWeighing Station(CCP: Dust Control)Storage->Weighing Transfer Sealed ContainerReactionReaction Vessel(Solubilization)Weighing->Reaction Add Solid to Solvent(Under Fume Hood)WasteDisposal(Organic Stream)Reaction->Waste Quench & Discard

Figure 1: Operational workflow for cis-1,2-Cyclooctanediol. The Red node indicates the Critical Control Point (CCP) where the risk of dust exposure and ocular damage is highest.[1]

Emergency Response & Disposal

Emergency Procedures
  • Eye Contact (Priority): Immediately flush eyes with tepid water for at least 15 minutes .[1] Lift eyelids to ensure removal of trapped crystals.[1] Seek immediate medical attention —cite H318 (Serious Eye Damage).[1]

  • Skin Contact: Wash with soap and water.[1] If irritation persists (H315), consult a physician.

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.[1]

    • Wet the spill slightly with an inert solvent (or water, if waste compatibility allows) to suppress dust.[1]

    • Scoop into a sealable waste container.

    • Clean the surface with a methanol-dampened tissue.[1]

Disposal Protocol
  • Classification: Non-halogenated organic solid waste.[1]

  • Method: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol) and dispose of it in the Organic Solvents Waste stream for incineration.[1]

  • Prohibition: Do NOT flush down the drain.[1] While diols are often biodegradable, laboratory quantities must be incinerated to prevent local aquatic toxicity (GHS environmental precautions).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888034, cis-1,2-Cyclooctanediol. Retrieved October 26, 2023 from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: cis-1,2-Cyclooctanediol.[1] Retrieved October 26, 2023 from [Link][1]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.